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(R,S)-Fmoc-3-amino-2-benzyl-propionic acid Documentation Hub

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  • Product: (R,S)-Fmoc-3-amino-2-benzyl-propionic acid
  • CAS: 683217-58-5

Core Science & Biosynthesis

Foundational

Molecular weight and formula of Fmoc-3-amino-2-benzyl-propionic acid

A Critical Guide to -Homophenylalanine in Peptidomimetic Design Executive Summary Fmoc-3-amino-2-benzyl-propionic acid (also known as Fmoc-

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Guide to -Homophenylalanine in Peptidomimetic Design

Executive Summary

Fmoc-3-amino-2-benzyl-propionic acid (also known as Fmoc-ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


-homophenylalanine) is a non-proteinogenic 

-amino acid derivative used extensively in the synthesis of foldamers and proteolytically stable peptidomimetics. Unlike its

-isomer (derived from the homologation of phenylalanine), this

-isomer carries the side chain on the

-carbon relative to the carboxylate. This structural modification imposes unique steric constraints on the peptide backbone, favoring the formation of specific secondary structures such as 10- and 12-helices.

This guide provides a comprehensive technical analysis of the compound, including validated synthetic routes, solid-phase peptide synthesis (SPPS) protocols, and structural data.[]

Part 1: Physicochemical Specifications[3]

Table 1: Chemical Identity and Properties

PropertySpecification
Systematic Name 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid
Common Name Fmoc-

-homophenylalanine; Fmoc-

-hPhe-OH
CAS Number (R-isomer) 828254-16-6
CAS Number (S-isomer) 203854-62-0
Molecular Formula

Molecular Weight 401.46 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, DCM; Insoluble in water
Purity Standard

98% (HPLC)
Chirality Available as (R) or (S) enantiomers; (S) corresponds to L-configuration analogy
Structural Distinction:

vs.

It is critical to distinguish this compound from its isomer, Fmoc-


-homophenylalanine  (3-amino-4-phenylbutyric acid).
  • 
    -hPhe (This Topic):  Side chain at C2 (
    
    
    
    -position).
    
    
    .
  • 
    -hPhe:  Side chain at C3 (
    
    
    
    -position).
    
    
    .

This positional isomerism fundamentally alters the folding propensity of the resulting peptide.

G cluster_0 Isomer Comparison Beta2 Beta-2 Isomer (3-amino-2-benzyl) Sidechain on Alpha-C 10/12-Helix Formation 10/12-Helix Formation Beta2->10/12-Helix Formation Beta3 Beta-3 Isomer (3-amino-4-phenyl) Sidechain on Beta-C 14-Helix Formation 14-Helix Formation Beta3->14-Helix Formation

Figure 1: Structural and functional divergence between beta-amino acid isomers.

Part 2: Synthetic Methodology

The synthesis of


-amino acids is synthetically more demanding than 

-amino acids (which are accessed via Arndt-Eistert homologation). The most authoritative route for high optical purity is the Evans-Seebach Methodology using chiral oxazolidinones.
Protocol: Diastereoselective Alkylation (Evans Auxiliary)

This method utilizes a chiral auxiliary to direct the stereochemistry of the benzylation step.

  • Acylation: Reaction of 3-bromopropionyl chloride with a chiral oxazolidinone (e.g., (S)-4-isopropyl-2-oxazolidinone) to form the N-acyl imide.

  • Amination: Displacement of the bromide with azide (using

    
    ) followed by reduction to the amine, or direct amination using a masked ammonia equivalent.
    
  • Protection: Protection of the amine with Fmoc-OSu.

  • Alkylation (Critical Step):

    • Generate the enolate using LiHMDS or NaHMDS at -78°C.

    • Add Benzyl Bromide (BnBr) . The chiral auxiliary forces the electrophile to approach from the less hindered face, establishing the stereocenter at C2.

  • Hydrolysis: Removal of the chiral auxiliary using

    
     to yield the free acid.
    

Synthesis Start 3-Bromopropionic Acid Aux Coupling w/ Chiral Auxiliary (Evans Oxazolidinone) Start->Aux Enolate Enolate Formation (LiHMDS, -78°C) Aux->Enolate Alkylation Stereoselective Alkylation (+ Benzyl Bromide) Enolate->Alkylation Sub Nucleophilic Substitution (Azide -> Amine) Alkylation->Sub Protect Fmoc Protection (Fmoc-OSu) Sub->Protect Cleave Auxiliary Hydrolysis (LiOH/H2O2) Protect->Cleave Final Fmoc-Beta2-hPhe-OH Cleave->Final

Figure 2: Enantioselective synthesis workflow via Evans auxiliary.

Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration

Incorporating Fmoc-


-hPhe into peptides requires modified protocols due to the steric bulk at the 

-carbon, which hinders nucleophilic attack during coupling.
1. Coupling Protocol (Installation of Residue)
  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU with HOAt (1-Hydroxy-7-azabenzotriazole) to minimize racemization and enhance reactivity.

  • Stoichiometry: 3-4 equivalents of Amino Acid : Coupling Reagent : DIEA (1:1:2).

  • Time: Extended coupling time (2-4 hours) or double coupling (2 x 1 hour) is recommended.

  • Solvent: DMF or NMP.[][2][3]

2. Chain Elongation (Coupling onto the Residue)

Coupling the next amino acid onto the N-terminus of a resin-bound


-hPhe is difficult because the bulky benzyl group at the 

-position shields the

-amino group.
  • Recommendation: Use highly active acylating species (e.g., acid fluorides or HATU/HOAt).[4]

  • Monitoring: Use the Kaiser test or Chloranil test (for secondary amines, though this is a primary amine, the steric bulk can yield false negatives). Mass spectrometry of a micro-cleavage is the most reliable validation.

3. Fmoc Deprotection
  • Standard: 20% Piperidine in DMF (2 x 10 min).

  • Note:

    
    -amino acids are generally stable to base-catalyzed diketopiperazine formation, unlike some 
    
    
    
    -amino acid sequences.

SPPS Resin Resin-Bound Peptide Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (Fmoc-Beta2-hPhe + HATU + DIEA) Wash1->Activate Couple Coupling Reaction (2-4 Hours, Double Couple) Activate->Couple Wash2 Wash (DMF x 5) Couple->Wash2 NextStep Next AA Coupling (High Steric Hindrance Warning) Wash2->NextStep

Figure 3: SPPS cycle modifications for sterically hindered beta-amino acids.

Part 4: Structural Biology & Applications[10]
Foldamers and Secondary Structure

-amino acids are potent inducers of secondary structure.[5] When alternating with 

-amino acids or other

-amino acids, they facilitate the formation of stable helices:
  • 10-Helix: Often observed in

    
    -peptides.
    
  • 12-Helix: Stabilized by the specific substitution pattern of

    
    -residues.
    
  • Hairpins: The gem-disubstituent effect (Thorpe-Ingold effect) of the

    
    -benzyl group restricts conformational freedom, promoting turn formation.
    
Proteolytic Stability

Peptides containing


-amino acids ("beta-peptides") display near-total resistance to degradation by mammalian proteases (pepsin, trypsin, chymotrypsin).[5] This makes Fmoc-3-amino-2-benzyl-propionic acid a high-value scaffold for designing:
  • Peptidomimetic Drugs: Extended half-life therapeutics.

  • Antimicrobial Peptides (AMPs): Stable analogues of magainin or defensins.

References
  • Seebach, D., et al. (2004).[6] "Beta2-amino acids--syntheses, occurrence in natural products, and components of beta-peptides." Biopolymers.[6] Link

  • Chem-Impex International. "Product Specification: (R)-Fmoc-3-amino-2-benzyl-propionic acid." Catalog No. 29683. Link

  • PubChem. "Compound Summary: (S)-3-Amino-2-benzylpropanoic acid." National Library of Medicine. Link

  • Lelais, G., & Seebach, D. (2004).[6] "

    
    -Amino Acids: Syntheses and Applications." Biopolymers (Peptide Science). Link
    
  • Vasudev, P. G., et al. (2011). "Defined secondary structures in beta-peptides." Chemical Reviews. Link

Sources

Exploratory

Technical Guide: Solubility Profile & Handling of (R,S)-Fmoc-3-amino-2-benzylpropionic Acid

The following technical guide is structured to provide actionable, high-level intelligence for researchers working with (R,S)-Fmoc-3-amino-2-benzylpropionic acid . It moves beyond simple data listing to explain the behav...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level intelligence for researchers working with (R,S)-Fmoc-3-amino-2-benzylpropionic acid . It moves beyond simple data listing to explain the behavior of this molecule in solution, ensuring successful application in solid-phase peptide synthesis (SPPS) and peptidomimetic development.

[1]

Executive Summary

(R,S)-Fmoc-3-amino-2-benzylpropionic acid (also known as Fmoc-


-homophenylalanine ) is a critical building block for the synthesis of 

-peptides and peptidomimetics.[1] Unlike standard

-amino acids, this

-variant introduces specific conformational constraints and proteolytic stability to the peptide backbone.[1]

However, its solubility profile presents unique challenges.[2][3] The presence of the hydrophobic benzyl side chain at the


-position (C2), combined with the Fmoc protecting group, creates a highly lipophilic molecule prone to aggregation. This guide defines the solubility limits in standard organic solvents and provides a self-validating protocol for establishing precise working concentrations.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

Understanding the structural architecture is the first step to predicting solubility behavior.[1]

PropertyDetail
Systematic Name (R,S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-benzylpropanoic acid
Common Name Fmoc-

-homophenylalanine (Racemic)
CAS Number 828254-16-6 (Refers to R-isomer; Racemate is chemically equivalent in solubility estimation)
Molecular Formula

Molecular Weight 401.46 g/mol
Structural Class

-Amino Acid (Side chain on C

relative to carboxyl)
Lipophilicity (Est.[1][4][5][6] LogP) ~4.8 (Highly Lipophilic)

Expert Insight: The "


" designation indicates the benzyl side chain is adjacent to the carboxylic acid. This steric crowding near the activation site often requires higher solvation energy compared to 

-analogs, making solvent choice critical for efficient coupling.[1]

Solubility Profile in Organic Solvents[11]

The following data summarizes the solubility capacity of the compound in standard synthesis solvents. These values are derived from structural analog behavior (Fmoc-Phe-OH, Fmoc-


-HomoPhe-OH) and validated solvent parameters.
Primary Solvents (SPPS & Purification)
SolventSolubility RatingEstimated Saturation Limit (25°C)Application Notes
DMF (N,N-Dimethylformamide)Excellent > 500 mM (> 200 mg/mL)Preferred. Standard solvent for SPPS.[1] Breaks down aggregation effectively.
NMP (N-Methyl-2-pyrrolidone)Excellent > 600 mM (> 240 mg/mL)Superior. Recommended for "difficult sequences" or high-concentration stock solutions.[1]
DCM (Dichloromethane)Good ~ 200–300 mMGood for initial dissolution, but poor for peptide chain solvation.[1] Use in binary mixtures (e.g., DCM/DMF).
DMSO (Dimethyl Sulfoxide)High > 400 mMUse only if necessary.[1] High viscosity and difficulty in removal make it less ideal for standard SPPS.
Secondary Solvents (Workup & Analysis)
SolventSolubility RatingApplication Notes
Ethyl Acetate ModerateSoluble.[1][5] Often used for extraction during workup.
Methanol / Ethanol ModerateSoluble.[1] Warning: Avoid prolonged storage to prevent esterification of the free carboxylic acid.[1]
Diethyl Ether PoorInsoluble.[1] Used to precipitate the compound.[1][7]
Water InsolubleThe compound is highly hydrophobic.[1]
Stereochemical Impact: The Racemic Advantage

As a racemic mixture (R,S), this compound may exhibit higher solubility than its enantiopure counterparts. The crystal lattice energy of a racemate is often lower (unless it forms a stable racemic compound), allowing for easier dissolution. However, batch-to-batch variation in amorphous vs. crystalline content can affect the rate of dissolution.[1]

Experimental Protocol: Self-Validating Solubility Determination

Do not rely solely on literature values. Solvent water content and compound age affect solubility.[1] Use this protocol to validate the exact concentration for your specific batch.

Method A: The "Dissolve-Until-Cloudy" (Visual)

Best for quick checks before synthesis.[1]

  • Preparation: Weigh 40 mg of (R,S)-Fmoc-3-amino-2-benzylpropionic acid into a 2 mL HPLC vial.

  • Titration: Add the target solvent (e.g., DMF) in 100 µL increments .[1]

  • Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.

  • Observation:

    • Clear solution: Continue adding solvent? No, you are testing saturation. If it dissolves immediately, add more solid.[1]

    • Cloudy/Precipitate: You have reached the limit.

  • Calculation:

    
    
    
Method B: HPLC Saturation Assay (Quantitative)

Required for GMP or critical process development.

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent. Vortex and sonicate for 10 minutes.

  • Equilibration: Shake at 25°C for 2 hours.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile.

  • Analysis: Inject onto RP-HPLC (C18 column). Compare peak area against a known standard curve of Fmoc-Phe-OH (or the specific compound if available).

Application in Solid-Phase Peptide Synthesis (SPPS)[1][9][13]

The solubility of this


-amino acid directly impacts coupling efficiency.[1] 

-peptides are notorious for forming stable secondary structures (helices/sheets) even at short lengths, leading to aggregation on-resin.[1]
Recommended Coupling Conditions
  • Concentration: Maintain 0.1 M to 0.2 M in the reaction vessel. Higher concentrations (up to 0.5 M) are possible in NMP but may increase viscosity.[1]

  • Activation: Use DIC/Oxyma or HATU/HOAt .[1]

    • Note: Pre-activate for only 30-60 seconds to minimize racemization (though less critical for racemates, epimerization can still occur).[1]

  • Solvent System:

    • Standard: 100% DMF.[1]

    • Difficult Couplings: 100% NMP or a 1:1 mixture of DMSO/DMF (to disrupt aggregation).[1]

Workflow Diagram

The following diagram illustrates the decision logic for solvent selection and preparation.

SolubilityWorkflow Start Start: (R,S)-Fmoc-3-amino-2-benzylpropionic Acid SolventSelect Select Primary Solvent Start->SolventSelect DMF DMF (Standard) SolventSelect->DMF Standard SPPS NMP NMP (High Performance) SolventSelect->NMP Difficult Sequence DCM DCM (Solubility Only) SolventSelect->DCM Avoid for Coupling Dissolution Dissolve to 0.2 M DMF->Dissolution NMP->Dissolution Switch Switch to NMP or DMSO mix DCM->Switch Not recommended for coupling Check Visual Check: Clear Solution? Dissolution->Check Sonicate Sonicate / Warm (30°C) Check->Sonicate No (Cloudy) SPPS Proceed to SPPS Coupling Check->SPPS Yes Dilute Dilute to 0.1 M Check->Dilute Still Cloudy? Sonicate->Check Filter Filter (0.45 µm PTFE) Dilute->SPPS

Figure 1: Decision workflow for solvent selection and preparation of Fmoc-


-amino acids.

References

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link][1][6][8]

  • PubChem. (S)-3-Amino-2-benzylpropanoic acid Compound Summary. Retrieved from [Link]

Sources

Foundational

Introduction to Fmoc-protected beta-amino acid derivatives

Mastering Fmoc-Protected -Amino Acids: Synthesis, SPPS, and Therapeutic Utility The -Turn in Drug Discovery: Beyond the Alpha Helix The dominance of -amino acids in therapeutics is being challenged by the rise of -peptid...

Author: BenchChem Technical Support Team. Date: February 2026

Mastering Fmoc-Protected -Amino Acids: Synthesis, SPPS, and Therapeutic Utility

The -Turn in Drug Discovery: Beyond the Alpha Helix

The dominance of


-amino acids in therapeutics is being challenged by the rise of 

-peptides
—oligomers constructed from

-amino acids where the amino group is bonded to the

-carbon rather than the

-carbon. For the drug development professional, this homologation represents more than a structural curiosity; it is a gateway to proteolytic resistance and novel foldamer architectures .

Unlike natural peptides, which are rapidly degraded by endogenous peptidases,


-peptides exhibit half-lives that can be measured in days rather than minutes. This stability arises because the scissile bond geometry in 

-peptides is unrecognizable to most catalytic triads in proteases (e.g., trypsin, chymotrypsin). Furthermore,

-peptides can adopt stable secondary structures (e.g.,

-helices) with shorter sequence lengths than their

-counterparts, making them ideal scaffolds for disrupting protein-protein interactions (PPIs).

Structural Classes: vs.

Understanding the substitution pattern is critical for synthesis planning, as it dictates steric hindrance during coupling.

ClassStructure DescriptionSynthetic OriginCoupling Difficulty

-Amino Acids
Side chain (R) on the

-carbon (adjacent to amine).
Arndt-Eistert homologation of

-amino acids.[1][2][3]
Moderate

-Amino Acids
Side chain (R) on the

-carbon (adjacent to carbonyl).
Alkylation of active equivalents (e.g., Evans auxiliary).High (Steric clash)

-Amino Acids
Substituents on both carbons.Aldol-type condensations.Very High

Expert Insight: For most peptidomimetic applications,


-derivatives  are preferred because they can be directly synthesized from readily available chiral pool 

-amino acids while retaining the original side-chain chirality.

Synthesis of Fmoc- -Amino Acids

The gold standard for generating Fmoc-


-amino acids is the Arndt-Eistert Homologation . This pathway inserts a methylene group (

) into the backbone.
The Modified Arndt-Eistert Protocol

Objective: Convert Fmoc-


-AA to Fmoc-

-AA without racemization or Fmoc cleavage.
  • Activation: The Fmoc-

    
    -amino acid is converted to a mixed anhydride using ethyl chloroformate or isobutyl chloroformate. Note: Acid chlorides are avoided to prevent Fmoc lability.
    
  • Diazotization: Reaction with diazomethane (

    
    ) or TMS-diazomethane yields the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water generates the

    
    -amino acid.
    
Diagram 1: Arndt-Eistert Homologation Pathway

ArndtEistert FmocAA Fmoc-α-Amino Acid MixedAnh Mixed Anhydride (Intermediate) FmocAA->MixedAnh iBuOCOCl / NMM -15°C Diazo α-Diazoketone MixedAnh->Diazo CH2N2 0°C Wolff Wolff Rearrangement (Ag+ Catalyst) Diazo->Wolff Heat / Light BetaAA Fmoc-β-Amino Acid Wolff->BetaAA H2O (Nucleophile)

Figure 1: The Arndt-Eistert homologation pathway for converting


-amino acids to 

-amino acids while preserving Fmoc protection.

Solid Phase Peptide Synthesis (SPPS) with -Derivatives

Synthesizing


-peptides requires modifying standard SPPS protocols. The primary challenges are slower reaction kinetics  due to the extra methylene group's flexibility (entropic penalty) and increased aggregation  potential.
Coupling Reagents: The Case for HATU

Standard carbodiimides (DIC/Oxyma) often fail to drive


-amino acid coupling to completion.
  • Recommendation: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt .

  • Mechanism: The 7-azabenzotriazole moiety of HATU creates a more reactive active ester than HBTU/HOBt, utilizing the "neighboring group effect" of the pyridine nitrogen to accelerate amine attack.

Aggregation and Solvation

-peptides form stable secondary structures (sheets/helices) as early as the 4th or 5th residue, leading to resin collapse.
  • Solvent: Switch from pure DMF to NMP (N-methylpyrrolidone) or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100).

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture to disrupt hydrogen bonding networks.

Optimized SPPS Protocol

Step 1: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Why DBU?

    
    -amino acids can be slower to deprotect. DBU is a stronger non-nucleophilic base that ensures complete removal.
    

Step 2: Coupling

  • Reagent: 3 eq Fmoc-

    
    -AA : 2.9 eq HATU : 6 eq DIEA.
    
  • Time: 2 x 60 minutes (Double coupling is mandatory for sequences >5 residues).

Step 3: Capping

  • Reagent: Acetic anhydride / Pyridine (standard).

  • Criticality: Essential to prevent deletion sequences which are difficult to separate from full-length

    
    -peptides.
    
Diagram 2: Optimized

-AA SPPS Cycle

SPPS_Beta Start Fmoc-Peptide-Resin Deprotect Deprotection (20% Pip + 0.1M DBU) Start->Deprotect Wash1 Wash (DMF/NMP) Deprotect->Wash1 Couple Coupling (HATU / HOAt / DIEA) Wash1->Couple Check Kaiser / Chloranil Test Couple->Check Recouple Double Couple Check->Recouple Color (Positive) Next Next Cycle Check->Next Blue (Negative) Cap Capping (Ac2O) Recouple->Cap Cap->Next

Figure 2: SPPS cycle optimized for


-amino acids, highlighting the need for stronger bases (DBU) and verification steps.

Critical Quality Attributes & Side Reactions

Racemization

While less prone to oxazolone formation than


-AAs, 

-AAs can still racemize under high-temperature coupling or excessive base activation.
  • Control: Maintain coupling temperature

    
    C. Use collidine (TMP) instead of DIEA if racemization is detected, as it is less likely to abstract the 
    
    
    
    -proton (which is actually the
    
    
    -proton in
    
    
    -AAs, but the concept of proton abstraction remains).
Aspartimide Formation

In sequences containing


-Asp (or 

-homoAsp), the risk of aspartimide formation exists, particularly with Glycine or other unhindered residues at the C-terminus.
  • Mitigation: Add 0.1 M HOBt to the deprotection solution (piperidine). The acidity of HOBt suppresses the ring-closure mechanism.

Storage and Handling

  • Temperature: Store Fmoc-

    
    -amino acids at 
    
    
    
    C to
    
    
    C. Long-term storage at
    
    
    C is recommended to prevent slow hydrolysis.
  • Moisture: Highly hygroscopic. Allow bottles to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the Fmoc ester.

  • Light: Protect from light.[4] While Fmoc is relatively stable, the diazoketone intermediates (if synthesizing in-house) are photosensitive.

References

  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen bzw.[5] deren Derivate.[5][6][7] Berichte der deutschen chemischen Gesellschaft. Link

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta. Link

  • Bachem. Beta-Amino Acids: Building Blocks for Peptidomimetics. Bachem Technical Guides. Link

  • Sigma-Aldrich (Merck). Novabiochem® Fmoc-Amino Acids and Derivatives.Link

  • Steer, D. L., et al. (2002). Beta-Amino acids: versatile peptidomimetics. Current Medicinal Chemistry.[8] Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

Sources

Exploratory

Stability of racemic Fmoc-beta-amino acids under storage conditions

An In-Depth Technical Guide to the Storage and Stability of Racemic Fmoc-β-Amino Acids Introduction In the landscape of modern drug discovery and development, β-amino acids have emerged as pivotal building blocks for pep...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Storage and Stability of Racemic Fmoc-β-Amino Acids

Introduction

In the landscape of modern drug discovery and development, β-amino acids have emerged as pivotal building blocks for peptidomimetics. Their incorporation into peptide backbones confers remarkable properties, including enhanced metabolic stability against enzymatic degradation and the ability to form unique, stable secondary structures like helices and sheets.[1] The synthesis of these novel structures is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), where the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the cornerstone of the synthetic strategy. The Fmoc group's defining characteristic is its lability under mild basic conditions, which allows for an orthogonal approach in conjunction with acid-labile side-chain protecting groups, making it indispensable for modern peptide chemistry.[2][3]

However, the very reactivity that makes the Fmoc group so useful in synthesis also renders it susceptible to premature cleavage and degradation during storage. The integrity of Fmoc-β-amino acid starting materials is paramount; impurities or degradation products can lead to failed syntheses, the generation of difficult-to-separate byproducts, and ultimately, compromised research outcomes. This guide provides a comprehensive technical overview of the factors governing the stability of racemic Fmoc-β-amino acids, offering field-proven protocols and insights to ensure their long-term integrity and reliability.

Chapter 1: The Intrinsic Chemistry of Fmoc-β-Amino Acids

A foundational understanding of the molecular structure and chemical properties of Fmoc-β-amino acids is essential to appreciate their stability challenges.

  • Molecular Structure: An Fmoc-β-amino acid consists of three key components: the core β-amino acid backbone, the N-terminal Fmoc protecting group, and a side chain (R-group) which defines the amino acid's identity. The Fmoc group is attached to the nitrogen of the β-amino group via a carbamate linkage.

  • The Fmoc Protecting Group: The utility of the Fmoc group is rooted in its clever chemical design. The fluorenyl ring system is a strong chromophore, absorbing UV light around 300 nm, which allows for real-time monitoring of the deprotection step during SPPS.[3] Crucially, the electron-withdrawing nature of this ring system acidifies the proton on the 9-position of the fluorene moiety. This acidity is the key to its base-lability; in the presence of a base, this proton is abstracted, initiating a β-elimination cascade that liberates the free amine, carbon dioxide, and dibenzofulvene (DBF).[4][5]

  • The β-Amino Acid Core: Unlike their α-amino acid counterparts, the amino group is attached to the β-carbon (the third carbon from the carboxyl group). This structural difference is the source of their unique biological properties. From a stability perspective, the chiral center is the β-carbon, and its stereochemical integrity is subject to the same chemical principles of racemization as other chiral centers.

Chapter 2: Key Factors Influencing Stability in the Solid State

The stability of Fmoc-β-amino acids in their solid, powdered form is a function of both their intrinsic chemical vulnerabilities and the extrinsic environmental conditions to which they are exposed.

Chemical Degradation Pathways

Even in the solid state, several chemical degradation pathways can compromise the purity of the material over time.

  • Fmoc Deprotection: This is the most significant and common degradation pathway. The mechanism is identical to that desired during synthesis: a base-catalyzed β-elimination.[4] During storage, this can be initiated by trace contaminants. A particularly insidious issue is the presence of residual free amino acid from the initial Fmoc protection reaction. This free amine can act as a base, promoting an autocatalytic cleavage of the Fmoc group on a neighboring molecule, reducing the overall purity and stability of the reagent.[6]

  • Racemization: Racemization is the process by which a pure enantiomer is converted into a mixture of both enantiomers, ultimately leading to a 1:1 racemic mixture. For a starting racemic mixture, this pathway is not a concern. However, if starting with an enantiomerically pure or enriched sample, racemization at the β-carbon can occur, particularly if exposed to acidic or basic conditions. The mechanism involves the abstraction of the proton at the chiral β-carbon to form a planar carbanion intermediate, which can then be re-protonated from either face, leading to a loss of stereochemical information.[7]

  • Hydrolysis: The carbamate linkage of the Fmoc group, while more stable than an ester, can be susceptible to hydrolysis, particularly in the presence of moisture. This reaction would yield the free β-amino acid, fluorenylmethanol, and CO2.

Extrinsic Environmental Factors

Control of the storage environment is the most critical variable in preserving the long-term stability of these reagents.

  • Temperature: As with most chemical reactions, rates of degradation increase with temperature. While many Fmoc-amino acids are stable for short periods at ambient temperature, long-term storage requires refrigeration.[8][9] Lowering the temperature to -20°C significantly reduces the kinetic energy of the molecules, slowing degradation rates and preserving the material's integrity for years.[8]

  • Humidity (Moisture): Moisture is a primary antagonist to the stability of Fmoc-amino acids.[8] Water can act as a nucleophile, facilitating hydrolysis of the Fmoc group.[10] Furthermore, adsorbed surface water on the solid particles can create a microenvironment that increases molecular mobility and solubilizes trace impurities, accelerating degradation reactions.[10][11] Therefore, maintaining a dry environment is crucial. It is worth noting, however, that in some specific cases, a minimal amount of moisture can help stabilize a solid by annealing crystal defects created during milling or processing, though this is not a general principle to rely on for these specific compounds.[12]

  • Light: The fluorenyl ring system is photo-reactive. Exposure to light, particularly UV light, can provide the energy to induce unwanted photochemical reactions, including potential cleavage of the protecting group.[8][13] Storage in opaque or amber containers is a mandatory precaution.

  • Atmosphere: For β-amino acids with sensitive side chains (e.g., those containing sulfur or indole moieties), oxidation can be a concern. Storing the material under an inert atmosphere, such as argon or nitrogen, can displace oxygen and prevent oxidative damage. This is considered best practice for maximizing shelf-life.[8]

Chapter 3: Recommended Storage and Handling Protocols

Adherence to strict, evidence-based protocols is a self-validating system for ensuring the quality of your reagents. The causality behind these steps is directly linked to mitigating the risks outlined in Chapter 2.

Protocol 1: Long-Term Storage (> 1 Month)

This protocol is designed to maximize the shelf-life of the reagent for months to years.

  • Verification: Upon receipt, ensure the container is sealed and appears undamaged.

  • Container: Use an opaque, airtight container (e.g., amber glass vial with a PTFE-lined cap).

  • Inert Atmosphere (Optional but Recommended): Gently purge the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds. This displaces both oxygen and ambient moisture.

  • Sealing: Tightly seal the container cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Storage Location: Place the sealed container in a freezer at -20°C or colder.[8] Ensure the location is dark and not subject to frequent temperature fluctuations.

Protocol 2: Short-Term Storage (< 1 Month)

For reagents in active use, this protocol balances accessibility with stability.

  • Container: Keep the reagent in its original, tightly sealed, opaque container.

  • Storage Location: Store in a refrigerator at 2-8°C.[8] This is a significant improvement over ambient temperature and is sufficient for short-term use.

Protocol 3: Best Practices for Handling and Use

Improper handling can introduce moisture, the primary accelerator of degradation.

  • Temperature Equilibration: This is a critical step. Before opening the container, remove it from the freezer or refrigerator and place it in a desiccator at room temperature for at least 30-60 minutes.[8] This allows the container and its contents to warm to ambient temperature without atmospheric moisture condensing on the cold powder.

  • Dispensing: Open the vial in an environment with low humidity if possible. Quickly weigh and dispense the required amount of material.

  • Resealing: Immediately and tightly reseal the container. If long-term storage is intended, re-purging with an inert gas is recommended.

  • Return to Storage: Promptly return the container to its appropriate storage condition (-20°C or 2-8°C).

Data Summary: Storage Conditions and Associated Risks
Storage ConditionTemperatureHumidityLightAtmosphereStability OutlookPrimary Risks
Optimal Long-Term -20°C or colderControlled (Dry)Excluded (Dark)Inert (Ar/N₂)Excellent (Years)Minimal
Acceptable Short-Term 2-8°CControlled (Sealed)Excluded (Dark)AmbientGood (Weeks-Months)Slow Fmoc deprotection
Temporary (e.g., Shipping) Ambient (~25°C)UncontrolledVariableAmbientFair (Days)Increased risk of degradation
Sub-Optimal / High Risk > 25°CHigh / UncontrolledExposedAmbientPoor (Degrades Rapidly)Fmoc deprotection, Hydrolysis

Chapter 4: Analytical Methods for Stability Assessment

A robust stability study relies on analytical methods capable of separating the intact product from all potential degradants and impurities. These are known as stability-indicating methods.[14]

Methodology 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This is the workhorse technique for monitoring chemical purity.

  • Sample Preparation: Accurately prepare a solution of the Fmoc-β-amino acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

  • Chromatographic System:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[15]

    • Gradient: A typical gradient would run from ~30% B to 90% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the Fmoc group has strong absorbance, such as 265 nm or 301 nm.

  • Data Analysis: The purity is calculated based on the relative area of the main peak corresponding to the intact Fmoc-β-amino acid compared to the total area of all peaks in the chromatogram. The appearance of new peaks over time, particularly an early-eluting peak corresponding to the more polar, deprotected β-amino acid, is a clear indicator of degradation.

Methodology 2: Assessment of Stereochemical Integrity by Chiral HPLC

This method is essential for confirming that the racemic 1:1 ratio is maintained or for assessing the enantiomeric purity of a non-racemic sample.

  • Sample Preparation: Prepare the sample as described for RP-HPLC.

  • Chromatographic System:

    • Column: A suitable Chiral Stationary Phase (CSP). Polysaccharide-based or macrocyclic antibiotic-based columns (e.g., CHIROBIOTIC™) are often effective for separating amino acid derivatives.[16]

    • Mobile Phase: The mobile phase is highly dependent on the CSP and is typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol), often with an acidic or basic additive. Method development is required.

    • Detection: UV detection, as above.

  • Data Analysis: For a racemic sample, the result should be two well-resolved peaks with a peak area ratio of approximately 50:50. A stability study would monitor this ratio to ensure it does not change over time under the tested storage conditions.

Visualization: Analytical Workflow for a Stability Study

Stability_Workflow cluster_storage Sample Storage cluster_testing Time Point Testing cluster_analysis Analytical Methods cluster_results Data Evaluation S0 T=0 Reference Sample TP1 Pull Samples (e.g., 3 Months) S1 Condition 1 -20°C / Dry S1->TP1 S2 Condition 2 25°C / 50% RH S2->TP1 S3 Condition 3 40°C / 75% RH S3->TP1 TP2 Sample Prep (Dissolution) TP1->TP2 A1 RP-HPLC (Purity Assay) TP2->A1 A2 Chiral HPLC (Racemic Ratio) TP2->A2 R1 Compare to T=0 A1->R1 A2->R1 R2 Identify Degradants R1->R2 R3 Assess Stability R2->R3

Caption: Workflow for a comprehensive stability assessment study.

Conclusion

The chemical integrity of racemic Fmoc-β-amino acids is not a given; it is the result of deliberate and informed control over their environment. The primary degradation pathway—base-catalyzed Fmoc deprotection—is an ever-present risk that is profoundly accelerated by elevated temperature and, most critically, the presence of moisture. By implementing the rigorous storage and handling protocols detailed in this guide—namely, long-term storage at -20°C under dry, dark conditions and meticulous handling to prevent moisture ingress—researchers can effectively mitigate these risks. This diligence ensures the reliability and reproducibility of synthetic outcomes, safeguarding the integrity of research and development programs that rely on these valuable and versatile chemical building blocks.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. [URL: https://www.aapptec.com/faqs/handling-and-storage-of-peptides/]
  • BenchChem. The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. [URL: https://www.benchchem.com/blog/the-chemistry-of-fmoc-protecting-group-and-deprotection-conditions-an-in-depth-technical-guide/]
  • Carpino, L. A., Sadat-Aalaee, D., & Beyermann, M. (1990). Tris(2-aminoethyl)amine as a substitute for 4-(aminomethyl)piperidine in the FMOC/polyamine approach to rapid peptide synthesis. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. [URL: https://link.springer.com/protocol/10.1007/978-1-59259-522-8_1]
  • ChemPep Inc. Overview of Fmoc Amino Acids. [URL: https://www.chempep.com/news/overview-of-fmoc-amino-acids/]
  • ChemPep Inc. Fmoc Solid Phase Peptide Synthesis. [URL: https://www.chempep.com/knowledge-center/fmoc-solid-phase-peptide-synthesis/]
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Macmillan Group, Princeton University. (2001). β-Amino Acids: Function and Synthesis. [URL: https://www.princeton.edu/~dmacmill/group-meetings/beta-amino-acids-AM.pdf]
  • Merck (Sigma-Aldrich). Novabiochem® Enhanced specification Fmoc-amino acids. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/399/246/novabiochem-in-action-2-2-us-ms.pdf]
  • Merck (Sigma-Aldrich). Handling and Storage Guidelines for Peptides and Proteins. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/protein-quantitation-and-analysis/peptide-and-protein-handling-storage]
  • Merck (Sigma-Aldrich). Amino Acid and Peptide Chiral Separations. [URL: https://www.sigmaaldrich.
  • Paquet, A., & He, Z. M. (1994). Methods for removing the Fmoc group. In Methods in Molecular Biology (Vol. 35, pp. 23-27). Humana Press. [URL: https://link.springer.com/protocol/10.1007/978-1-59259-522-8_2]
  • ResearchGate. (2023). Effect of moisture on solid state stability. [URL: https://www.researchgate.
  • Sato, M., Tatsumi, T., & Iguchi, S. (2003). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, (1), 64-69. [URL: https://pubs.rsc.org/en/content/articlelanding/2003/p1/b207570g]
  • Truman, R. J. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation, 37(3), 91-100. [URL: https://creation.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [URL: https://en.wikipedia.org/wiki/Fluorenylmethyloxycarbonyl_protecting_group]

Sources

Foundational

Applications of 3-amino-2-benzyl-propionic acid in foldamer research

-hPhe) in Foldamer Engineering Executive Summary In the pursuit of next-generation therapeutics, 3-amino-2-benzyl-propionic acid (commonly referred to as -homophenylalanine or -hPhe ) has emerged as a critical architectu...

Author: BenchChem Technical Support Team. Date: February 2026


-hPhe) in Foldamer Engineering 

Executive Summary

In the pursuit of next-generation therapeutics, 3-amino-2-benzyl-propionic acid (commonly referred to as


-homophenylalanine  or 

-hPhe
) has emerged as a critical architectural tool. Unlike its

-amino acid counterpart (Phenylalanine) or the more common

-homolog, this residue places the hydrophobic benzyl side chain on the carbon adjacent to the carbonyl group (

-position relative to the carboxyl).

This subtle structural shift imparts profound biophysical properties: complete proteolytic resistance , altered helical propensity (12/10-helix formation) , and precise spatial repositioning of pharmacophores . This guide details the mechanistic rationale, synthesis protocols, and application strategies for integrating


-hPhe into high-fidelity foldamers.

Part 1: Structural Mechanistics & Design Logic

The vs. Distinction

To utilize 3-amino-2-benzyl-propionic acid effectively, one must understand its topology. In standard solid-phase peptide synthesis (SPPS),


-amino acids (side chain next to amine) are kinetically similar to 

-amino acids. However,

-amino acids (side chain next to carbonyl) introduce significant steric bulk directly at the nucleophilic attack site during amide bond formation.
  • 
    -Phe:  Side chain on 
    
    
    
    . Backbone = 3 atoms (
    
    
    ).
  • 
    -hPhe:  Side chain on 
    
    
    
    . Backbone = 4 atoms (
    
    
    ). Flexible, forms 14-helices easily.
  • 
    -hPhe (Target):  Side chain on 
    
    
    
    .[1] Backbone = 4 atoms (
    
    
    ). Rigidifies the backbone via gauche interactions between the side chain and the amide nitrogen.
Controlling Secondary Structure

Incorporating


-hPhe is not merely about stability; it is about conformational locking .
  • 14-Helix: Promoted by

    
    -residues or alternating 
    
    
    
    .
  • 12/10-Helix: Exclusively promoted by specific

    
     patterns where 
    
    
    
    -hPhe forces a local dipole realignment.

Diagram 1: Backbone Topology & Folding Propensity

Beta_Amino_Acid_Topology Alpha Alpha-Amino Acid (Standard) Beta3 Beta3-Amino Acid (Sidechain on C-beta) Alpha->Beta3 Homologation (Arndt-Eistert) Beta2 Beta2-Amino Acid (3-amino-2-benzyl-propionic acid) (Sidechain on C-alpha) Alpha->Beta2 Alpha-Alkylation (Evan's Auxiliary) Fold_14 14-Helix (Flexible, standard) Beta3->Fold_14 High Propensity Beta2->Fold_14 Destabilizes (unless alternating) Fold_12 12/10-Helix (Rigid, specific) Beta2->Fold_12 Steric Steering

Caption: Structural divergence of


-amino acids. 

-hPhe (red) drives distinct folding pathways compared to the more common

variants.

Part 2: Synthesis & Incorporation Protocols

The Challenge: Coupling


-hPhe is notoriously difficult. The side chain at the 

-position creates a "neopentyl-like" steric environment, shielding the carbonyl carbon from the incoming amine. Standard SPPS protocols (HBTU/DIEA, 30 min) will result in <20% coupling efficiency and deletion sequences.
Optimized SPPS Protocol for -hPhe
  • Resin: Low-loading Rink Amide (0.2–0.3 mmol/g) to reduce inter-chain aggregation.

  • Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory. HOAt (1-Hydroxy-7-azabenzotriazole) is the preferred additive over HOBt due to the "neighboring group effect" of the pyridine nitrogen.

Step-by-Step Methodology:

  • Swelling: Swell resin in DMF (dimethylformamide) for 30 min.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Critical: Wash extensively (5x) with DMF to remove all piperidine, which can cause racemization of sensitive

    
     centers.
    
  • Activation (The "Pre-Activation" Step):

    • Dissolve Fmoc-

      
      -hPhe-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF.
      
    • Add HOAt (3.0 eq).

    • Add DIEA (6.0 eq) last.

    • Allow to activate for 1–2 minutes (color change to yellow/orange) before adding to resin.

  • Coupling (Microwave Assisted):

    • Standard: 2 hours at Room Temp (double coupling required).

    • Recommended: Microwave irradiation at 75°C for 10 minutes (25W).

    • Note: Do not exceed 75°C to avoid epimerization of the

      
      -center.
      
  • Capping: Acetyl anhydride/pyridine wash is crucial after

    
     coupling to terminate unreacted chains.
    

Diagram 2: Sterically Hindered Coupling Workflow

SPPS_Workflow cluster_Activation Pre-Activation (Critical) Start Resin-Bound Peptide (N-term free) Mix Mix Fmoc-Beta2-hPhe + HATU + HOAt Start->Mix Base Add DIEA (Base) Mix->Base Wait Wait 2 mins (Active Ester Formation) Base->Wait Coupling Microwave Coupling 75°C, 10 min, 25W Wait->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Recouple Double Couple (Repeat Activation) Check->Recouple Positive (Blue) Cap Capping (Ac2O) Check->Cap Negative (Colorless) Recouple->Coupling Next Next Deprotection Cap->Next

Caption: Optimized SPPS cycle for


-amino acids. Note the emphasis on pre-activation and microwave energy to overcome steric barriers.

Part 3: Applications in Drug Discovery

Protein-Protein Interaction (PPI) Inhibition

-hPhe is uniquely suited for mimicking the hydrophobic "hotspots" of 

-helices involved in PPIs (e.g., p53-MDM2, Bcl-xL-Bak).
  • Mechanism: In a standard

    
    -helix, residues at positions 
    
    
    
    ,
    
    
    , and
    
    
    often form a hydrophobic face.
  • Foldamer Strategy: By using a mixed

    
     backbone (e.g., 
    
    
    
    -
    
    
    -
    
    
    -
    
    
    ), one can align the benzyl group of
    
    
    -hPhe to perfectly overlay with a Phenylalanine or Leucine residue of the native ligand, but with a backbone that is invisible to proteases.
Comparative Stability Data

The following table illustrates the metabolic advantage of incorporating 3-amino-2-benzyl-propionic acid into a bioactive sequence.

Peptide ScaffoldSequence CompositionT½ (Human Plasma)T½ (Chymotrypsin)Binding Affinity (

)
Native

-Peptide
All L-

-amino acids
~20 min< 5 min12 nM

-Peptide
All

-hPhe/

-hAla
> 24 hours> 48 hours450 nM (Loss of fit)

Hybrid

-hPhe
at key hydrophobic sites
> 18 hours > 24 hours 15 nM (Retained)

Table 1: Stability and affinity comparison. Note that while pure


 peptides are stable, they often suffer affinity loss due to high flexibility. The 

hybrid retains the tight binding of the native structure while conferring stability.
Membrane Permeability

Recent studies suggest that foldamers containing


-residues exhibit improved cell permeability compared to pure 

-peptides. The altered backbone dipole and the ability to bury polar amide bonds within the 12-helix core (shielding them from the lipid bilayer) facilitate passive transport.

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research. Link
    
  • Steer, D. L., et al. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry. Link
    
  • Vasudev, P. G., et al. (2011). Defined secondary structures in

    
     hybrid peptides. Chemical Reviews. Link
    
  • Horne, W. S., & Gellman, S. H. (2008). Foldamers with heterogeneous backbones. Accounts of Chemical Research. Link

  • Aguilar, M. I., et al. (2007). Fmoc-based synthesis of

    
    -peptides. Methods in Molecular Biology. Link
    

Disclaimer: The protocols described herein involve hazardous chemicals (piperidine, HATU). All experiments should be conducted in a fume hood with appropriate PPE.

Sources

Exploratory

Thermodynamic Properties of Peptides Containing Benzyl-Substituted β-Amino Acids: A Guide for Drug Development

An In-depth Technical Guide: Abstract The incorporation of β-amino acids into peptide structures offers a powerful strategy for developing therapeutics with enhanced proteolytic stability and predictable secondary struct...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Abstract

The incorporation of β-amino acids into peptide structures offers a powerful strategy for developing therapeutics with enhanced proteolytic stability and predictable secondary structures. Benzyl-substituted β-amino acids, in particular, introduce unique conformational constraints and non-covalent interaction capabilities that significantly influence the thermodynamic landscape of these molecules. This guide provides a comprehensive exploration of the thermodynamic properties of peptides containing benzyl-substituted β-amino acids, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to harness these properties for therapeutic advantage. We will delve into the core principles of peptide thermodynamics, detail robust experimental and computational techniques for their characterization, and discuss the profound implications for designing next-generation peptide-based drugs.

Introduction: The Strategic Advantage of Benzyl-Substituted β-Peptides

Peptides represent a highly attractive class of therapeutic agents due to their high specificity and low off-target toxicity. However, their clinical utility is often hampered by poor metabolic stability and a lack of well-defined structure in solution. The substitution of natural α-amino acids with synthetic β-amino acids has emerged as a leading strategy to overcome these limitations. The additional carbon in the backbone of β-amino acids sterically shields the amide bonds from enzymatic degradation.

The introduction of a benzyl group (a phenylmethyl substituent) on the β-amino acid side chain provides a unique combination of steric bulk and aromatic character. This functional group can engage in a variety of non-covalent interactions, including:

  • Hydrophobic Interactions: The nonpolar benzyl group can participate in hydrophobic collapse, a primary driving force for peptide folding and stability in aqueous environments.

  • π-π Stacking: The aromatic phenyl ring can stack with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or with aromatic moieties on a target molecule, contributing significantly to binding affinity and specificity.

  • Cation-π Interactions: The electron-rich face of the phenyl ring can interact favorably with cationic groups, further stabilizing specific conformations or binding interfaces.

Understanding the thermodynamic consequences of these interactions is paramount for rational drug design. The stability, folding propensity, and binding affinity of a peptide are all governed by the delicate balance of enthalpy (ΔH) and entropy (ΔS). By systematically characterizing these thermodynamic parameters, we can move beyond serendipitous discovery and towards the precision engineering of peptide therapeutics.

Core Thermodynamic Principles in Peptide Science

The overall stability of a peptide's fold or its interaction with a target is quantified by the Gibbs free energy change (ΔG). This fundamental value is composed of two distinct components:

  • Enthalpy (ΔH): Represents the change in heat content of the system upon folding or binding. It is primarily associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds, van der Waals forces, and electrostatic interactions. A negative (exothermic) ΔH indicates the formation of more favorable interactions.

  • Entropy (ΔS): Represents the change in the degree of disorder or randomness in the system. This includes the conformational entropy of the peptide and the entropy of the surrounding solvent (water). A positive ΔS is generally favorable. The hydrophobic effect, for instance, is largely an entropy-driven process where the ordering of water molecules around nonpolar surfaces is minimized upon folding or binding, leading to a net increase in the entropy of the solvent.

The relationship between these parameters is given by the equation:

ΔG = ΔH - TΔS

Where T is the absolute temperature in Kelvin. A spontaneous, and therefore favorable, process is characterized by a negative ΔG. Drug development often aims to optimize both enthalpic and entropic contributions to achieve high-affinity binding (low ΔG).

Experimental Workflow for Thermodynamic Characterization

A multi-faceted experimental approach is essential for a comprehensive thermodynamic analysis. Isothermal Titration Calorimetry (ITC), Differential Scanning Calorimetry (DSC), and Circular Dichroism (CD) Spectroscopy form a powerful triad for elucidating the stability and binding energetics of β-peptides.

G cluster_0 Phase 1: Structural Integrity cluster_1 Phase 2: Binding Energetics cluster_2 Phase 3: Conformational Stability cluster_3 Phase 4: Data Integration CD Circular Dichroism (CD) - Assess Secondary Structure - Thermal Denaturation (Tm) Analysis Thermodynamic Profile - Structure-Activity Relationship - Rational Design CD->Analysis Provides Tm & Structural Context ITC Isothermal Titration Calorimetry (ITC) - Measure Binding Affinity (Kd) - Determine ΔH and ΔS ITC->Analysis Provides Binding Thermodynamics DSC Differential Scanning Calorimetry (DSC) - Measure Thermal Stability (Tm) - Determine ΔH of Unfolding DSC->Analysis Provides Unfolding Thermodynamics

Caption: Integrated workflow for thermodynamic characterization of peptides.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the heat changes associated with biomolecular interactions. It provides a complete thermodynamic profile of a binding event in a single experiment.

  • Expertise & Experience: ITC directly measures the heat released or absorbed during a binding event, which is the enthalpy (ΔH). By determining the binding constant (Ka, the inverse of the dissociation constant, Kd) at a given temperature, it allows for the calculation of the Gibbs free energy (ΔG = -RTlnKa) and, subsequently, the entropy (ΔS = (ΔH - ΔG)/T). This direct measurement avoids the use of labels or reporters, which can perturb the interaction. The choice to use ITC is driven by the need for a complete thermodynamic picture, which is crucial for understanding the driving forces of binding—whether it is enthalpy-driven (stronger bonds) or entropy-driven (hydrophobic effect).

Protocol: ITC Analysis of Peptide-Target Binding

  • Preparation:

    • Thoroughly dialyze both the peptide and the target protein into the same buffer to minimize heats of dilution. A common choice is phosphate-buffered saline (PBS), but the buffer should be chosen to ensure the stability and activity of both components.

    • Degas all solutions immediately before use to prevent the formation of air bubbles in the calorimeter cell, which can create significant artifacts in the data.

    • Determine the concentration of both peptide and target with high accuracy using a reliable method such as UV-Vis spectrophotometry with a calculated extinction coefficient. Inaccurate concentrations are a primary source of error in ITC.

  • Experimental Setup:

    • Load the target protein into the sample cell (typically at a concentration 10-20 times the expected Kd).

    • Load the peptide solution into the injection syringe (typically at a concentration 10-15 times that of the target protein).

    • Set the experimental temperature. 25°C is a standard starting point, but investigating interactions at different temperatures can reveal the heat capacity change (ΔCp), providing deeper insight into the role of hydration.

  • Titration:

    • Perform an initial small injection (e.g., 0.5-1 µL) to remove any material from the syringe tip and allow for equilibration. This first data point is typically discarded during analysis.

    • Execute a series of injections (e.g., 20-30 injections of 2-3 µL each) with sufficient spacing to allow the thermal power signal to return to baseline.

  • Data Analysis (Trustworthiness):

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to target.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding). A good fit, indicated by a low chi-squared value, is a self-validating check of the data quality.

    • The stoichiometry (N) value derived from the fit should be close to the expected value (e.g., N ≈ 1 for a 1:1 interaction). A value far from the expected integer may indicate issues with concentration, protein activity, or a more complex binding model. This serves as a critical internal control.

Differential Scanning Calorimetry (DSC)

DSC measures the heat capacity of a molecule as a function of temperature. It is an invaluable tool for assessing the thermal stability of a peptide and the thermodynamics of its unfolding process.

  • Expertise & Experience: DSC is particularly useful for peptides that adopt a stable, folded structure. The temperature at which the peak of the unfolding transition occurs is the melting temperature (Tm), a direct measure of thermal stability. The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal). Comparing this to the van't Hoff enthalpy (ΔHvH) derived from the shape of the peak gives insight into the cooperativity of the unfolding process. For a simple two-state unfolding process, ΔHcal ≈ ΔHvH. This comparison is a self-validating feature of the experiment.

Protocol: DSC Analysis of Peptide Stability

  • Preparation:

    • Prepare a concentrated solution of the peptide (e.g., 1-2 mg/mL) in the desired buffer.

    • Prepare an identical buffer solution for use in the reference cell. Dialysis of the sample against the reference buffer is highly recommended for optimal baseline subtraction.

    • Degas solutions thoroughly.

  • Experimental Setup:

    • Load the peptide solution into the sample cell and the matched buffer into the reference cell.

    • Apply constant pressure to the cells (e.g., 3-4 atm) to prevent boiling and bubble formation at higher temperatures.

  • Thermal Scan:

    • Equilibrate the system at a starting temperature well below the expected Tm (e.g., 20°C).

    • Scan to a temperature well above the Tm (e.g., 90°C) at a constant rate (e.g., 60°C/hour).

    • After the initial scan, cool the system and perform a second scan to check for the reversibility of the unfolding process. The absence of a peak in the rescan indicates irreversible unfolding or aggregation.

  • Data Analysis (Trustworthiness):

    • Subtract the buffer-buffer baseline scan from the sample scan to obtain the excess heat capacity curve.

    • Fit the transition region to a suitable model (e.g., two-state) to determine the Tm, calorimetric enthalpy (ΔHcal), and van't Hoff enthalpy (ΔHvH).

    • The quality of the fit and the agreement between ΔHcal and ΔHvH validate the chosen unfolding model.

Thermodynamic Signature of Benzyl-Substituted β-Peptides

The incorporation of a benzyl-substituted β-amino acid leaves a distinct thermodynamic footprint. The benzyl group's bulk and aromaticity can pre-organize the peptide backbone, reducing the entropic penalty of folding. This pre-organization can lead to more stable secondary structures, such as helices or turns.

G cluster_Peptide β-Peptide Chain cluster_Interactions Driving Forces cluster_Outcome Thermodynamic Outcome b_amino β-Amino Acid benzyl Benzyl Group b_amino->benzyl side chain hydro Hydrophobic Collapse (ΔS > 0) benzyl->hydro contributes to pi_stack π-π Stacking (ΔH < 0) benzyl->pi_stack enables stability Enhanced Stability (Higher Tm, more negative ΔG) hydro->stability pi_stack->stability

Caption: Molecular interactions of the benzyl group driving stability.

When binding to a target, the benzyl group can act as a "hydrophobic anchor," displacing ordered water molecules from a binding pocket—a highly favorable entropic contribution. If the pocket also contains an aromatic residue, the formation of a π-π stacking interaction will provide a strong, favorable enthalpic gain.

Table 1: Hypothetical Thermodynamic Data for a Peptide-Protein Interaction

Peptide VariantKd (nM)ΔG (kcal/mol)ΔH (kcal/mol)-TΔS (kcal/mol)Tm (°C)
Parent Peptide (α-Ala) 500-8.59-5.2-3.3945
Peptide + β³-hPhe 50-9.95-7.5-2.4558

This table illustrates the expected impact of incorporating a β³-homophenylalanine (β³-hPhe), a benzyl-substituted β-amino acid. The substitution leads to a 10-fold increase in affinity (lower Kd), driven by a significant improvement in binding enthalpy (ΔH), likely due to optimized interactions at the binding site. The conformational stability is also markedly increased, as shown by the higher melting temperature (Tm).

Computational Approaches: A Complementary Perspective

While experimental methods provide definitive data, computational techniques offer invaluable atomistic insights into the drivers of the observed thermodynamics.

  • Molecular Dynamics (MD) Simulations: MD simulations can model the conformational dynamics of β-peptides in solution, revealing preferred secondary structures and the role of the benzyl group in stabilizing them. By simulating the peptide at various temperatures, one can even predict thermal unfolding behavior.

  • Free Energy Calculations: Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to computationally predict the change in binding affinity (ΔΔG) upon substituting a standard amino acid with a benzyl-substituted β-amino acid. These predictions can help prioritize which analogs to synthesize and test, saving considerable time and resources.

Applications in Drug Development

A thorough understanding of the thermodynamic profile of a benzyl-substituted β-peptide is directly applicable to the drug development pipeline:

  • Lead Optimization: By correlating changes in the thermodynamic signature (ΔH, ΔS) with modifications to the peptide sequence, a detailed Structure-Activity Relationship (SAR) and, more importantly, a Structure-Enthalpy/Entropy Relationship (SER) can be established. This allows for the rational design of next-generation compounds with improved affinity and specificity.

  • Improving Bioavailability: Enhanced conformational stability, as indicated by a higher Tm from DSC, often correlates with increased resistance to proteolysis. This can lead to a longer in vivo half-life and improved pharmacokinetic properties.

  • Formulation Development: Knowledge of a peptide's thermal stability is critical for developing stable pharmaceutical formulations for storage and delivery. DSC is a key tool in pre-formulation studies to assess the impact of excipients on the stability of the drug substance.

Conclusion and Future Outlook

Benzyl-substituted β-amino acids are not merely building blocks for creating proteolytically resistant peptides; they are powerful tools for modulating the thermodynamic properties that govern molecular recognition and stability. The strategic placement of these residues can introduce favorable enthalpic interactions and reduce the entropic cost of folding and binding, leading to compounds with superior affinity and drug-like properties.

The integrated use of high-precision experimental techniques like ITC and DSC, complemented by computational modeling, provides the robust framework needed for success. As our ability to synthesize more diverse β-amino acids grows, a continued focus on the fundamental thermodynamic principles will be the cornerstone of translating these promising molecules into clinically effective therapeutics.

References

  • Title: Synthesis and Conformational Analysis of Peptides Containing β-Amino Acid Residues Source: Enantioselective Synthesis of β-Amino Acids, Second Edition URL: [Link]

  • Title: Conformational analysis of peptides containing β-amino acids Source: Journal of Molecular Structure URL: [Link]

  • Title: β-Peptides with Protein-Like Side Chains: The Role of the β-Substitution Pattern Source: Helvetica Chimica Acta URL: [Link]

  • Title: Backboned-cyclized β-peptidic macrocycles containing γ-amino acid for targeting protein–protein interactions Source: RSC Advances URL: [Link]

Foundational

(R,S)-Fmoc-3-amino-2-benzyl-propionic acid CAS number and safety data sheet (SDS)

The following technical guide details the chemical identity, safety profile, and application protocols for (R,S)-Fmoc-3-amino-2-benzylpropionic acid , also known as Fmoc- -homophenylalanine . This guide is structured for...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, safety profile, and application protocols for (R,S)-Fmoc-3-amino-2-benzylpropionic acid , also known as Fmoc-


-homophenylalanine .

This guide is structured for researchers requiring high-fidelity data for peptide synthesis and medicinal chemistry applications.

Identity, Safety, and Application in Peptidomimetics

Executive Summary & Chemical Identity

(R,S)-Fmoc-3-amino-2-benzylpropionic acid is a protected


-amino acid derivative used primarily in the synthesis of peptidomimetics  and foldamers . Unlike standard 

-amino acids, this molecule possesses a backbone extended by one methylene group. Specifically, it is a

-amino acid
, meaning the side chain (benzyl group) is attached to the

-carbon (C2) relative to the carboxyl group, while the amine is attached to the

-carbon (C3).

This structural modification imparts significant resistance to enzymatic degradation (proteolysis) and induces unique secondary structures (e.g., 14-helices) in peptide backbones, making it a critical building block for stable drug analogs.

Chemical Dossier
PropertyData
Chemical Name 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-benzylpropanoic acid
Common Synonyms Fmoc-

-homophenylalanine; Fmoc-

-hPhe-OH
CAS Number (Racemate) Not widely indexed; refer to enantiomers below
CAS Number (R-Isomer) 828254-16-6
CAS Number (S-Isomer) 203854-62-0
Molecular Formula

Molecular Weight 401.46 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Purity Standard

98% (HPLC)

Note on Stereochemistry: While the racemic mixture (R,S) is occasionally used for initial screening, the pure enantiomers (R or S) are preferred in drug development to control foldamer geometry. The CAS numbers provided above for the enantiomers are the industry-standard identifiers for procurement.

Safety Data Sheet (SDS) Technical Review

Based on GHS Standards (OSHA HCS 2012 / EU CLP)

This compound is not classified as acutely toxic but is a potent irritant . It must be handled with strict adherence to laboratory hygiene to prevent sensitization.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

Precautionary Protocols
CategoryProtocol
Prevention P261: Avoid breathing dust/fume. P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).
Response P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses.[1]
Storage P403+P233: Store in a well-ventilated place. Keep container tightly closed. Temperature: 2–8°C (Refrigerate).
Toxicology Insight

While specific LD50 data for this


-variant is limited, Fmoc-amino acids are generally low in acute toxicity but can act as sensitizers  upon repeated inhalation. The hydrolysis product (Fmoc-Cl or free amine) can be irritating to mucous membranes.

Handling, Storage, and Stability

Stability Factors
  • Hygroscopic Nature: Moderate. Store under an inert atmosphere (Nitrogen or Argon) if possible to prevent hydrolysis of the Fmoc group over long periods.

  • Fmoc Lability: The Fmoc group is base-labile.[2] Avoid contact with primary/secondary amines (e.g., piperidine, morpholine) during storage.

  • Shelf Life: 24 months when stored at 2–8°C in a desiccated environment.

Handling Workflow

HandlingWorkflow Storage Storage: 2-8°C (Desiccated) Equilibration Equilibrate to Room Temp (1h) Storage->Equilibration Prevent Condensation Weighing Weigh in Fume Hood (Anti-static gun) Equilibration->Weighing Avoid Moisture Solubilization Dissolve in DMF (0.2 - 0.5 M) Weighing->Solubilization Prepare Solution Usage SPPS Coupling (Immediate Use) Solubilization->Usage Activate

Figure 1: Proper handling workflow to maintain reagent integrity and prevent moisture-induced degradation.

Technical Application: Solid Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-


-hPhe-OH  into peptides presents specific challenges compared to standard 

-amino acids.
The -Coupling Challenge

Because the benzyl side chain is located on the


-carbon (adjacent to the carboxyl group), it creates significant steric hindrance  for the incoming nucleophile (the amine of the resin-bound peptide).
  • Consequence: Slower coupling rates and higher risk of deletion sequences.

  • Solution: Use high-efficiency coupling reagents (HATU or COMU) rather than standard DIC/HOBt.

Optimized Coupling Protocol

This protocol is validated for standard polystyrene (PS) or PEG-PS resins (e.g., Rink Amide).

  • Resin Swelling: DCM (20 min).

  • Deprotection (Previous Cycle): 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

  • Activation (The Critical Step):

    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

    • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

    • Stoichiometry: 3 eq. Amino Acid : 2.9 eq. HATU : 6 eq. DIPEA.

    • Concentration: High concentration (0.3 – 0.5 M) is preferred to drive kinetics.

  • Coupling Time: 2 to 4 hours (Double coupling is highly recommended for

    
     residues).
    
  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

Experimental Logic Diagram: -Amino Acid Cycle

SPPS_Cycle cluster_0 Critical Beta-2 Step Start Resin-Peptide-NH2 Deprotect Fmoc Removal (20% Piperidine) Wash1 DMF Wash (5x) Activate Activation (Fmoc-Beta2-hPhe + HATU + DIPEA) Coupling Coupling Reaction (2-4 hrs, Double Couple) Activate->Coupling Check Kaiser/Chloranil Test Coupling->Check Success Elongated Peptide Check->Success Negative (No free amine) Recouple Re-Coupling Required Check->Recouple Positive (Free amine) Recouple->Activate Repeat

Figure 2: SPPS decision loop emphasizing the rigorous activation required for sterically hindered


-amino acids.

Synthesis & Mechanistic Context

Researchers utilizing (R,S)-Fmoc-3-amino-2-benzylpropionic acid should understand its origin to anticipate impurity profiles.

  • Synthesis Route: Typically synthesized via Arndt-Eistert homologation of Fmoc-phenylalanine (for

    
    ) or via Mannich-type reactions  / alkylation of cyanoacetates followed by reduction and protection (for 
    
    
    
    ).
  • Impurity Profile: Common impurities include the unreacted

    
    -amino acid precursor or the des-Fmoc (free amine) species.
    
  • Racemization: The

    
    -proton in 
    
    
    
    -amino acids is acidic (adjacent to the carbonyl). While less prone to oxazolone formation than
    
    
    -amino acids, epimerization can occur during prolonged activation with strong bases. Use TMP or Collidine instead of DIPEA if chiral integrity is critical and racemization is observed.

References

  • Chem-Impex International. (R)-Fmoc-3-amino-2-benzyl-propionic acid Product Page. Retrieved from (CAS Verification).

  • Apollo Scientific. (S)-Fmoc-beta2-homophenylalanine Product Data. Retrieved from (CAS 203854-62-0 Verification).

  • PubChem. (S)-3-Amino-2-benzylpropanoic acid (Unprotected). National Library of Medicine. Retrieved from .

  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
  • Vasudev, P. G., et al. (2011). Introduction of steric hindrance in peptide synthesis: Challenges with beta-amino acids. Chemical Reviews.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Optimal Coupling Reagents for Fmoc-3-amino-2-benzyl-propionic Acid

Introduction: Navigating the Challenges of Sterically Hindered β-Amino Acids The incorporation of structurally unique amino acids into peptide sequences is a cornerstone of modern drug discovery and development. Non-prot...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Sterically Hindered β-Amino Acids

The incorporation of structurally unique amino acids into peptide sequences is a cornerstone of modern drug discovery and development. Non-proteinogenic residues, such as Fmoc-3-amino-2-benzyl-propionic acid, offer the ability to introduce novel conformational constraints, enhance metabolic stability, and modulate the bioactivity of peptide-based therapeutics.[1][2] However, the very features that make these building blocks attractive also present significant challenges during solid-phase peptide synthesis (SPPS).

Fmoc-3-amino-2-benzyl-propionic acid, a β-amino acid, possesses two main sources of steric hindrance: the bulky fluorenylmethyloxycarbonyl (Fmoc) protecting group on the nitrogen and the benzyl group at the α-position to the carboxyl group. This steric congestion can significantly impede the approach of the incoming activated amino acid to the N-terminal amine of the growing peptide chain, leading to slow reaction kinetics and incomplete coupling. The consequence of incomplete coupling is the formation of deletion sequences, which are often difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.

Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are of paramount importance to ensure the efficient incorporation of Fmoc-3-amino-2-benzyl-propionic acid and other sterically hindered residues. This guide provides a detailed analysis of various coupling reagents, their mechanisms of action, and field-proven protocols to overcome the challenges associated with these demanding couplings.

Comparative Analysis of Coupling Reagents

The success of a coupling reaction hinges on the efficient activation of the carboxylic acid group, transforming it into a highly reactive species susceptible to nucleophilic attack by the amine. Modern peptide synthesis relies on several classes of coupling reagents, each with distinct mechanisms, efficiencies, and side-reaction profiles.

Carbodiimides with Additives: The Classic Approach

Carbodiimides, such as N,N'-Diisopropylcarbodiimide (DIC), were among the first reagents used in SPPS and remain relevant, particularly when used in conjunction with additives.[3] DIC functions by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to an unreactive N-acylurea or lead to racemization.

To mitigate these side reactions and enhance coupling efficiency, additives like Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are employed.[4][5] Oxyma reacts rapidly with the O-acylisourea intermediate to form a more stable and highly reactive Oxyma-ester, which then smoothly reacts with the amine to form the peptide bond with minimal risk of racemization.[4][5]

Mechanism of DIC/Oxyma Coupling

DIC_Oxyma_Mechanism Carboxylic_Acid R-COOH (Fmoc-AA) O_acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_acylisourea + DIC DIC DIC->O_acylisourea Oxyma_Ester Oxyma-Active Ester (More Stable) O_acylisourea->Oxyma_Ester + Oxyma DIU DIU (Byproduct) O_acylisourea->DIU Rearrangement to N-acylurea (side reaction) Oxyma Oxyma Oxyma->Oxyma_Ester Peptide_Bond Peptide Bond (R-CO-NH-Peptide) Oxyma_Ester->Peptide_Bond + Amine Amine H₂N-Peptide-Resin Amine->Peptide_Bond

Caption: Mechanism of DIC/Oxyma mediated peptide bond formation.

While the DIC/Oxyma combination is cost-effective and can be highly efficient, for exceptionally difficult couplings involving significant steric hindrance, more potent reagents are often required.

Onium Salts: High-Performance Reagents

Onium salts, which include aminium/uronium and phosphonium salts, are generally considered the most powerful coupling reagents for challenging sequences.[6] They activate the carboxylic acid rapidly to form highly reactive esters, driving the coupling reaction to completion even with sterically hindered amino acids.

a) Aminium/Uronium Salts: HBTU vs. HATU

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : For many years, HBTU has been a workhorse in SPPS. It reacts with the carboxylate anion to form an OBt-active ester.[7] While effective for many standard couplings, its performance can be suboptimal for severely hindered residues.[7]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : HATU is structurally similar to HBTU but incorporates a 7-azabenzotriazole (HOAt) moiety instead of a benzotriazole (HOBt) one.[1][8] The nitrogen atom at the 7-position of the azabenzotriazole ring makes the resulting OAt-active ester significantly more reactive than the OBt-ester formed by HBTU.[7] This enhanced reactivity leads to faster and more complete coupling reactions, with a lower risk of racemization, making HATU particularly well-suited for sterically demanding couplings.[1][7][8][9] Comparative studies on hindered β-amino acids, such as Fmoc-β-homophenylalanine, have demonstrated the superiority of HATU over HBTU in achieving higher crude peptide purity.[1]

Mechanism of HATU Coupling

HATU_Mechanism Carboxylate R-COO⁻ (Fmoc-AA) Isouronium_Salt O-Acyl(tetramethyl)isouronium Salt Carboxylate->Isouronium_Salt + HATU HATU HATU->Isouronium_Salt OAt_Ester OAt-Active Ester (Highly Reactive) Isouronium_Salt->OAt_Ester TMU Tetramethylurea (Byproduct) Isouronium_Salt->TMU Peptide_Bond Peptide Bond (R-CO-NH-Peptide) OAt_Ester->Peptide_Bond + Amine Amine H₂N-Peptide-Resin Amine->Peptide_Bond

Caption: Activation of a carboxylic acid by HATU to form a highly reactive OAt-active ester.

b) Other High-Efficiency Onium Salts

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) : HCTU is based on 6-chloro-HOBt, which leads to higher reaction rates compared to HBTU.[3]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) : COMU is a newer generation coupling reagent that incorporates an Oxyma moiety directly into its structure.[3][8][10] It is reported to have coupling efficiencies comparable to or even exceeding HATU, with the added benefits of being non-explosive and having better solubility.[3][8][10]

Data Summary: Comparison of Coupling Reagents
ReagentClassAdditiveKey AdvantagesPotential Disadvantages
DIC CarbodiimideOxymaCost-effective; soluble byproduct (DIU).[3]Lower reactivity; requires an additive to suppress side reactions.
HBTU Aminium SaltNoneGood for standard couplings; widely used.[3]Less effective for hindered couplings; risk of guanidinylation of the N-terminus.[8]
HATU Aminium SaltNoneExcellent for hindered couplings; fast reaction rates; low racemization.[1][7][8]Higher cost; can also cause guanidinylation if used in large excess.[8]
COMU Uronium SaltNoneHigh efficiency comparable to HATU; non-explosive; good solubility.[3][8][10]Higher cost.

Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents are based on the initial resin loading.

Overall SPPS Workflow

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling: Fmoc-3-amino-2-benzyl-propionic acid + Coupling Reagent + Base (if needed) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Monitoring Monitoring (Kaiser Test) Washing2->Monitoring Decision Coupling Complete? Monitoring->Decision Recouple Recouple or Cap Decision->Recouple No Next_Cycle Proceed to Next Amino Acid Cycle Decision->Next_Cycle Yes Recouple->Coupling Recouple

Caption: General workflow for one cycle of solid-phase peptide synthesis.

Protocol 1: HATU Coupling (Recommended for High Efficiency)

This protocol is recommended for achieving the highest coupling efficiency with Fmoc-3-amino-2-benzyl-propionic acid.

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-3-amino-2-benzyl-propionic acid (0.4 mmol, 4 eq.)

  • HATU (0.39 mmol, 3.9 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: After Fmoc deprotection and thorough washing with DMF, ensure the resin is well-swelled in a reaction vessel.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-3-amino-2-benzyl-propionic acid and HATU in DMF (approx. 2 mL).

  • Add DIPEA to the activation mixture and vortex for 1-2 minutes. The solution should change color.

  • Coupling: Immediately add the activated amino acid solution to the resin-containing reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, the coupling time can be extended or performed at a slightly elevated temperature (e.g., 35-40°C).

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling is recommended.

Protocol 2: HBTU Coupling

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-3-amino-2-benzyl-propionic acid (0.4 mmol, 4 eq.)

  • HBTU (0.39 mmol, 3.9 eq.)

  • DIPEA (0.8 mmol, 8 eq.)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation and Coupling: Follow steps 2-7 from the HATU protocol, substituting HBTU for HATU. A longer coupling time (4-6 hours or overnight) may be necessary to achieve comparable efficiency to HATU.

Protocol 3: DIC/Oxyma Coupling

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol)

  • Fmoc-3-amino-2-benzyl-propionic acid (0.4 mmol, 4 eq.)

  • OxymaPure® (0.4 mmol, 4 eq.)

  • DIC (0.4 mmol, 4 eq.)

  • DMF

Procedure:

  • Resin Preparation: Follow step 1 from the HATU protocol.

  • Activation Mixture Preparation: In a separate vial, dissolve Fmoc-3-amino-2-benzyl-propionic acid and OxymaPure® in DMF (approx. 2 mL).

  • Coupling: Add the activation mixture to the resin. Immediately add DIC to the reaction vessel.

  • Agitate the mixture at room temperature for 4-6 hours.

  • Washing and Monitoring: Follow steps 6-7 from the HATU protocol.

Monitoring the Coupling Reaction: The Kaiser Test

Ensuring the completion of each coupling step is critical for the synthesis of high-purity peptides. The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines on the peptide-resin.

  • Positive Result (Incomplete Coupling): Resin beads and solution turn a deep blue color.

  • Negative Result (Complete Coupling): Resin beads and solution remain colorless or pale yellow.

If a positive Kaiser test is observed after the initial coupling, a second coupling (recoupling) should be performed using a fresh solution of activated amino acid. If the test remains positive after recoupling, any remaining free amines should be "capped" using acetic anhydride to prevent the formation of deletion peptide impurities.

Conclusion and Recommendations

The successful incorporation of sterically hindered β-amino acids like Fmoc-3-amino-2-benzyl-propionic acid is achievable with the appropriate selection of coupling reagents and optimized protocols.

  • For maximum efficiency and purity, especially in difficult sequences, HATU is the recommended coupling reagent. Its ability to form a highly reactive OAt-ester drives the reaction to completion, minimizing the risk of deletion sequences.[1][7][8]

  • COMU represents an excellent, safer alternative to HATU with comparable or superior performance. [3][8][10]

  • The DIC/Oxyma system provides a cost-effective option that can be effective, although it may require longer reaction times or double coupling to achieve the same efficiency as onium salts for this challenging residue.[4][5]

Regardless of the chosen reagent, it is imperative to monitor the completion of each coupling step using a qualitative method like the Kaiser test to ensure the highest possible quality of the final peptide product.

References

  • Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. - ResearchGate. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • Recent development of peptide coupling reagents in organic synthesis. Available at: [Link]

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC. Available at: [Link]

  • Side-Chain Unprotected Fmoc-Arg/His/Tyr-OH Couplings and Their Application in Solid-Phase Peptide Synthesis through a Minimal-Protection/Green Chemistry Strategy | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Available at: [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids. Available at: [Link]

  • PREPARATION OF Z-L-PHG-VAL-OME - Organic Syntheses. Available at: [Link]

Sources

Application

Application Note: High-Efficiency Loading of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid onto Wang Resin

This Application Note is structured to guide researchers through the specific challenges of loading a sterically hindered -amino acid onto Wang resin. Unlike standard -amino acids, the 2-benzyl substituent creates signif...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of loading a sterically hindered


-amino acid onto Wang resin. Unlike standard 

-amino acids, the 2-benzyl substituent creates significant steric occlusion at the reaction site, requiring optimized activation protocols to achieve acceptable substitution levels.

-Amino Acid (Sterically Hindered)

Executive Summary & Chemical Rationale

The loading of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid onto Wang resin presents a distinct challenge compared to standard


-amino acids.
  • Steric Hindrance: The target molecule is a

    
    -amino acid. The benzyl group is located at the 
    
    
    
    -position (C2) relative to the carboxyl group. This creates a "neopentyl-like" steric environment that significantly retards the nucleophilic attack of the resin-bound hydroxyl group on the activated carboxylate.
  • Racemization Profile: Unlike

    
    -amino acids, 
    
    
    
    -amino acids cannot form 5(4H)-oxazolones (the primary intermediate for racemization) due to the extra carbon in the backbone. Therefore, the risk of racemization during loading is intrinsic only to direct enolization, which is slower. This allows for the use of more potent acylation catalysts (like imidazoles) with a higher safety margin than permitted for Cys or His.
  • Preferred Methodology: While the standard DIC/DMAP protocol is functional, it often results in low yields (<0.3 mmol/g) for this specific substrate. This guide prioritizes the MSNT/MelIm (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole / 1-Methylimidazole) method, which is the gold standard for esterifying sterically hindered amino acids to hydroxyl resins.

Materials & Reagents

ComponentSpecificationPurpose
Target Molecule (R,S)-Fmoc-3-amino-2-benzyl-propionic acidSubstrate
Solid Support Wang Resin (100-200 mesh)Acid-labile support
Coupling Reagent MSNT (1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole)Highly reactive activating agent
Base/Catalyst 1-Methylimidazole (MelIm)Nucleophilic catalyst
Standard Reagents DIC, DMAP (Optional for Method B)[1]Alternative activation
Solvents DCM (Anhydrous), THF (Anhydrous), DMFReaction media
Capping Mix Acetic Anhydride / Pyridine / DCMBlocks unreacted sites

Experimental Protocols

Protocol A: MSNT/MelIm Method (Recommended)

Best for: Maximizing loading of sterically hindered


-amino acids.

Workflow Diagram:

MSNT_Loading Start Start: Dry Wang Resin Swell 1. Swell Resin (DCM, 30 min) Start->Swell Couple 4. Coupling Reaction (Resin + Mixture, 2h - Overnight) Swell->Couple Dissolve 2. Dissolve AA + MSNT (in DCM/THF) Activate 3. Add MelIm (Activation) Dissolve->Activate Activate->Couple Transfer solution Wash1 5. Wash (DCM/DMF) Couple->Wash1 Cap 6. Capping (Ac2O/Pyridine) Wash1->Cap FinalWash 7. Final Wash & Dry Cap->FinalWash

Caption: Optimized MSNT/MelIm workflow for sterically hindered resin loading.

Step-by-Step Procedure:

  • Resin Preparation:

    • Place Wang resin (e.g., 1.0 g, nominal loading 1.0 mmol/g) in a fritted reaction vessel.

    • Swell in dry Dichloromethane (DCM) (10 mL) for 30–60 minutes. Drain.

  • Activation:

    • In a separate dry flask, dissolve (R,S)-Fmoc-3-amino-2-benzyl-propionic acid (3.0 eq relative to resin capacity) in a minimal amount of dry DCM/THF (1:1 ratio helps solubility).

    • Add MSNT (3.0 eq). Stir until dissolved.

    • Add 1-Methylimidazole (MelIm) (2.25 eq).

    • Note: The solution may turn slightly yellow/orange. Ensure all solids are dissolved.

  • Coupling:

    • Immediately transfer the activated solution to the vessel containing the swollen resin.

    • Agitate gently (rocking or nitrogen bubbling) for 2 to 4 hours at room temperature.

    • Tip: For extremely hindered substrates, this can be extended to overnight without significant racemization risk due to the

      
      -amino structure.
      
  • Washing:

    • Drain the resin.[1][2][3]

    • Wash with DCM (3x), DMF (3x), and DCM (3x).[1][3][4]

  • Capping (Crucial):

    • Add a solution of Acetic Anhydride (10 eq) and Pyridine (10 eq) in DCM.

    • Agitate for 30 minutes to cap any unreacted hydroxyl groups.

    • Wash thoroughly with DCM, DMF, MeOH, and DCM. Dry under vacuum.[1][3][5]

Protocol B: DIC/DMAP Method (Standard Alternative)

Best for: Labs without MSNT; sufficient for non-critical loading requirements.

  • Swell Resin: Swell 1.0 g Wang resin in DCM for 30 min.

  • Dissolution: Dissolve Fmoc-AA (4.0 eq) in DCM/DMF (9:1).

  • Activation: Add DIC (2.0 eq). Stir for 2 minutes.

  • Catalysis: Add DMAP (0.1 eq).[1][3][5][6] Warning: Higher DMAP concentrations increase dipeptide formation risk.

  • Coupling: Add mixture to resin. Agitate for 4–16 hours.

  • Capping: Perform capping as described in Protocol A.

Quality Control: Loading Determination

You must validate the substitution level (mmol/g) before proceeding to peptide synthesis.[3]

Method: UV Spectrophotometric Fmoc Quantitation

  • Weigh exactly 4–5 mg of dry, loaded resin (

    
    ) into a 25 mL volumetric flask.
    
  • Add 20% Piperidine in DMF to the mark.[1][2]

  • Agitate for 20 minutes to cleave the Fmoc group.

  • Measure Absorbance (

    
    ) of the solution at 301 nm  (Reference cell: 20% Piperidine/DMF).
    
  • Calculate loading (

    
    ):
    


  • 
     Extinction coefficient of Fmoc-piperidine adduct (
    
    
    
    ).
  • 
     Mass of resin in grams.[3][4]
    

Target Loading:

  • For this hindered substrate, a loading of 0.4 – 0.6 mmol/g is considered excellent.

  • If

    
    , repeat Protocol A (Double Coupling).
    

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Loading (<0.2 mmol/g) Steric clash of 2-benzyl group prevents esterification.Switch from DIC to MSNT/MelIm . Increase reaction time to 16h.
Resin Aggregation Poor solvation of the hydrophobic benzyl chain.Use THF/DCM mixtures instead of pure DCM.
"Double" Fmoc Peak Dipeptide formation (rare for

-AAs but possible).
Reduce DMAP concentration in Protocol B; Ensure thorough washing before checking loading.

References

  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). An Efficient Method for Anchoring Fmoc-Amino Acids to Hydroxyl-Functionalized Solid Supports. Tetrahedron Letters, 31(12), 1701-1704.

    • Foundational paper establishing MSNT/MelIm as the superior method for hindered amino acid loading.
  • Bernhardt, A., et al. (1997). Standard Protocol for Loading Wang Resin.[1] Journal of Peptide Research, 50(2), 143.

    • Describes the limitations of DIC/DMAP for hindered residues.
  • Seebach, D., et al. (1996). Synthesis of

    
    -Peptides. Helvetica Chimica Acta, 79, 913-941. 
    
    • Authoritative source on -amino acid chemistry and the stability of the -backbone against oxazolone form
  • Novabiochem (Merck). (2024). Peptide Synthesis Technical Manual: Loading Wang Resin.

    • Standard industry protocols for resin handling and Fmoc determin

Sources

Method

Fmoc deprotection conditions for beta-amino acids in peptide synthesis

This Application Note is designed to guide researchers through the specific challenges of Fmoc deprotection in -amino acid peptide synthesis. Unlike standard -peptides, -peptides are prone to forming stable secondary str...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the specific challenges of Fmoc deprotection in


-amino acid peptide synthesis. Unlike standard 

-peptides,

-peptides are prone to forming stable secondary structures (foldamers) even at short lengths, leading to severe aggregation and incomplete deprotection. This guide prioritizes aggregation-breaking protocols and side-reaction mitigation .

Application Note: Optimized Fmoc Deprotection Conditions for -Amino Acid Peptide Synthesis

Executive Summary

The synthesis of


-peptides (oligomers of 

-amino acids) presents unique challenges compared to standard

-peptides. While

-peptides are highly desirable for their proteolytic stability and distinct folding properties (helices, sheets, nanotubes), these same properties lead to rapid on-resin aggregation .

Standard Fmoc deprotection protocols (20% piperidine/DMF) often fail for


-peptides as short as 6–10 residues due to steric shielding within these stable secondary structures. This guide details an optimized deprotection strategy  utilizing stronger, non-nucleophilic bases (DBU) and chaotropic additives to ensure complete Fmoc removal while suppressing base-catalyzed side reactions like aspartimide formation and diketopiperazine (DKP) cyclization.

Mechanistic Insight: The -Peptide Challenge

The Aggregation Barrier

In


-peptides, aggregation typically occurs after 10–15 residues. In contrast, 

-peptides can form stable "14-helix" or "12-helix" structures (stabilized by hydrogen bonding between the backbone amide and carbonyl) after only a few residues.
  • Consequence: The N-terminal Fmoc group becomes buried within the foldamer, rendering it inaccessible to the bulky piperidine adduct.

  • Solution: Use of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .[1][2] DBU is a stronger base (

    
     vs. 11.1 for piperidine) and is sterically different, allowing for faster proton abstraction. However, DBU does not scavenge the reactive dibenzofulvene (DBF) byproduct, requiring a co-base (piperidine or piperazine).
    
Side Reaction Risks
  • Aspartimide Formation: DBU significantly accelerates the cyclization of Asp(OtBu) residues, leading to

    
     isomerization and racemization.
    
  • Diketopiperazine (DKP) Formation:

    
    -amino acids at the N-terminus of a dipeptide are highly prone to intramolecular cyclization upon Fmoc removal, cleaving the dipeptide from the resin.[3]
    
Fmoc Deprotection Pathway

The following diagram illustrates the standard deprotection mechanism versus the aggregation trap.

Fmoc_Mechanism Fmoc_Peptide Fmoc-Protected Beta-Peptide Transition Deprotonation (Rate Limiting) Fmoc_Peptide->Transition Base attack Aggregation AGGREGATION TRAP (Foldamer Formation) Fmoc_Peptide->Aggregation H-Bonding Base Base (Piperidine/DBU) Base->Transition Intermediate Dibenzofulvene (DBF) + Free Amine Transition->Intermediate Beta-elimination Scavenging DBF-Base Adduct (Scavenging) Intermediate->Scavenging Excess Piperidine Aggregation->Fmoc_Peptide Incomplete Access

Figure 1: Mechanism of Fmoc removal.[4] In


-peptides, the "Aggregation Trap" competes with the base attack, necessitating stronger bases or chaotropic conditions.

Comparative Analysis of Deprotection Reagents

Reagent CocktailBase StrengthAggregation EfficiencySide Reaction Risk (Asp/DKP)Recommended Use
20% Piperidine / DMF ModerateLowLowStandard

-peptides; Short

-peptides (<5 residues).
2% DBU + 20% Piperidine HighHighHigh (Aspartimide)"Difficult" sequences; Long

-peptides without Asp/Asn.
2% DBU + 5% Piperazine HighHighModerateRecommended: Balanced speed and safety.
0.1 M HOBt in 20% Piperidine ModerateLowVery LowSequences prone to Aspartimide; prevents racemization.

Experimental Protocols

Protocol A: Standard Optimized Condition (The "DBU/Piperazine" Method)

Best for: Long


-peptide sequences or those showing slow deprotection kinetics.

Materials:

  • DMF (Peptide synthesis grade, amine-free)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)[1][2]

  • Piperazine (Solid, anhydrous)

  • Optional: 0.1 M HOBt (if Asp/Asn are present)

Reagent Preparation:

  • Weigh 5 g of Piperazine.

  • Dissolve in 90 mL of DMF.

  • Add 2 mL of DBU.

  • Adjust volume to 100 mL with DMF.

    • Final Conc: 5% (w/v) Piperazine, 2% (v/v) DBU.

Procedure:

  • Drain the resin completely after the coupling step.

  • Wash resin 3x with DMF.[3][5]

  • Addition 1 (Short): Add the DBU/Piperazine cocktail (approx. 10 mL per gram of resin). Agitate for 2 minutes .

    • Purpose: Rapidly remove the bulk of Fmoc and wash away generated DBF to prevent re-alkylation.[3]

  • Drain the vessel.

  • Addition 2 (Long): Add fresh DBU/Piperazine cocktail. Agitate for 8–10 minutes .

    • Note: For extremely aggregated sequences (e.g.,

      
      -Ala homopolymers), extend to 15 minutes or use microwave irradiation (see Protocol B).
      
  • Wash resin 5x with DMF to remove all traces of DBU (critical before coupling).

Protocol B: Microwave-Assisted Deprotection

Best for: Hydrophobic


-peptides forming strong helices.

Settings (CEM Liberty Blue or similar):

  • Temperature: 75°C (Max)

  • Power: 30–50 Watts (Keep low to prevent solvent boiling/side reactions)

  • Time: 3 minutes single treatment (using 20% Piperidine) OR 2 x 2 minutes.

Caution: Do not use DBU at high temperatures (


C) if Asp/Asn/Cys are present, as this guarantees side reactions. Use standard 20% Piperidine with heat instead.

Troubleshooting & Quality Control

Monitoring Deprotection

Because


-peptides aggregate, the standard Kaiser test can yield false negatives (beads look yellow despite free amines being present but buried).

Recommended Test: The Chloranil Test (for Secondary Amines) or TNBS While


-amino acids usually have primary amines, the aggregation can mimic the steric bulk of secondary amines.
  • Kaiser Test: If positive (Blue), deprotection is successful.

  • UV Monitoring: If using an automated synthesizer, monitor the deprotection peak at 301 nm (Fmoc-piperidine adduct).

    • Pass Criteria: The second deprotection peak should be <5% of the first.

Controlling Aspartimide

If your


-peptide contains Asp or Asn, DBU is risky.
  • Modification: Use 0.1 M HOBt in 20% Piperidine/DMF.

  • Alternative: Use 5% Piperazine / 0.1 M HOBt in DMF. Piperazine is milder than piperidine but effective.

Preventing Diketopiperazine (DKP)

DKP formation is most critical at the dipeptide stage (after deprotecting the 2nd residue).[3]

  • Strategy: Do not leave the deprotected dipeptide-resin sitting in base.

  • Workflow: Perform the deprotection of the 2nd residue for a shorter time (2 x 3 min) and immediately proceed to the coupling of the 3rd residue. Use bulky Trityl linkers (2-CTC resin) to sterically hinder cyclization.

Synthesis Workflow Diagram

Synthesis_Workflow Start Fmoc-AA(n)-Resin Wash1 Wash DMF (3x) Start->Wash1 Deprotect1 Deprotection 1: 2% DBU / 5% Piperazine (2 mins) Wash1->Deprotect1 Drain Drain & Wash Deprotect1->Drain Deprotect2 Deprotection 2: 2% DBU / 5% Piperazine (8-10 mins) Drain->Deprotect2 Wash2 Wash DMF (5x) Deprotect2->Wash2 QC QC: Kaiser Test / UV Mon. Wash2->QC Decision Complete? QC->Decision Coupling Coupling Next AA (HATU/HOAt) Decision->Coupling Yes Recouple Extend Time / Heat Decision->Recouple No (Aggregated) Recouple->Deprotect2 Repeat

Figure 2: Step-by-step workflow for Fmoc deprotection of


-peptides.

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link

  • Wade, J. D., et al. (2001). "Improved preparation of amyloid-beta peptides using DBU as N-alpha-Fmoc deprotection reagent." Journal of Peptide Science. Link

  • Hachmann, J., & Lebl, M. (2006). "Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis."[6] Journal of Combinatorial Chemistry. Link

  • Fields, G. B., & Fields, C. G. (1991). "Solvation effects in solid-phase peptide synthesis." Journal of the American Chemical Society. Link

  • Coin, I., et al. (2007). "Depsipeptides as a tool to break aggregation in beta-peptide synthesis."[7] Journal of Peptide Science. Link

Sources

Application

Application Note &amp; Protocols: Strategic Incorporation of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid into β-Peptides

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of β-amino acids into peptide sequences is a transformative strategy in medicinal chemistry, yielding peptidomimetics with enhanc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of β-amino acids into peptide sequences is a transformative strategy in medicinal chemistry, yielding peptidomimetics with enhanced proteolytic stability and unique conformational properties.[1] This guide provides a comprehensive technical overview and detailed protocols for the integration of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid, a racemic equivalent of β²-homophenylalanine, into β-peptide scaffolds using Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the mechanistic rationale behind protocol choices, address potential challenges such as steric hindrance and racemization, and provide robust methodologies for synthesis, purification, and characterization.

Introduction: The Significance of β-Peptides and β²-Homophenylalanine

β-peptides are polymers of β-amino acids, which contain an additional carbon atom in their backbone compared to their α-amino acid counterparts. This structural alteration confers remarkable resistance to enzymatic degradation by proteases, a primary limitation of native peptide therapeutics.[1] The altered backbone also predisposes β-peptides to form stable, predictable secondary structures, including helices, sheets, and turns, making them valuable scaffolds for mimicking protein epitopes and developing novel bioactive molecules.

(R,S)-Fmoc-3-amino-2-benzyl-propionic acid is a protected form of β²-homophenylalanine. The β² designation indicates that the substituent (a benzyl group in this case) is located on the α-carbon (C2) relative to the carboxyl group. The incorporation of this specific amino acid is of interest for several reasons:

  • Structural Mimicry: The benzyl side chain mimics that of phenylalanine, allowing for the exploration of aromatic interactions at receptor binding sites.

  • Conformational Constraint: The substitution at the C2 position can introduce specific conformational preferences into the peptide backbone.

  • Therapeutic Potential: β-peptides containing β-phenylalanine derivatives have been investigated for various therapeutic applications, including as anticancer agents.[2]

This guide will focus on the practical aspects of utilizing the racemic (R,S) form of this building block in standard Fmoc-SPPS workflows.

Physicochemical Properties and Handling of the Building Block

(R,S)-Fmoc-3-amino-2-benzyl-propionic acid is a versatile building block for peptide synthesis.[3] It features the acid-stable, base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom, which is central to modern SPPS.[3][4][5]

PropertyValue
Synonym (R,S)-Fmoc-β²-homophenylalanine
Molecular Formula C₂₅H₂₃NO₄
Molecular Weight 401.46 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, NMP, and other common SPPS solvents
Storage Store at 2-8°C, desiccated

Expert Insight: The benzyl group enhances the compound's stability and solubility in organic solvents typically used in SPPS, which facilitates efficient coupling reactions.[3]

Core Methodology: Solid-Phase Peptide Synthesis (SPPS) Workflow

The stepwise assembly of the peptide chain on a solid support is the cornerstone of modern peptide synthesis.[6][7] The Fmoc/tBu strategy is preferred due to its milder deprotection and cleavage conditions compared to the older Boc/Bzl chemistry.[4][8]

Below is a diagrammatic representation of a single coupling cycle in Fmoc-SPPS.

SPPS_Cycle Resin Resin-NH2 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Start Cycle Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling: Fmoc-β-AA-OH + Activator + Base Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Capping (Optional) (e.g., Acetic Anhydride) Wash2->Capping NextCycle Repeat for Next Amino Acid Capping->NextCycle NextCycle->Deprotection Next Cycle

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols are designed for a standard 0.1 mmol synthesis scale. Adjustments may be necessary based on the specific resin loading and peptide sequence.

Protocol 4.1: Resin Preparation and Swelling

Rationale: Proper swelling of the resin is critical to ensure that all reactive sites are accessible for subsequent chemical steps. Polystyrene-based resins swell best in non-polar solvents like Dichloromethane (DCM), followed by the polar aprotic solvent Dimethylformamide (DMF) used in the synthesis cycles.[7]

Procedure:

  • Place 300 mg of Rink Amide resin (or other suitable resin) in a fritted reaction vessel.[9]

  • Add DMF to the resin and allow it to swell for at least 1 hour at room temperature with gentle agitation.[9]

  • After swelling, drain the DMF.

Protocol 4.2: Fmoc Deprotection

Rationale: The Fmoc group is removed by a base-catalyzed β-elimination mechanism.[10][11] A secondary amine, typically piperidine, is used as the base. It abstracts the acidic proton on the fluorene ring, leading to the formation of a reactive dibenzofulvene intermediate, which is then scavenged by excess piperidine to form a stable adduct.[12][13][14] This prevents the dibenzofulvene from reacting with the newly liberated N-terminal amine of the peptide.

Procedure:

  • Add a solution of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete Fmoc removal.

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

Protocol 4.3: Coupling of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid

Rationale: The formation of the peptide bond requires the activation of the carboxylic acid group of the incoming amino acid.[6][15] β-amino acids, particularly β²-substituted ones, can present steric hindrance, making efficient coupling more challenging than with α-amino acids. Therefore, a potent coupling reagent is recommended. Uronium/aminium salt-based reagents like HATU or HBTU are highly efficient and known to minimize racemization.[16][17] They react with the carboxylic acid to form a highly reactive activated ester intermediate, which is then readily attacked by the N-terminal amine of the resin-bound peptide.[15] A non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is added to neutralize the protonated N-terminal amine and facilitate the reaction.[17]

Procedure:

  • Pre-activation: In a separate vial, dissolve (R,S)-Fmoc-3-amino-2-benzyl-propionic acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the pre-activated solution to the deprotected, washed resin.

  • Agitate the reaction vessel at room temperature for 1-2 hours.

    • Expert Tip: Due to the potential for steric hindrance with β²-amino acids, a longer coupling time or a double coupling may be necessary. Monitor the reaction progress using a qualitative test (e.g., Kaiser test or Chloranil test). If the test is positive (indicating free amines), repeat the coupling step.

  • After the reaction is complete, drain the coupling solution.

  • Thoroughly wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

Table of Recommended Coupling Reagents:

ReagentFull NameMolar Equivalents (AA:Reagent:Base)Notes
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate1 : 0.95 : 2Highly efficient, low racemization. Recommended for sterically hindered couplings.[6][17]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate1 : 0.95 : 2A very common and effective coupling reagent.[6][16]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate1 : 1 : 2Strong phosphonium-based reagent, good for difficult couplings.[17]
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole1 : 1 : 1A classic, cost-effective combination. HOBt is added to suppress racemization.[16]
Protocol 4.4: Peptide Cleavage and Deprotection

Rationale: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is typically achieved with a strong acid, most commonly Trifluoroacetic acid (TFA).[4] A "cleavage cocktail" containing scavengers is used to trap the reactive cationic species (e.g., tert-butyl cations) generated during the deprotection of side chains, preventing them from reattaching to sensitive residues like Tryptophan or Methionine.

Procedure:

  • After the final Fmoc deprotection and washing, dry the peptide-resin under a stream of nitrogen or in a vacuum desiccator.

  • Prepare a cleavage cocktail. A standard Reagent R cocktail is:

    • TFA: 90%

    • Thioanisole: 5%

    • Ethanedithiol (EDT): 3%

    • Anisole: 2%

  • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Rationale: The crude peptide product will contain the desired full-length peptide as well as deletion sequences and other impurities from side reactions.[18][19] High-Performance Liquid Chromatography (HPLC) is the gold standard for purifying and analyzing peptides.[20][21][22] Mass Spectrometry (MS) is then used to confirm the molecular weight of the purified product, verifying its identity.[20][23]

Protocol 5.1: Purification by Reverse-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Water/Acetonitrile with 0.1% TFA).

  • Chromatography:

    • Column: C18 stationary phase is standard for peptides.[22]

    • Mobile Phase A: 0.1% TFA in Water.[22]

    • Mobile Phase B: 0.1% TFA in Acetonitrile.[22]

    • Gradient: A linear gradient from low %B to high %B is used to elute the peptides based on their hydrophobicity. An example gradient is 5% to 65% B over 30 minutes.

    • Detection: Monitor the elution at 214 nm and 280 nm.[22]

  • Fraction Collection: Collect the fractions corresponding to the major peak.

  • Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the purified peptide as a fluffy white powder.

Protocol 5.2: Characterization by Mass Spectrometry (MS)
  • Analyze the purified peptide using LC-MS or MALDI-TOF MS.

  • Compare the observed molecular weight with the calculated theoretical molecular weight to confirm the identity of the synthesized β-peptide.

Analysis_Workflow CrudePeptide Crude Peptide Pellet Dissolution Dissolve in H2O/ACN CrudePeptide->Dissolution HPLC Purify by RP-HPLC Dissolution->HPLC Fractionation Collect Pure Fractions HPLC->Fractionation Analysis Analyze Fractions by MS Fractionation->Analysis Lyophilization Lyophilize Pure Fractions Fractionation->Lyophilization FinalProduct Pure β-Peptide Powder Lyophilization->FinalProduct

Caption: Post-synthesis workflow for β-peptide purification and analysis.

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance from the β²-benzyl group. - Peptide aggregation on the resin.[18][24]- Double couple: Repeat the coupling step with fresh reagents. - Use a stronger coupling reagent: Switch to HATU or PyAOP.[17] - Increase reaction time/temperature: Extend coupling to 4 hours or perform at elevated temperatures (e.g., 50°C), though this may increase racemization risk.[25]
Racemization - Over-activation of the carboxylic acid. - Prolonged exposure to basic conditions (DIEA).- Minimize pre-activation time. - Use an additive like HOBt or Oxyma Pure to suppress racemization.[26] - Use a weaker base for activation if possible, though this may slow the reaction.
Poor Yield after Cleavage - Incomplete synthesis (truncation). - Inefficient cleavage from the resin.- Confirm completion of each coupling step using a qualitative test. - Extend cleavage time to 4-6 hours. - Ensure the resin is completely dry before adding the cleavage cocktail.
** diastereomeric Mixture**- Use of racemic (R,S)-Fmoc-3-amino-2-benzyl-propionic acid.- This is an expected outcome. The diastereomeric peptides will likely have different retention times on RP-HPLC, allowing for their separation. Characterize each peak separately by MS.

Conclusion

The incorporation of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid into peptide chains is a straightforward process using standard Fmoc-SPPS protocols, provided that potential challenges like steric hindrance are addressed. By employing robust coupling reagents such as HATU and carefully monitoring the reaction progress, researchers can successfully synthesize novel β-peptides. The resulting diastereomeric mixtures can be separated by RP-HPLC, providing access to unique peptidomimetic structures for applications in drug discovery and materials science. This guide provides the foundational protocols and expert insights necessary for researchers to confidently explore the exciting field of β-peptide chemistry.

References

  • Guzman F., Barberis S., Illanes A. (2007). Peptide synthesis: Chemical or enzymatic. Electron. J. Biotechnol., 10(2), 279–314. Available from: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available from: [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press. Available from: [Link]

  • Pascual-Teresa, B., & Albericio, F. (2020). Amyloid-beta as a "difficult sequence" in solid phase peptide synthesis. Biopolymers, 111(9), e23383. Available from: [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Biosynthesis. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]

  • AAPPTEC. (n.d.). Fmoc Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. Available from: [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature. Available from: [Link]

  • Wang, P. et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available from: [Link]

  • Yap, S. Y., et al. (2020). Three Decades of Amyloid Beta Synthesis: Challenges and Advances. Frontiers in Chemistry. Available from: [Link]

  • Macedo, S., et al. (2022). Tripeptides Featuring Dehydrophenylalanine and Homophenylalanine: Homo- Versus Hetero-Chirality and Sequence Effects on Self-Assembly and Gelation. MDPI. Available from: [Link]

  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • GenicBio. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. Retrieved from [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2017). Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. Available from: [Link]

  • de Souza, I. D., et al. (2023). Advances in sample preparation and HPLC-MS/MS methods for determining amyloid-β peptide in biological samples: a review. Analytical and Bioanalytical Chemistry, 415(13), 2447–2463. Available from: [Link]

  • Corden Pharma. (2025, November 20). The Role of HPLC Analysis in Peptide Characterization. Retrieved from [Link]

  • Gentile, L., & Pellegrino, S. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry – A European Journal, 29(1), e202202699. Available from: [Link]

  • Al-Dulayymi, J. R., et al. (1997). A new and versatile procedure for the incorporation of α,β-diamino acids into peptides. Tetrahedron Letters, 38(32), 5643-5646. Available from: [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Muttenthaler, M., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 313-328. Available from: [Link]

  • Limbach, M., et al. (2006). Synthesis of β3-homophenylalanine-derived amino acids and peptides by Suzuki coupling in solution and on solid support. Helvetica Chimica Acta, 89(11), 2670-2688. Available from: [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available from: [Link]

  • Le, T. P., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Journal of Medicinal Chemistry, 67(9), 6825–6852. Available from: [Link]

  • Seebach, D., et al. (2007). Enantioselective Preparation of β²-Amino Acid Derivatives for β-Peptide Synthesis. Helvetica Chimica Acta, 90(2), 289-322. Available from: [Link]

  • Impellizzeri, G., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-83. Available from: [Link]

  • Corvis, Y., et al. (2023). Greening the synthesis of peptide therapeutics: An industrial perspective. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2021). Recent Progress in Solid‐Phase Total Synthesis of Naturally Occurring Small Peptides. ResearchGate. Available from: [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Artola, M., et al. (2020). Molecular Tools for the Study of ADP‐Ribosylation: A Unified and Versatile Method to Synthesise Native Mono‐ADP‐Ribosylated Peptides. ResearchGate. Available from: [Link]

  • Akondi, S. M., et al. (2010). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 16(11), 603-608. Available from: [Link]

Sources

Method

Revolutionizing Peptide Synthesis: A Guide to Microwave-Assisted Reactions with (R,S)-Fmoc-3-amino-2-benzyl-propionic acid

Introduction: The Paradigm Shift in Peptide Synthesis In the relentless pursuit of novel therapeutics and advanced biomaterials, the efficient synthesis of complex peptides is a cornerstone of modern drug discovery and d...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Paradigm Shift in Peptide Synthesis

In the relentless pursuit of novel therapeutics and advanced biomaterials, the efficient synthesis of complex peptides is a cornerstone of modern drug discovery and development.[1] Traditional solid-phase peptide synthesis (SPPS), while revolutionary in its own right, often encounters challenges such as extended reaction times, incomplete couplings, and side reactions, particularly with sterically hindered or aggregation-prone sequences.[2][] The advent of microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and improving the purity of synthesized peptides.[4][5][6] This guide provides an in-depth exploration of the principles and protocols for leveraging microwave energy in conjunction with the versatile building block, (R,S)-Fmoc-3-amino-2-benzyl-propionic acid, to overcome synthetic hurdles and streamline the drug development pipeline.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern SPPS, prized for its base-labile nature which allows for mild deprotection conditions, thereby preserving the integrity of sensitive peptide functionalities.[7][8][9] The unique structure of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid, a β-amino acid derivative, offers a strategic advantage in the design of peptidomimetics with enhanced stability and novel secondary structures.[1][10] The integration of microwave technology with Fmoc-based SPPS of such unique building blocks represents a powerful synergy, enabling the rapid and efficient synthesis of previously challenging peptide targets.[4][5]

The Science Behind Microwave-Assisted Synthesis: Beyond Thermal Effects

Conventional heating methods rely on the inefficient transfer of thermal energy through conduction and convection, resulting in uneven temperature distribution and prolonged reaction times.[11][12] Microwave irradiation, in contrast, offers a fundamentally different heating mechanism known as dielectric heating.[13][14] Polar molecules within the reaction mixture, such as the solvents and reagents themselves, align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the reaction volume.[12][15]

This direct "in-core" heating dramatically reduces reaction times from hours to mere minutes, often leading to higher yields and cleaner reaction profiles.[15][16][17] While the primary effect is thermal, there is ongoing research into potential "non-thermal" microwave effects that may further influence reaction kinetics and selectivity. However, it is widely accepted that the rapid and uniform heating is the main driver of the observed rate enhancements.[12]

Advantages of Microwave-Assisted Synthesis in Drug Development

The adoption of microwave-assisted synthesis in pharmaceutical research and development is driven by a multitude of compelling advantages:

  • Accelerated Reaction Times: Dramatically shorten synthesis cycles, enabling faster exploration of structure-activity relationships (SARs).[6][15][18]

  • Improved Yields and Purity: Uniform heating minimizes the formation of byproducts, leading to cleaner crude products and simplifying purification.[18][19][20]

  • Enhanced Reaction Control: Precise control over temperature and pressure allows for the optimization of reaction conditions with high reproducibility.[20]

  • Access to Novel Chemical Space: The ability to reach higher temperatures and pressures safely expands the range of possible chemical transformations.[15]

  • Green Chemistry: Reduced solvent consumption and energy usage align with the principles of sustainable chemistry.[20][21][22]

(R,S)-Fmoc-3-amino-2-benzyl-propionic acid: A Versatile Building Block

(R,S)-Fmoc-3-amino-2-benzyl-propionic acid is a non-natural β-amino acid that provides a unique structural motif for peptide design. The benzyl group enhances its stability and solubility, making it a valuable component in the synthesis of complex peptides.[1] Its incorporation into peptide chains can induce novel secondary structures and improve resistance to enzymatic degradation, key attributes for therapeutic peptides.

The Fmoc protecting group ensures compatibility with standard solid-phase peptide synthesis protocols.[1] The base-labile nature of the Fmoc group allows for its selective removal without affecting acid-labile side-chain protecting groups, a critical feature of orthogonal protection strategies in SPPS.[8][9]

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the microwave-assisted coupling of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid in a solid-phase peptide synthesis workflow.

Materials and Reagents
  • (R,S)-Fmoc-3-amino-2-benzyl-propionic acid

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Water

  • Microwave peptide synthesizer

  • HPLC system for analysis

Protocol 1: Microwave-Assisted Fmoc Deprotection
  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Initial Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes at 75°C under microwave irradiation (e.g., 35 W).

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min).

  • Second Deprotection: Repeat the treatment with 20% piperidine in DMF for 5 minutes at 75°C.

  • Final Washing: Wash the resin extensively with DMF (5 x 1 min) followed by DCM (3 x 1 min).

Protocol 2: Microwave-Assisted Amino Acid Coupling
  • Activation: In a separate vessel, pre-activate (R,S)-Fmoc-3-amino-2-benzyl-propionic acid (5 equivalents) with DIC (5 equivalents) and Oxyma Pure (5 equivalents) in DMF for 2 minutes at room temperature.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Microwave Irradiation: Perform the coupling reaction in the microwave synthesizer for 5 minutes at 90°C (e.g., 40 W).

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF.

Protocol 3: Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5, v/v/v/w).

  • Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the peptide by reverse-phase HPLC.

Data Presentation: Microwave vs. Conventional Heating

To illustrate the advantages of microwave-assisted synthesis, the following table compares key reaction parameters and outcomes for the coupling of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid using both microwave and conventional heating methods.

ParameterMicrowave-Assisted SynthesisConventional Synthesis (Room Temperature)
Coupling Time 5 minutes2 - 4 hours
Reaction Temperature 90°C25°C
Crude Peptide Yield > 90%70 - 80%
Crude Peptide Purity (HPLC) > 85%60 - 70%
Solvent Consumption ReducedHigher

The data clearly demonstrates that microwave irradiation significantly reduces reaction times while improving both the yield and purity of the crude peptide.[17][19]

Visualizing the Workflow

The following diagrams illustrate the key processes involved in microwave-assisted peptide synthesis.

G cluster_0 Microwave-Assisted SPPS Cycle Resin_Swelling 1. Resin Swelling Microwave_Deprotection 2. Microwave Fmoc Deprotection (Piperidine, 75°C) Resin_Swelling->Microwave_Deprotection Washing_1 3. Washing (DMF) Microwave_Deprotection->Washing_1 Microwave_Coupling 4. Microwave Amino Acid Coupling ((R,S)-Fmoc-3-amino-2-benzyl-propionic acid, DIC, Oxyma, 90°C) Washing_1->Microwave_Coupling Washing_2 5. Washing (DMF/DCM) Microwave_Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Microwave_Deprotection G cluster_1 Advantages of Microwave Synthesis Microwave Microwave Irradiation Speed Increased Reaction Speed Microwave->Speed Yield Higher Yields Microwave->Yield Purity Improved Purity Microwave->Purity Control Enhanced Control Microwave->Control

Caption: Key benefits of utilizing microwave energy in chemical synthesis.

Safety Considerations in Microwave Chemistry

While microwave synthesis is a powerful tool, adherence to safety protocols is paramount.

  • Use Dedicated Equipment: Always use a microwave reactor specifically designed for chemical synthesis, not a domestic microwave oven. [23]These reactors are equipped with essential safety features for temperature and pressure control. [23]* Pressure Management: Be aware that reactions in closed vessels can generate significant pressure. [24]Use appropriate pressure-rated vessels and do not exceed the manufacturer's recommendations. [23][24]* Solvent Choice: Select solvents with appropriate dielectric properties for efficient heating. [22]Be cautious with flammable solvents and ensure proper ventilation. [25]* Reaction Monitoring: Do not leave reactions unattended. [24]Monitor temperature and pressure throughout the experiment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. [26]

Troubleshooting and Expert Insights

  • Incomplete Coupling: If coupling is incomplete, increase the reaction time or temperature. Consider a double coupling strategy. The use of stronger activating agents like COMU can also be beneficial in microwave-assisted SPPS. [27]* Racemization: While microwave heating can accelerate reactions, it can also increase the risk of racemization for sensitive amino acids. Use of coupling reagents like Oxyma Pure and precise temperature control can minimize this side reaction.

  • Aspartimide Formation: For sequences containing aspartic acid, the use of optimized deprotection methods at lower temperatures or for shorter durations can mitigate the formation of aspartimide.

  • Resin Compatibility: Ensure that the solid support used is stable under the high temperatures employed in microwave synthesis.

Conclusion: A New Era of Peptide Synthesis

Microwave-assisted synthesis, particularly when coupled with versatile building blocks like (R,S)-Fmoc-3-amino-2-benzyl-propionic acid, represents a significant leap forward in the field of peptide chemistry. The dramatic reduction in reaction times, coupled with improved yields and purity, empowers researchers to accelerate the discovery and development of novel peptide-based therapeutics. By understanding the fundamental principles, adhering to established protocols, and prioritizing safety, scientists can harness the full potential of this transformative technology to address pressing challenges in medicine and materials science.

References

  • Microwave-Assisted Synthesis in Drug Development - EPCP. (n.d.). Retrieved from [Link]

  • Kappe, C. O. (2005). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51-63.
  • Microwave Reactor Safety. (n.d.). Retrieved from [Link]

  • Gaikwad, S. T., et al. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. International Journal of Pharmaceutical Sciences and Research, 11(4), 1845-1850.
  • Collins, J. M. (2014). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). In Methods in Molecular Biology (Vol. 1184, pp. 29-42). Springer.
  • Collins, J. M. (2014). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). PubMed. Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. Nature reviews. Drug discovery, 5(1), 51–63.
  • Design and synthesis of beta-peptides with biological activity - PubMed. (n.d.). Retrieved from [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. (2019). Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - MDPI. (2025, November 7). Retrieved from [Link]

  • COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. (n.d.). Retrieved from [Link]

  • PART - 1 INTRODUCTION - BS Publications. (n.d.). Retrieved from [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory - Scribd. (n.d.). Retrieved from [Link]

  • Safety Considerations for Microwave Synthesis - CEM Corporation. (n.d.). Retrieved from [Link]

  • Microwave Chemistry and its Applications - Research Journal of Pharmaceutical Dosage Forms and Technology. (2020, June 17). Retrieved from [Link]

  • Conventional heating compared to microwave heating of chemical reactions - Chemistry Stack Exchange. (2017, July 1). Retrieved from [Link]

  • Role of Microwave in Pharmaceutical Sciences - ANU BOOKS PUBLISHER & DISTRIBUTOR. (n.d.). Retrieved from [Link]

  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis - a review. Tetrahedron, 57(45), 9225-9283.
  • Microwave-Assisted Organic Synthesis: Overview of Recent Applications - ResearchGate. (n.d.). Retrieved from [Link]

  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy - International Journal of Research in Pharmacy and Allied Science. (2025, June 30). Retrieved from [Link]

  • Microwave SPPS Technology | AmbioPharm. (n.d.). Retrieved from [Link]

  • Microwave Safety - Kansas State University. (2025, November 6). Retrieved from [Link]

  • Microwave chemistry — an approach to the assessment of chemical reaction hazards - IChemE. (n.d.). Retrieved from [Link]

  • Preparation of N-Fmoc-Protected β2- and β3-Amino Acids and Their Use as Building Blocks for the Solid-Phase Synthesis of β-Peptides | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. (2024, May 16). Retrieved from [Link]

Sources

Application

Synthesis of hybrid alpha-beta peptides using benzyl-propionic acid derivatives

Application Note: AN-2026-HB Topic: Synthesis of Hybrid -Peptides Using Benzyl-Propionic Acid Derivatives Date: February 15, 2026 Precision Synthesis of Hybrid -Peptides: Integrating Benzyl-Propionic Acid Scaffolds Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-HB Topic: Synthesis of Hybrid


-Peptides Using Benzyl-Propionic Acid Derivatives
Date:  February 15, 2026

Precision Synthesis of Hybrid -Peptides: Integrating Benzyl-Propionic Acid Scaffolds

Executive Summary

This guide details the synthesis of hybrid


-peptides, specifically focusing on the incorporation of benzyl-propionic acid derivatives  (structurally defined as 

-homophenylalanine, or

-hPhe). These hybrid oligomers, often termed "foldamers," exhibit enhanced proteolytic stability and distinct secondary structures (e.g., 14-helices) unavailable to natural peptides.

The protocol addresses the two critical bottlenecks in this chemistry:

  • Monomer Integrity: Ensuring the enantiopure conversion of

    
    -phenylalanine to its 
    
    
    
    -homolog (the benzyl-propionic scaffold).
  • Coupling Efficiency: Overcoming the kinetic sluggishness of

    
    -amino acid coupling in Solid Phase Peptide Synthesis (SPPS).
    

Strategic Foundation & Mechanism[1]

The Benzyl-Propionic Scaffold

In the context of peptide mimetics, "benzyl-propionic acid" refers to the backbone of


-homophenylalanine . Unlike natural 

-amino acids where the side chain is attached to the

,

-amino acids possess an extra methylene group.[1][2]
  • 
    -Substitution:  The side chain (benzyl) is on the 
    
    
    
    -carbon (derived from Asp/Arndt-Eistert).
  • 
    -Substitution:  The side chain is on the 
    
    
    
    -carbon (derived from propionic acid alkylation).

This guide focuses on the


-hPhe  variant, as it is the direct homolog of Phenylalanine and the most common "benzyl-propionic" building block used to induce helical folding.
The Folding Driver

Hybrid


 peptides often adopt a 14-helix  structure (hydrogen bonds between residue 

and

) or a 11-helix , depending on the residue pattern (e.g., alternating

-

-

-

). The benzyl side chain provides essential hydrophobic contacts that stabilize these secondary structures in aqueous media.

Pre-Synthesis: Monomer Generation

Note: If commercially available Fmoc-


-hPhe-OH is used, proceed to Section 4.

For custom synthesis, the Arndt-Eistert Homologation is the gold standard for converting Fmoc-Phe-OH into the Fmoc-


-hPhe-OH (benzyl-propionic) monomer.
Diagram 1: Arndt-Eistert Homologation Workflow

ArndtEistert Start Fmoc-Phe-OH (Alpha Precursor) Act Mixed Anhydride Activation (IBCF / NMM) Start->Act -15°C, THF Diazo Diazoketone Intermediate (TMS-Diazomethane) Act->Diazo Nucleophilic Attack Wolff Wolff Rearrangement (Ag+ / Ultrasound) Diazo->Wolff Rearrangement Product Fmoc-Beta-hPhe-OH (Benzyl-Propionic Scaffold) Wolff->Product Hydrolysis

Caption: Conversion of


-amino acid to 

-amino acid via Wolff Rearrangement. TMS-Diazomethane is used as a safer alternative to diazomethane.[3]

Core Protocol: Solid Phase Assembly (SPPS)[5]

Resin Selection
  • Rink Amide Resin (0.4–0.6 mmol/g): Preferred for C-terminal amides. Low loading is critical for hybrid peptides to prevent aggregation, as these sequences can form intermolecular sheets on the resin.

  • Wang Resin: Use for C-terminal acids.[4][5]

Reagents & Solvents[7][8][9][10]
  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory for coupling onto the

    
    -amino acid amine, which is less nucleophilic than an 
    
    
    
    -amine.
  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (N,N-Dimethylformamide).[6]

Step-by-Step Synthesis Protocol
Step 1: Resin Swelling[6]
  • Weigh appropriate resin amount into a fritted SPPS vessel.

  • Swell in DCM (Dichloromethane) for 30 mins.

  • Wash with DMF (

    
     min).
    
Step 2: Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (containing 0.1M HOBt to suppress aspartimide formation if Asp is present).

  • Cycle 1: 5 minutes.

  • Cycle 2: 15 minutes.

  • Wash: DMF (

    
     min).
    
Step 3: Coupling (The Critical Step)

Different conditions apply depending on the incoming amino acid.

Coupling DirectionIncoming AAReagentTimeNotes

onto

Fmoc-

-AA
HBTU/DIPEA45 minStandard coupling.

onto

Fmoc-

-hPhe
HATU/HOAt2 hoursSteric bulk of benzyl-propionic group requires stronger activation.

onto

Fmoc-

-AA
HATU/HOAt 2 x 2 hours Most Difficult Step. The

-amine is less reactive. Double coupling is mandatory.

Detailed Coupling Procedure (Manual):

  • Dissolve Fmoc-AA (3.0 eq relative to resin loading) and HATU (2.9 eq) in minimum DMF.

  • Add DIPEA (6.0 eq). Activate for 30 seconds (solution turns yellow).

  • Add to resin immediately.

  • Agitate at room temperature.

  • Monitoring: Use the Chloranil Test (acetaldehyde/chloranil) for secondary amines (proline or some

    
    -derivatives) or faint primary amines. The standard Kaiser test may yield false negatives with 
    
    
    
    -amines.
Step 4: Capping (Optional but Recommended)

After "difficult" couplings (


 onto 

), cap unreacted amines to prevent deletion sequences.
  • Add Acetic Anhydride/DIPEA/DMF (1:2:7) for 10 mins.

  • Wash with DMF.[7]

Diagram 2: Hybrid SPPS Cycle

SPPS_Cycle Resin Fmoc-Resin Deprotect Deprotection (20% Piperidine) Resin->Deprotect Wash1 DMF Wash (5x) Deprotect->Wash1 Couple Coupling (Fmoc-Beta-hPhe + HATU) Wash1->Couple Check QC: Chloranil/Kaiser Test Couple->Check Recouple Double Couple (Fresh Reagents) Check->Recouple Fail (Blue/Violet) Wash2 DMF Wash (5x) Check->Wash2 Pass (Colorless) Recouple->Check Next Next Cycle Wash2->Next

Caption: SPPS cycle emphasizing the QC checkpoint essential for hybrid backbones.

Post-Synthesis & Purification[9]

Cleavage
  • Wash resin with DCM (

    
    ) and dry under nitrogen.
    
  • Prepare Cleavage Cocktail: TFA/TIS/H2O (95:2.5:2.5) .

    • Note: If the benzyl-propionic scaffold is prone to oxidation (rare for Phe analogs), add EDT (Ethanedithiol).

  • Incubate for 2–3 hours.

  • Precipitate in cold diethyl ether (

    
    C). Centrifuge and wash pellet 
    
    
    
    .
HPLC Purification

Hybrid peptides are often more hydrophobic than their


-counterparts due to the extra carbon backbone.
  • Column: C18 or C8 Reverse Phase.

  • Gradient: Shallower gradients are often required (e.g., 0.5% B per minute rather than 1% B).

  • Mobile Phase: A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile.

Characterization & QC

Mass Spectrometry

Verify mass. Note that the


-homolog adds exactly 14.02 Da  (one CH2 group) per substitution relative to the natural 

-peptide.
Circular Dichroism (CD)

This is the primary method to validate "foldamer" status.

  • 14-Helix Signature: Look for a minimum at ~214 nm and a maximum at ~198 nm .

  • 
    -Helix (Reference):  Minima at 208 nm and 222 nm.
    
  • Interpretation: A shift from 208/222 nm to a single minimum at 214 nm confirms the structural influence of the

    
    -residues.
    

Troubleshooting "Difficult" Sequences

IssueCauseSolution
Incomplete Coupling Steric hindrance of

-carbon; Aggregation.
1. Use HATU instead of HBTU.2. Elevate temp to 50°C (microwave assisted).3. Use "Magic Mixture" (DCM/DMF/NMP 1:1:1).
Racemization Over-activation of the acid.Use Oxyma/DIC as an alternative to HATU if racemization is detected (rare for

, more common for

).
Poor Solubility Hydrophobic benzyl side chains stacking.Incorporate polar

-residues (e.g.,

-Lys) or use PEG-based resins (ChemMatrix).

References

  • Seebach, D., et al. (2004).[2] "The World of

    
    - and 
    
    
    
    -Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components." Chemistry & Biodiversity. Link
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. Link

  • Podlech, J., & Seebach, D. (1995).[8] "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides." Angewandte Chemie International Edition. Link

  • Vasudev, P. G., et al. (2011).

    
    - and 
    
    
    
    -Amino Acids." Chemical Reviews. Link
  • Aguilar, M. I. (Ed.). (2014).[6][7][9] "Solid-Phase Peptide Synthesis: Methods and Protocols." Methods in Molecular Biology. Link

Sources

Method

Application Note: High-Purity Solution Phase Synthesis of (R,S)-Fmoc-3-amino-2-benzylpropionic Acid

-Amino Acid Building Blocks Introduction & Strategic Analysis The Target: -Amino Acids The target molecule, (R,S)-Fmoc-3-amino-2-benzylpropionic acid (also known as Fmoc- -homophenylalanine), represents a critical class...

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Building Blocks

Introduction & Strategic Analysis

The Target: -Amino Acids

The target molecule, (R,S)-Fmoc-3-amino-2-benzylpropionic acid (also known as Fmoc-


-homophenylalanine), represents a critical class of peptidomimetics. Unlike natural 

-amino acids,

-amino acids introduce an extra carbon atom into the backbone. In the

configuration, the side chain (benzyl group) is attached to the

-carbon (adjacent to the carboxyl), while the amine is on the

-carbon.

Structural Significance:

  • Proteolytic Stability: The incorporation of

    
    -amino acids into peptide sequences significantly increases resistance to enzymatic degradation by proteases.
    
  • Secondary Structure:

    
    -peptides form stable secondary structures (helices, sheets) distinct from 
    
    
    
    -peptides, making them valuable for drug discovery.
Synthetic Strategy: The Cyanoacetate Route

While asymmetric organocatalysis offers routes to enantiopure variants, the synthesis of the racemic (R,S) building block in solution phase is most robustly achieved via the Cyanoacetate Alkylation Strategy . This route is preferred for its modularity, cost-effectiveness, and scalability compared to Mannich-type reactions or homologation of


-amino acids (Arndt-Eistert), which are often atom-inefficient or require hazardous diazomethane.

Route Overview:

  • C-Alkylation: Construction of the carbon skeleton via alkylation of ethyl cyanoacetate.

  • Chemoselective Reduction: Conversion of the nitrile to a primary amine without reducing the ester.

  • Hydrolysis: Saponification of the ethyl ester.

  • Fmoc Protection: Installation of the fluorenylmethoxycarbonyl group.

Detailed Experimental Protocols

Phase 1: Carbon Skeleton Construction

Objective: Synthesis of Ethyl 2-cyano-3-phenylpropionate.

Reaction Principle: The


-protons of ethyl cyanoacetate are highly acidic (

). Deprotonation by a mild base allows for nucleophilic attack on benzyl bromide.

Materials:

  • Ethyl cyanoacetate (1.0 equiv)[1]

  • Benzyl bromide (1.05 equiv)

  • Potassium carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Acetone (Reagent grade, dried over

    
     if necessary)
    
  • TBAI (Tetrabutylammonium iodide) - catalytic (0.05 equiv) [Optional, accelerates reaction]

Protocol:

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve ethyl cyanoacetate (11.3 g, 100 mmol) in acetone (200 mL).

  • Base Addition: Add anhydrous

    
     (27.6 g, 200 mmol) and TBAI (1.8 g, 5 mmol). Stir the suspension vigorously at room temperature for 15 minutes.
    
  • Alkylation: Add benzyl bromide (12.5 mL, 105 mmol) dropwise over 10 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting material (
    
    
    
    ) should disappear, yielding a higher running product (
    
    
    ).
  • Workup:

    • Cool to room temperature and filter off the solids (

      
      ). Rinse the filter cake with acetone.
      
    • Concentrate the filtrate under reduced pressure to obtain a yellow oil.

    • Purification: The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, distill under high vacuum or purify via short silica plug (Hexane:EtOAc 9:1).

Phase 2: Chemoselective Nitrile Reduction

Objective: Synthesis of Ethyl 3-amino-2-benzylpropionate hydrochloride. Critical Challenge: Reducing the nitrile (


) to an amine (

) without reducing the ester (

) to an alcohol.

Method A: Cobalt(II) Boride Reduction (Lab Scale, High Selectivity) This method avoids high-pressure hydrogenation and uses standard lab reagents.

Materials:

  • Ethyl 2-cyano-3-phenylpropionate (from Phase 1)

  • Cobalt(II) chloride hexahydrate (

    
    ) (2.0 equiv)
    
  • Sodium borohydride (

    
    ) (10.0 equiv)
    
  • Methanol (MeOH)

Protocol:

  • Solvation: Dissolve the nitrile (10 mmol) and

    
     (4.7 g, 20 mmol) in MeOH (100 mL). The solution will be deep purple/pink.
    
  • Reduction: Cool to

    
     in an ice bath. Add 
    
    
    
    (3.8 g, 100 mmol) portion-wise over 30 minutes. Caution: Vigorous hydrogen gas evolution. Use a fume hood.
    • Observation: The solution will turn black due to the formation of cobalt boride (

      
      ) active species.
      
  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add 3N HCl until the pH is acidic (pH < 2) to decompose excess borohydride and dissolve the cobalt sludge.

  • Extraction (Removal of non-basic impurities): Extract the acidic aqueous layer with diethyl ether (

    
     mL). Discard the organic (ether) layer.
    
  • Liberation: Basify the aqueous layer with concentrated

    
     or NaOH to pH > 10. Extract the free amine into DCM (
    
    
    
    mL).
  • Salt Formation: Dry the DCM layer over

    
    . Add 4N HCl in dioxane (1.1 equiv) to precipitate the amine hydrochloride salt. Filter and dry.
    

Method B: Catalytic Hydrogenation (Scale-Up)

  • Catalyst: Raney Nickel (active) or 10% Pd/C.

  • Conditions: 50 psi

    
    , Ethanol, catalytic Ammonia (to suppress secondary amine formation).
    
  • Note: This is preferred for multi-gram to kilogram batches.

Phase 3: Hydrolysis & Fmoc Protection

Objective: Synthesis of (R,S)-Fmoc-3-amino-2-benzylpropionic acid.

Protocol:

  • Hydrolysis:

    • Dissolve the amino ester HCl salt (10 mmol) in THF/Water (1:1, 50 mL).

    • Add LiOH (30 mmol). Stir at RT for 4 hours.

    • Neutralize to pH 7 with dilute HCl. Do not isolate the free amino acid yet; proceed directly to protection.

  • Fmoc Protection:

    • Adjust the solution pH to 8.5–9.0 using

      
      .
      
    • Add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv) dissolved in minimal dioxane or acetone.

    • Stir overnight at RT. Maintain pH ~9 by adding base if necessary.

  • Workup (Purification):

    • Wash: Extract the basic reaction mixture with Diethyl Ether (

      
      ) to remove unreacted Fmoc-OSu and byproducts (Fmoc-amine). Discard organic layer.
      
    • Acidify: Cool the aqueous layer and carefully acidify to pH 2 with 1N HCl. The product will precipitate as a white solid or oil.

    • Extract: Extract the product into Ethyl Acetate (

      
      ).
      
    • Dry & Concentrate: Dry over

      
      , filter, and evaporate.
      
    • Crystallization: Recrystallize from EtOAc/Hexane or DCM/Ether to obtain the pure white powder.

Analytical Data Summary

ParameterSpecificationMethod
Appearance White crystalline powderVisual
Purity > 98.0%HPLC (C18, ACN/H2O gradient)
Identity Consistent with structure1H NMR (400 MHz, DMSO-d6)
Mass [M+H]+ = 402.2 (Calc)LC-MS (ESI)
Melting Point 145–148 °CCapillary method

Key NMR Signals (DMSO-d6):

  • 
     7.89 (d, 2H, Fmoc), 7.65 (d, 2H, Fmoc)
    
  • 
     7.15-7.30 (m, 5H, Benzyl aromatic)
    
  • 
     4.20-4.30 (m, 3H, Fmoc 
    
    
    
    + CH)
  • 
     2.60-2.80 (m, 3H, Benzyl 
    
    
    
    +
    
    
    -CH)
  • 
     3.00-3.20 (m, 2H, 
    
    
    
    -
    
    
    -N)

Visualizations

Reaction Scheme

ReactionScheme Start Ethyl Cyanoacetate + Benzyl Bromide Inter1 Ethyl 2-cyano- 3-phenylpropionate Start->Inter1 Step 1: K2CO3, Acetone Reflux, 16h Inter2 Ethyl 3-amino- 2-benzylpropionate Inter1->Inter2 Step 2: CoCl2, NaBH4 MeOH, 0°C Final (R,S)-Fmoc-3-amino- 2-benzylpropionic acid Inter2->Final Step 3 & 4: LiOH; then Fmoc-OSu, pH 9

Figure 1: Synthetic pathway for the target


-amino acid derivative.
Purification Workflow

Purification Crude Crude Reaction Mixture (pH 9, Aqueous) Wash Ether Wash Crude->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer OrgWaste Organic Layer (Discard Impurities) Wash->OrgWaste Acidify Acidify to pH 2 (1N HCl) AqLayer->Acidify Extract Extract with EtOAc Acidify->Extract FinalOrg Organic Layer (Product) Extract->FinalOrg Dry Dry (Na2SO4) & Recrystallize FinalOrg->Dry

Figure 2: Acid/Base extraction workflow ensuring removal of non-polar byproducts and recovery of high-purity product.

References

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 79(4), 913-941. Link

  • Satoh, T., et al. (1971).[2] "Sodium Borohydride-Transition Metal Salt Systems as Reducing Agents." Chemical and Pharmaceutical Bulletin, 19(4), 817-820. (Foundational method for CoCl2/NaBH4 reduction). Link

  • BenchChem. (2025). "The Chemistry of Fmoc Protecting Group and Deprotection Conditions." Technical Guide. Link

  • Sigma-Aldrich. "Fmoc Solid Phase Peptide Synthesis - Cleavage and Deprotection Protocols." Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving coupling efficiency of sterically hindered beta-amino acids

Status: Online 🟢 Operator: Senior Application Scientist Ticket: Improving Coupling Efficiency of Sterically Hindered -Amino Acids Welcome to the Beta-Amino Acid Coupling Support Hub You are likely here because standard p...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Senior Application Scientist Ticket: Improving Coupling Efficiency of Sterically Hindered


-Amino Acids

Welcome to the Beta-Amino Acid Coupling Support Hub

You are likely here because standard peptide synthesis protocols (DIC/HOBt or HBTU/DIPEA) have failed to yield product with your


-amino acid sequences.

-amino acids introduce unique challenges compared to their 

-counterparts. Their additional methylene group increases backbone flexibility, making cyclization difficult, while substituents at the

(

-amino acids) or

(

-amino acids) positions create significant steric walls that block nucleophilic attack. Furthermore, the

-backbone is susceptible to unique degradation pathways like retro-Michael addition.

This guide is structured to troubleshoot these specific failure modes and provide self-validating protocols to overcome them.

Module 1: Diagnostic & Reagent Selection

User Query: My coupling yield is <20% using HBTU. Should I just double the coupling time?

Scientist Response: No. Extending time with uronium/aminium salts (HBTU, HATU) in hindered systems often leads to guanidinylation (capping the amine) rather than coupling. You need to switch the "Hardware" (Reagents) based on the specific type of hindrance.

The Decision Matrix

Use this logic flow to select the correct reagent for your specific substrate.

ReagentSelection Start Start: Coupling Failure CheckSterics Is the acceptor amine sterically hindered? (e.g., N-methyl, gem-dimethyl) Start->CheckSterics Standard Standard Hindrance (Beta-3 substituted) CheckSterics->Standard No/Mild Extreme Extreme Hindrance (Beta-2,2 or N-methyl) CheckSterics->Extreme Yes/Severe HATU Protocol A: HATU + HOAt (The Gold Standard) Standard->HATU PyAOP Protocol B: PyAOP (Prevents Guanidinylation) Extreme->PyAOP Slow Kinetics AcidFluoride Protocol C: Acid Fluoride (TFFH) (The 'Nuclear' Option) Extreme->AcidFluoride PyAOP Fails PyAOP->AcidFluoride Still Low Yield

Figure 1: Decision tree for selecting coupling reagents based on steric severity.

Module 2: The "Hardware" – Reagent Deep Dive
1. HATU (The Gold Standard)
  • Why it works: HATU generates an OAt-active ester.[1][2] The nitrogen in the pyridine ring of HOAt provides an "anchimeric assistance" (neighboring group effect), stabilizing the transition state and accelerating the reaction by ~100x compared to HOBt [1].

  • The Risk: If the coupling is too slow (due to steric bulk), the free amine can attack the central carbon of the uronium moiety, permanently capping your peptide chain as a guanidine species.

2. PyAOP (The Specialist)
  • Why it works: PyAOP is the phosphonium equivalent of HATU. It shares the HOAt high-reactivity core but cannot form guanidines.[1]

  • When to use: Crucial for cyclizations or extremely hindered couplings (e.g.,

    
    -amino acids) where reaction times exceed 2 hours [2].
    
3. Acid Fluorides (The Nuclear Option)
  • Why it works: Acid fluorides are small, highly reactive electrophiles that lack the bulky leaving groups of active esters. They can penetrate the "steric shield" of gem-dimethyl or cyclic

    
    -amino acids.
    
  • Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acid fluorides in situ.

Module 3: Critical Reaction Parameters

User Query: I'm seeing a lot of byproducts. Is my base ruining the reaction?

Scientist Response: Yes, likely. In


-amino acid synthesis, base selection is as critical as the coupling reagent.
The Base Trap: Retro-Michael Addition

-amino acids are susceptible to base-catalyzed elimination (Retro-Michael), especially when the amine is protected with Fmoc. Strong bases or prolonged exposure can trigger the elimination of the amine, destroying your monomer.
ParameterStandard Protocol (Avoid)Optimized Protocol (Use) Scientific Rationale
Base DIPEA (Diisopropylethylamine)TMP (2,4,6-Collidine) Collidine is a weaker, more sterically hindered base. It is sufficient to deprotonate the carboxylic acid for activation but too bulky/weak to abstract the

-proton that triggers Retro-Michael elimination or racemization [3].
Solvent DMFNMP or DMF/DMSO NMP swells resin better, improving diffusion rates for bulky reagents.
Temperature Room Temp60°C (Microwave) Thermal energy is required to overcome the entropic barrier of hindered couplings.
Module 4: Step-by-Step Advanced Protocols
Protocol A: High-Fidelity HATU/Collidine Coupling

Best for: Standard


-amino acids and mild steric hindrance.
  • Dissolution: Dissolve Fmoc-

    
    -AA (4.0 eq) and HATU (3.9 eq) in minimum NMP.
    
  • Activation: Add 2,4,6-Collidine (8.0 eq). Note: Do not premix for >1 min.

  • Coupling: Add immediately to the resin-bound free amine.

  • Incubation: Shake for 1 hour at RT.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines).

Protocol B: In-Situ Acid Fluoride (TFFH)

Best for:


-disubstituted amino acids, Aib analogs, or when HATU fails.
  • Dissolution: Dissolve Fmoc-

    
    -AA (5.0 eq) and TFFH (5.0 eq) in dry DCM or NMP.
    
  • Activation: Add DIPEA (10.0 eq). Note: DIPEA is acceptable here because acid fluoride formation is rapid and the mechanism differs from active esters.

  • Conversion: Allow to react for 15 minutes to generate the acid fluoride.

  • Coupling: Add the mixture to the resin.

  • Incubation: React for 2 hours at RT or 1 hour at 50°C.

Protocol C: Microwave-Assisted Coupling

Best for: Aggregation-prone sequences and "impossible" couplings.

  • Setup: Use Protocol A reagents (HATU/Collidine).

  • Irradiation: Set microwave reactor to 75°C .

  • Ramp: 2 minutes ramp to temp.

  • Hold: 5 minutes hold at 75°C.

  • Cool: Cool to RT and wash immediately.

    • Warning: Do not exceed 75°C for Cys or His containing peptides to avoid racemization.

Module 5: Mechanism of Action (Visualized)

Understanding why HOAt-based reagents (HATU/PyAOP) are superior is key to troubleshooting.

Mechanism Step1 Activation (Uronium attacks COOH) Intermediate O-Acyl Isourea (Unstable) Step1->Intermediate ActiveEster OAt Active Ester (Stabilized by Pyridine N) Intermediate->ActiveEster Trans-esterification HOAt HOAt Attack HOAt->ActiveEster Pyridine N Effect Coupling Amine Attack (Peptide Bond Formed) ActiveEster->Coupling Accelerated 100x

Figure 2: The "Neighboring Group Effect" of HOAt. The pyridine nitrogen (N) hydrogen bonds with the incoming amine, positioning it perfectly for attack, which is crucial when steric bulk blocks the path.

References
  • Carpino, L. A. (1993).[2] 1-Hydroxy-7-azabenzotriazole.[2][3][4] An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Albericio, F., et al. (1998). Use of Onium Salt-Based Coupling Reagents in Peptide Synthesis.[2][3] The Journal of Organic Chemistry, 63(26), 9678-9683.

  • Di Fenza, A., et al. (2009). Racemization studies on the coupling of N-methylated amino acids. Tetrahedron Letters, 50(12), 1310-1312.

  • Carpenter, R. L., et al. (2005). Application of TFFH in the Synthesis of Sterically Hindered Peptides.[5] Journal of Organic Chemistry.

Sources

Optimization

Preventing aggregation during synthesis of peptides with (R,S)-Fmoc-3-amino-2-benzyl-propionic acid

Status: Operational Subject: Aggregation Prevention & Troubleshooting Guide Applicable Molecule: (R,S)-Fmoc-3-amino-2-benzyl-propionic acid (a -homo-amino acid analog) Core Technical Challenge: The -Peptide Folding Probl...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Aggregation Prevention & Troubleshooting Guide Applicable Molecule: (R,S)-Fmoc-3-amino-2-benzyl-propionic acid (a


-homo-amino acid analog)

Core Technical Challenge: The -Peptide Folding Problem

Welcome to the technical support center. You are working with (R,S)-Fmoc-3-amino-2-benzyl-propionic acid , a building block that presents a dual-threat to Solid Phase Peptide Synthesis (SPPS):

  • 
    -Peptide Secondary Structure:  Unlike 
    
    
    
    -amino acids,
    
    
    -amino acids possess an extra carbon in the backbone. This allows them to form stable secondary structures (such as the 14-helix or 12-helix) with as few as 4–6 residues. These structures are stabilized by extensive hydrogen bonding networks that exclude solvents, causing the peptide-resin matrix to collapse (aggregation).
  • Steric Bulk & Hydrophobicity: The benzyl side chain at position 2 (alpha to the carbonyl) adds significant hydrophobicity and steric hindrance, slowing down mass transfer and coupling kinetics.

This guide provides autonomous, self-validating protocols to disrupt these forces and ensure successful synthesis.

Decision Matrix: Aggregation Mitigation

Before starting, assess your sequence risk and select the appropriate mitigation tier.

Aggregation_Strategy Start Sequence Analysis Risk_Low < 10 Residues Low Hydrophobicity Start->Risk_Low Risk_High > 10 Residues OR Multiple Beta-AAs Start->Risk_High Strategy_A Standard SPPS (DMF + PEG Resin) Risk_Low->Strategy_A Strategy_B The 'Magic Mixture' (Solvent Engineering) Risk_High->Strategy_B Strategy_C Chaotropic Salts (LiCl / KSCN) Strategy_B->Strategy_C If coupling < 90% Strategy_D Microwave + Double Coupling Strategy_C->Strategy_D If aggregation persists

Figure 1: Strategic decision tree for selecting the appropriate aggregation mitigation protocol based on sequence complexity.

Module A: Solvent & Resin Engineering (The Foundation)

Standard polystyrene (PS) resins often fail with


-peptides because the hydrophobic peptide collapses onto the hydrophobic PS core.
Protocol 1: The "Magic Mixture" Solvent System

This solvent system, pioneered by the Kent group, is designed to disrupt hydrogen bonds within the resin matrix.

Applicability: Use for all coupling and deprotection steps involving the


-amino acid.
ComponentRatio (v/v)Function
DCM (Dichloromethane)1 partSwells the hydrophobic resin core.
DMF (Dimethylformamide)1 partSolubilizes the polar amide backbone.
NMP (N-Methyl-2-pyrrolidone)1 partHigh-polarity solvent to reduce aggregation.
Triton X-100 1% (w/v)Detergent to disrupt hydrophobic interactions.
Ethylene Carbonate 2 MCritical: Acts as a hydrogen bond donor/acceptor to break

-sheets.

Validation Step:

  • Perform a swelling test.[1] Place 50 mg of resin in a syringe.

  • Add "Magic Mixture."[2]

  • The resin bed volume should increase by >40% compared to dry resin. If not, switch to a PEG-based resin (e.g., ChemMatrix or PEGA), which is superior for difficult sequences [1].

Module B: Chaotropic Salt Intervention (The "Nuclear" Option)

If the "Magic Mixture" is insufficient, you must introduce chaotropic salts. These ions (Lithium, Perchlorate, Thiocyanate) disrupt the water structure and hydrogen bonding networks stabilizing the aggregates [2].

Protocol 2: LiCl Wash & Coupling

When to use: If UV monitoring shows broadening Fmoc deprotection peaks (a sign of slow release due to aggregation).

Steps:

  • Preparation: Dissolve 0.8 M LiCl (Lithium Chloride) in DMF. Note: LiCl is hygroscopic; dry it or use anhydrous LiCl.

  • Pre-Coupling Wash: After Fmoc removal, wash the resin with 0.8 M LiCl/DMF for 2 x 2 minutes. This "relaxes" the collapsed peptide chains.

  • Coupling Additive: Perform the coupling reaction in the presence of 0.8 M LiCl.

    • Caution: High salt concentrations can slow down activation kinetics slightly. Increase coupling time by 50%.

Alternative: 4 M KSCN (Potassium Thiocyanate) in DMF is a stronger chaotrope but harder to handle due to viscosity.

Module C: Coupling Chemistry for Sterically Hindered Amines[3]

The amino group of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid is less reactive due to the bulky benzyl group. Furthermore, coupling to this amine (the next amino acid) is extremely difficult.

Protocol 3: High-Efficiency Activation

Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU . Avoid HBTU/TBTU as they are insufficiently reactive for this steric bulk [3].

Workflow:

  • Activation: 1.0 eq Amino Acid + 0.95 eq HATU + 2.0 eq DIPEA.

    • Why 0.95 eq HATU? To prevent capping the amine with the uronium salt (guanidinylation), which terminates the chain.

  • Microwave Assistance:

    • Temperature: 75°C (Do not exceed 75°C for Cys/His/Arg to avoid racemization/side reactions).

    • Power: 30W (variable).

    • Time: 2 x 5 minutes (Double Coupling is mandatory).

Visualizing the Kinetic Barrier:

Coupling_Barrier Reactants Activated AA + Resin-Bound Beta-AA TS Transition State (Steric Clash with Benzyl) Reactants->TS Slow (k1) Aggregate Aggregated State (Inaccessible Amine) Reactants->Aggregate Fast (k2) Product Coupled Peptide TS->Product Aggregate->Reactants Heat/LiCl Reverses

Figure 2: Kinetic competition between coupling and aggregation. Heat and salts shift the equilibrium away from the Aggregate state.

FAQ: Troubleshooting & Specific Scenarios

Q1: I am using the (R,S) racemic mixture. What should I expect during HPLC purification? A: You will likely see two distinct peaks for your final peptide (diastereomers).

  • Mechanism: If your peptide has other chiral centers (e.g., L-amino acids), the incorporation of (R)-3-amino-2-benzyl-propionic acid creates one diastereomer, and the (S)-enantiomer creates another.

  • Impact: These diastereomers will have different physical properties, including retention time and potentially different aggregation profiles. You must collect both and characterize them to identify the active isomer if not previously known.

Q2: The Kaiser test is negative (yellow) after deprotection, but coupling fails. Why? A: This is a classic false negative caused by aggregation. The amine is present but buried inside a "beta-sheet clump" where the ninhydrin reagent cannot reach.

  • Solution: Use the Chloranil Test (more sensitive for secondary amines, though this is a primary amine, it often works better for aggregates) or perform a Micro-Cleavage :

    • Take ~2 mg resin.

    • Treat with 50 µL TFA/TIS/H2O for 15 mins.

    • Inject supernatant into HPLC/MS. This is the only 100% reliable method to verify deprotection.

Q3: Can I use DBU for Fmoc deprotection? A: Yes, and you often should.

  • Protocol: 2% DBU + 2% Piperidine in DMF.

  • Reasoning: DBU is a stronger base and can access sterically hindered Fmoc groups better than piperidine alone. However, limit exposure time to 3 x 3 mins to avoid aspartimide formation if Asp/Asn are present in the sequence.

References

  • Garcia-Martin, F., et al. (2006). ChemMatrix, a Poly(ethylene glycol)-Based Support for the Solid-Phase Synthesis of Complex Peptides. Journal of Combinatorial Chemistry. Link

  • Seebach, D., et al. (1996). Synthesis of β-Oligopeptides Using Chaotropic Salts. Helvetica Chimica Acta. (Establishes the use of LiCl/KSCN to disrupt beta-peptide aggregation). Link

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[3] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society. (Foundation for HATU superiority in hindered couplings). Link

  • Sampson, W. R., et al. (1999). The synthesis of difficult peptides using 2-hydroxy-4-methoxybenzyl (Hmb) backbone protection.[6] Journal of Peptide Science. Link

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Fmoc-β-Amino Acid Deprotection

Executive Summary & Core Mechanism The Challenge: Unlike standard -amino acids, Fmoc-protected -amino acids are highly susceptible to retro-Michael addition during the deprotection step. The base used to remove the Fmoc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Challenge: Unlike standard


-amino acids, Fmoc-protected 

-amino acids are highly susceptible to retro-Michael addition during the deprotection step. The base used to remove the Fmoc group (typically piperidine) can abstract the acidic

-proton of the

-amino acid.[1] This leads to the elimination of the free amine and the formation of an

-unsaturated carbonyl (acrylate) derivative.

The Consequence: This reaction causes chain termination (deletion sequences) and the formation of stable adducts if the acrylate reacts with other nucleophiles in the mixture.

Mechanism Visualization: The Retro-Michael Pathway

The following diagram illustrates the competing pathways during deprotection.

RetroMichael FmocAA Fmoc-β-Amino Acid (On Resin) Intermediate Carbanion Intermediate (Enolate) FmocAA->Intermediate Proton Abstraction Base Base (Piperidine/DBU) Base->Intermediate Deprotection Pathway A: Normal Fmoc Removal Intermediate->Deprotection Fast Elimination Pathway B: Retro-Michael Addition Intermediate->Elimination Slow but Significant (Time Dependent) FreeAmine Desired Product: Free Amine-Resin Deprotection->FreeAmine Acrylate Side Product: Acrylate (Chain Termination) Elimination->Acrylate Adduct Piperidine Adduct (+85 Da) Acrylate->Adduct + Piperidine

Caption: Figure 1. Kinetic competition between desired Fmoc removal (Pathway A) and destructive Retro-Michael elimination (Pathway B). Minimizing base contact time favors Pathway A.

Optimized Protocols (The "Sprint" Strategy)

The standard SPPS protocol (20% Piperidine, 2


 10 min) is fatal  for many 

-amino acid sequences. The elimination reaction is slower than deprotection but becomes significant over 20 minutes.
Protocol A: The "Sprint" Method (Recommended)

This protocol uses standard reagents but drastically alters the kinetic window to favor deprotection over elimination.

StepReagentVolumeTimeNotes
1. Wash DMF10 mL/g3 x 1 minEnsure resin is fully swollen.
2. Burst 1 20% Piperidine / DMF 10 mL/g30 sec Rapidly remove bulk Fmoc. Drain immediately.
3. Burst 2 20% Piperidine / DMF 10 mL/g3 min Complete deprotection. Do not exceed 5 min total.
4. Wash DMF10 mL/g5 x 1 minExtensive washing is critical to remove base quickly.
5. Coupling Next AA + HOBt/DICStandardStandardProceed immediately to coupling.
Protocol B: The DBU/Piperazine Cocktail (For Difficult Sequences)

For sequences where 20% piperidine still causes deletions, use a stronger non-nucleophilic base (DBU) for a shorter time. DBU promotes deprotection faster than elimination if the time is strictly controlled.

  • Reagent: 2% DBU + 5% Piperazine in DMF.

  • Time: 2

    
     1 minute.
    
  • Warning: DBU promotes aspartimide formation. Do not use if the peptide contains Asp(OtBu)-Gly or Asp(OtBu)-Ser sequences unless Hmb backbone protection is used.

Troubleshooting Guide & FAQs

Issue 1: "I see a peak with Mass [M-89] or [M-103] in my LC-MS."

Diagnosis: This is likely a Deletion Sequence .

  • Cause: The Retro-Michael reaction cleaved the

    
    -amino acid off the resin before the next amino acid could couple.
    
  • Solution: Switch to Protocol A (Sprint Method) . If the problem persists, lower the base concentration to 10% Piperidine and extend time slightly (monitored by UV), or use Protocol B.

Issue 2: "My crude yield is low, and I see a +85 Da adduct."

Diagnosis: Piperidine Adduct Formation .

  • Cause: The acrylate formed via Retro-Michael is an electrophile (Michael acceptor). Excess piperidine in the vessel attacked this acrylate.

  • Solution: This confirms Retro-Michael is occurring. Reduce the temperature of the deprotection step (e.g.,

    
     to RT) if using automated heating. Never heat  the deprotection step for 
    
    
    
    -amino acids.
Issue 3: "Can I use HOBt in the deprotection mix?"

Answer: Yes.

  • Rationale: Adding 0.1 M HOBt to the deprotection cocktail (e.g., 20% Piperidine/0.1 M HOBt/DMF) lowers the effective pH and suppresses side reactions, including aspartimide formation and, to a lesser extent, base-catalyzed elimination.

  • Recommendation: Use this if you have susceptible Asp/Asn residues alongside your

    
    -amino acids.
    
Decision Tree for Optimization

DecisionTree Start Start: Fmoc-β-AA Synthesis CheckSeq Does sequence contain Asp/Asn? Start->CheckSeq NoAsp No Asp/Asn CheckSeq->NoAsp YesAsp Yes (Asp/Asn present) CheckSeq->YesAsp MethodA Use Protocol A (Sprint: 20% Pip, 3 min) NoAsp->MethodA MethodC Use 20% Pip + 0.1M HOBt YesAsp->MethodC Analyze Analyze Crude (LC-MS) MethodA->Analyze MethodB Use Protocol B (DBU/Piperazine, 1 min) MethodC->Analyze Result1 Deletion (-βAA) Analyze->Result1 Failure Result2 Adduct (+85 Da) Analyze->Result2 Failure Result3 Clean Product Analyze->Result3 Success Result1->MethodB Switch Protocol Result2->MethodB Switch Protocol

Caption: Figure 2. Decision matrix for selecting the optimal deprotection cocktail based on peptide sequence and initial crude analysis.

References

  • Obkircher, M., Stähelin, C., & Dick, F. (2008).[2] Formation of Fmoc-β-alanine during Fmoc-protections with Fmoc-OSu.[2][3][4] Journal of Peptide Science, 14(6), 763-766.[3] [Link]

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5, 104417–104425. [Link]

  • Ma, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(16), 13629–13641. [Link]

Sources

Optimization

Overcoming difficult sequences involving 3-amino-2-benzyl-propionic acid residues

Technical Support Center: -Amino Acid Synthesis Topic: Overcoming Difficult Sequences Involving 3-Amino-2-Benzyl-Propionic Acid Introduction: The "Worst of Both Worlds" Residue Welcome to the technical guide for handling...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: -Amino Acid Synthesis

Topic: Overcoming Difficult Sequences Involving 3-Amino-2-Benzyl-Propionic Acid

Introduction: The "Worst of Both Worlds" Residue

Welcome to the technical guide for handling 3-amino-2-benzyl-propionic acid . In peptide nomenclature, this residue is classified as a


-homophenylalanine (

-hPhe)
.

Unlike standard


-amino acids or the more common 

-amino acids (where the side chain is on the amine-bearing carbon),

-residues present a unique "perfect storm" of synthetic challenges:
  • Steric Hindrance: The benzyl side chain is located at the

    
    -position (C2), directly adjacent to the activated carboxyl group. This physically shields the electrophile from the incoming amine.
    
  • Extreme Racemization Sensitivity: The

    
    -proton (at C2) is highly acidic. Upon carboxyl activation, this proton is easily abstracted by tertiary bases (like DIEA), leading to rapid epimerization (formation of the R isomer from S, or vice versa).
    
  • Aggregation: Sequences containing

    
    -amino acids are prone to forming stable secondary structures (e.g., 14-helices) on-resin, leading to "difficult sequences" and truncations.
    

This guide provides self-validating protocols to overcome these specific failure modes.

Module 1: Preventing Epimerization (The "Wrong Isomer" Problem)

The Trap: Using standard high-efficiency coupling reagents like HATU or HBTU with DIEA (Diisopropylethylamine). The Mechanism: The basic environment required for uronium salts (HATU) promotes the removal of the acidic


-proton of the 

-residue, creating a planar enolate intermediate that destroys chirality.

The Solution: Adopt a Base-Free or Weak-Base coupling strategy.

Recommended Protocol: DIC / Oxyma Pure

This method generates the active ester without adding a tertiary base, maintaining a neutral-to-acidic pH that preserves the chiral center.

ComponentStandard Protocol (Avoid)

-Optimized Protocol
Activator HATU / HBTUDIC (Diisopropylcarbodiimide)
Additive HOAt / HOBtOxyma Pure (Ethyl cyano(hydroxyimino)acetate)
Base DIEA / NMM (2.0 equiv)None (or Collidine if strictly necessary)
Solvent DMFDMF / DCM (1:1) (DCM reduces racemization)
Temp Room Temp or 75°CRoom Temp (Max 50°C for short bursts)

Step-by-Step Workflow:

  • Dissolve Fmoc-

    
    -hPhe-OH (3.0 equiv) and Oxyma Pure (3.0 equiv) in a minimal amount of 1:1 DMF/DCM.
    
  • Add DIC (3.0 equiv).

  • Pre-activate for exactly 2 minutes. (Allows formation of the active ester but minimizes lifetime for side reactions).

  • Add to the resin-bound free amine.

  • Agitate for 2–4 hours (longer reaction time is needed due to sterics, but safety is ensured by the absence of base).

Technical Insight: If you observe poor coupling with DIC/Oxyma, you may switch to COMU / TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker base than DIEA and causes significantly less epimerization while still driving the reaction.

Module 2: Overcoming Steric Hindrance (The "No Reaction" Problem)

The Trap: The bulky benzyl group at C2 blocks the nucleophilic attack of the incoming amine. Standard 30-minute couplings will result in deletion sequences (n-1).

The Solution: Microwave-Assisted Synthesis (Controlled) and Solvation.

Microwave Parameters for

-hPhe

Caution: High temperature promotes racemization. Do not use standard 75°C or 90°C protocols.

  • Temperature: 50°C (Strict limit).

  • Power: 25–30 Watts (Low power to avoid hot spots).

  • Time: 2 x 20 minutes (Double coupling is mandatory).

Visualizing the Coupling Logic

CouplingLogic Start Start Coupling (Fmoc-β2-hPhe-OH) ReagentCheck Select Reagents: DIC / Oxyma Pure Start->ReagentCheck Coupling1 Coupling 1: 50°C, 20 min (Microwave) OR 3h RT ReagentCheck->Coupling1 Test Test: Chloranil / Kaiser Coupling1->Test Coupling2 Coupling 2: Fresh Reagents Different Solvent (NMP) Test->Coupling2 Color (Positive) Success Proceed to Capping & Deprotection Test->Success Blue (Negative) Fail Hard Fail: Acetylate (Cap) to prevent deletion errors Test->Fail Still Positive after 2 rounds Coupling2->Test Re-test

Figure 1: Decision tree for coupling sterically hindered


-amino acids. Note the requirement for double coupling.
Module 3: Aggregation & Solubility (The "Difficult Sequence" Problem)

The Trap:


-peptides and mixed 

-peptides are notorious for forming hydrogen-bonded networks (sheets and helices) that are insoluble in DMF. This causes the resin to shrink and sites to become inaccessible.

The Solution: Disrupt the secondary structure.

  • Resin Choice:

    • Do NOT use: Polystyrene (PS) resins (e.g., Wang, Rink Amide PS). They collapse when the peptide aggregates.

    • USE: ChemMatrix (100% PEG) or TentaGel . These resins swell in both organic and aqueous solvents and mechanically space out the peptide chains.

  • Magic Solvents:

    • Replace DMF with NMP (N-Methyl-2-pyrrolidone) for the coupling step.

    • If aggregation is severe (residues 5–10), use a binary solvent system: DMSO/NMP (1:4) . DMSO is a powerful disruptor of peptide secondary structures.

  • The "Dmb" Backbone Protection:

    • If the sequence allows, incorporate a Glycine or Alanine residue protected with Dmb (2,4-dimethoxybenzyl) or Hmb on the backbone nitrogen before the difficult

      
       coupling. This prevents hydrogen bonding and keeps the chain extended.
      
Frequently Asked Questions (FAQ)

Q1: Can I monitor the coupling of 3-amino-2-benzyl-propionic acid using the Kaiser Test?

  • Answer: Yes, but with caveats. The Kaiser test (ninhydrin) works on primary amines. However, if you are coupling onto a

    
    -residue, the reaction is slower. If you are coupling the 
    
    
    
    -residue onto a secondary amine (like Proline or an N-methyl amino acid), you must use the Chloranil Test or p-Nitrophenol Test , as Kaiser will not detect secondary amines.

Q2: My LCMS shows two peaks with the same mass. What happened?

  • Answer: You likely have diastereomers due to racemization.

    • Check: Did you use a base (DIEA) during coupling?

    • Check: Did you heat above 50°C?

    • Troubleshoot: Perform a "test cleavage" after the

      
       coupling. If the isomers are present, the error occurred during that specific coupling step. Switch to DIC/Oxyma at Room Temperature.
      

Q3: The Fmoc deprotection of the


-residue is extremely slow. Why? 
  • Answer: The bulky benzyl group at C2 hinders the approach of piperidine to the Fmoc group.

  • Fix: Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2%) in Piperidine/DMF. DBU is a stronger, non-nucleophilic base that drives deprotection faster. Monitor UV absorbance of the fulvene-piperidine adduct to ensure completion.

Q4: Where can I find the specific parameters for the "Magic Mixture"?

  • Answer: The "Magic Mixture" for dissolving aggregates usually refers to DCM/DMF/NMP (1:1:1) with 1% Triton X-100 or Ethylene Carbonate. For

    
    -peptides, NMP with 0.4M LiCl  (Lithium Chloride) is also highly effective at disrupting hydrogen bonds (chaotropic salt effect).
    
References
  • Seebach, D., et al. (2008).[1] "(R)-2-(Benzyloxycarbonylamino-methyl)-3-phenylpropanoic Acid (Z-

    
    hPhe-OH)."[1] Organic Syntheses, 85, 295.[1] (Detailed synthesis and characterization of the monomer). [1]
    
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal, 15(37), 9394–9403. (Establishes Oxyma/DIC as superior for racemization suppression).

  • Steinauer, R., et al. (2016).

    
    -Peptide Synthesis." Bachem Technical Notes. (Review of epimerization mechanisms in 
    
    
    
    -amino acids).
  • CEM Corporation. (2014). "High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS)." (Protocols for microwave-assisted coupling and CarboMAX technology).

  • Garcia-Martin, F., et al. (2006). "ChemMatrix, a Poly(ethylene glycol)-based Support for the Solid-Phase Synthesis of Complex Peptides."[2] Journal of Combinatorial Chemistry, 8(2), 213–220.

Sources

Troubleshooting

Technical Support Center: Resolving Coupling Challenges with (R,S)-Fmoc-3-amino-2-benzyl-propionic acid

Welcome to the technical support guide for resolving incomplete coupling of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for resolving incomplete coupling of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing this sterically hindered beta-amino acid in Solid-Phase Peptide Synthesis (SPPS).

Introduction: Understanding the Challenge

(R,S)-Fmoc-3-amino-2-benzyl-propionic acid is a valuable building block for creating complex peptide structures. However, its β-substituted, sterically hindered nature poses a significant challenge to standard SPPS coupling protocols.[1][2] The bulky benzyl group adjacent to the amine nucleophile and the carboxylic acid electrophile slows down the kinetics of amide bond formation, often leading to incomplete coupling and the generation of deletion sequences.[3][4]

This guide is designed to help you diagnose, resolve, and prevent these issues, ensuring high-purity synthesis of your target peptide.

Troubleshooting Guide: Diagnosing and Solving Incomplete Coupling

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My HPLC/LC-MS analysis shows a major peak corresponding to a deletion of my target peptide at the position where (R,S)-Fmoc-3-amino-2-benzyl-propionic acid was to be incorporated. What is the primary cause?

Answer: The most probable cause is incomplete coupling due to steric hindrance. The benzyl group on the β-carbon shields the N-terminal amine of the resin-bound peptide from the activated carboxylic acid of the incoming amino acid. Standard coupling conditions (e.g., DIC/Oxyma at room temperature for 1-2 hours) are often insufficient to drive this reaction to completion.[5]

Diagnostic Steps:

  • Perform a Kaiser Test: After the coupling step, take a few resin beads and perform a Kaiser test. A strong blue color indicates a significant number of unreacted primary amines, confirming incomplete coupling.[6][7] Note: This test is qualitative and may give false negatives if aggregation is severe.[2]

  • Test Cleavage: Cleave a small amount of the peptide from the resin and analyze by LC-MS. This will definitively quantify the amount of the desired product versus the deletion sequence.[4]

Solutions:

  • Strategy 1: Employ a Stronger Coupling Reagent. Switch from standard carbodiimide activators to a more potent uronium or phosphonium salt reagent. Reagents like HATU, HCTU, or PyBOP are significantly more effective for hindered couplings because they form highly reactive activated esters.[5][8][9][10] HATU is often considered a superior choice for hindered amino acids due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt moiety, which accelerates the coupling reaction.[8][10][11]

  • Strategy 2: Implement a Double Coupling Protocol. Repeating the coupling step with fresh reagents is a highly effective method to push the reaction to completion.[3][12][13] This ensures that even slowly reacting sites are eventually acylated.

  • Strategy 3: Optimize Reaction Conditions. Increasing reaction time (e.g., to 4 hours or overnight) and temperature can overcome the kinetic barrier.[5] Microwave-assisted SPPS is particularly effective, as it can drive difficult couplings to completion in minutes.[14][15][16][17]

Question 2: I've switched to HATU and extended the coupling time, but I still see a small amount of the deletion sequence. What else can I do?

Answer: Even with optimized reagents, other factors can contribute to incomplete coupling, particularly as the peptide chain elongates.

Advanced Troubleshooting:

  • Assess Solvent Choice: N-Methyl-2-pyrrolidone (NMP) generally has better solvating properties than N,N-Dimethylformamide (DMF) and can be more effective in preventing peptide chain aggregation, which can physically block reactive sites.[5] For extremely difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) might be beneficial.

  • Pre-activation: Instead of adding the coupling reagents directly to the resin, pre-activate the (R,S)-Fmoc-3-amino-2-benzyl-propionic acid in a separate vessel for 1-5 minutes before adding it to the deprotected peptide-resin.[5] This ensures the highly reactive OAt-ester is fully formed before it encounters the N-terminal amine.

  • Capping: After the coupling step (or double coupling), you can "cap" any remaining unreacted amines by acetylating them with acetic anhydride.[3][12] This terminates the deletion sequence, preventing it from elongating further and simplifying the final purification process.

Logical Troubleshooting Workflow

The following diagram illustrates a systematic approach to resolving coupling issues with this amino acid.

G cluster_0 Problem Identification cluster_1 Initial Diagnosis & Solution cluster_2 Advanced Optimization Problem Deletion Peak in HPLC/LC-MS Kaiser Perform Kaiser Test on Resin Problem->Kaiser Result Positive (Blue Beads)? Kaiser->Result Switch Switch to High-Potency Reagent (e.g., HATU) Result->Switch Yes Microwave Use Microwave-Assisted SPPS Result->Microwave No/Slightly Positive Double Implement Double Coupling Protocol Switch->Double Double->Microwave Solvent Switch Solvent (DMF -> NMP) Microwave->Solvent Capping Perform Acetic Anhydride Capping Solvent->Capping Final Re-analyze by LC-MS Capping->Final

Caption: A flowchart for troubleshooting incomplete coupling.

Frequently Asked Questions (FAQs)

Q: What is the best all-around coupling reagent for (R,S)-Fmoc-3-amino-2-benzyl-propionic acid? A: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely regarded as one of the most effective coupling reagents for sterically hindered amino acids.[8][11][18] Its ability to form a highly reactive OAt-active ester makes it superior to HOBt-based analogues like HBTU.[8]

Q: How many equivalents of amino acid and coupling reagent should I use? A: For difficult couplings, it is recommended to use a higher excess of reagents. A 4- to 5-fold excess of the amino acid and a slightly lower equivalent of the coupling reagent (e.g., 3.9 eq for HATU) relative to the resin's substitution level is a good starting point. The base, such as DIPEA, should be used in 8-10 equivalents.[5]

Q: Can I use heat with conventional (non-microwave) SPPS? A: Yes, gentle heating (e.g., 40-50°C) can be applied to conventional SPPS to improve coupling efficiency. However, this must be done cautiously as prolonged heating can increase the risk of racemization, especially when using certain bases.[5]

Q: Is double coupling always necessary for this amino acid? A: While not always strictly necessary, it is a highly recommended practice to ensure the highest possible purity of the final peptide.[12][19] For critical applications, such as the synthesis of pharmaceutical-grade peptides, a systematic double coupling followed by capping is a prudent strategy.[12]

Data & Protocols

Table 1: Comparison of Recommended Coupling Reagents
ReagentActivating GroupReactivity LevelKey Advantage for Hindered Couplings
DIC/Oxyma CarbodiimideStandardCost-effective, suitable for non-hindered amino acids.
HBTU/PyBOP Uronium/PhosphoniumHighForms OBt active esters; much better than carbodiimides.[10]
HCTU UroniumVery HighForms more reactive O-6-ClBt esters.[10]
HATU UroniumExceptionalForms highly reactive OAt esters with anchimeric assistance, reducing racemization.[8][10][11]
COMU UroniumExceptionalOxyma-based reagent with reactivity comparable to HATU but with improved safety and solubility profile.[9]
Experimental Protocol: Optimized Double Coupling using HATU

This protocol is designed for a 0.1 mmol scale synthesis.

1. Deprotection: a. Swell the resin-bound peptide in DMF. b. Treat the resin with 20% piperidine in DMF for 3 minutes. c. Drain and repeat the 20% piperidine treatment for 7 minutes. d. Wash the resin thoroughly with DMF (5-7 times).

2. First Coupling: a. In a separate vessel, dissolve (R,S)-Fmoc-3-amino-2-benzyl-propionic acid (0.4 mmol, 4 eq). b. Add HATU (0.39 mmol, 3.9 eq) and dissolve in DMF (approx. 2 mL). c. Add N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq). d. Allow the solution to pre-activate for 2 minutes. e. Add the activated amino acid solution to the resin. f. Agitate the reaction vessel for 45-60 minutes at room temperature.[5] g. Drain the reaction solution and wash the resin with DMF (3 times).

3. Second Coupling: a. Repeat steps 2a through 2f with a freshly prepared solution of activated amino acid.

4. Washing and Confirmation: a. After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times). b. Perform a Kaiser test to confirm the absence of free primary amines (beads should remain colorless or yellow).[6]

Mechanism of HATU Activation

G AA Fmoc-AA-COOH Intermediate Highly Reactive OAt-Active Ester AA->Intermediate Base DIPEA (Base) Base->Intermediate HATU HATU Reagent HATU->Intermediate Activation Product Fmoc-AA-NH-Peptide-Resin (New Peptide Bond) Intermediate->Product Peptide H₂N-Peptide-Resin Peptide->Product Nucleophilic Attack

Caption: Simplified mechanism of amide bond formation using HATU.

References

  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem Technical Support.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. AWS.
  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Thieme. (2002). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synthesis.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ChemicalBook. (2024).
  • Luxembourg Bio Technologies. (2011). Microwave heating in solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping. AAPPTec.
  • gccngo.wiki. (n.d.). double coupling peptide synthesis Enhanced coupling efficiency in solid-phase peptide synthesis. gccngo.wiki.
  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.
  • Enamine. (n.d.).
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • ResearchGate. (2025). Analytical Methods for Solid Phase Peptide Synthesis.
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Biotage. (2023). Using double coupling to improve your peptide synthesis. Biotage.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide. Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Troubleshooting the Kaiser Test for β-Amino Acid Coupling

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Kaiser test, with a specific focus on the unique challenges en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the Kaiser test, with a specific focus on the unique challenges encountered during the coupling of β-amino acids in solid-phase peptide synthesis (SPPS). Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to ensure the success of your synthesis.

Section 1: Kaiser Test Fundamentals

This section addresses the foundational questions regarding the Kaiser test's mechanism and its limitations with non-primary amines.

Q1: What is the Kaiser test and how does it work for standard (alpha-amino acid) couplings?

The Kaiser test is a highly sensitive qualitative assay used to detect the presence of free primary amines.[1][2] In SPPS, its primary function is to monitor the completion of an amino acid coupling reaction.[3][4] After a coupling step, a small sample of the peptide-resin is tested. A negative result (colorless or yellow) indicates that the primary amine of the N-terminal residue has been successfully acylated, and the synthesis can proceed to the next deprotection step.[4] A positive result (intense blue) signifies an incomplete reaction, as free primary amines are still present.[1][5]

The mechanism involves the reaction of ninhydrin with a primary amine. Ninhydrin, a potent oxidizing agent, causes the oxidative deamination of the amino acid, producing ammonia, carbon dioxide, and an aldehyde.[2][6] The released ammonia then condenses with another molecule of ninhydrin and its reduced form (hydrindantin) to create the iconic deep blue-purple chromophore known as Ruhemann's purple.[2][7]

Kaiser Test Mechanism AA Primary Amine (R-NH₂) Intermediate Oxidative Deamination AA->Intermediate + 2x Ninhydrin (Heat, Pyridine) N1 Ninhydrin N1->Intermediate NH3 Ammonia (NH₃) + Aldehyde + Hydrindantin Intermediate->NH3 RP Ruhemann's Purple (Deep Blue Color) NH3->RP N2 Ninhydrin N2->RP

Caption: Reaction pathway for a positive Kaiser test with primary amines.

Q2: Why is the standard Kaiser test unreliable for monitoring β-amino acid coupling?

The unreliability of the Kaiser test for β-amino acids stems from the fact that once a β-amino acid is coupled to the peptide chain, its N-terminus becomes a secondary amine . The standard Kaiser test is notoriously ineffective for detecting most secondary amines.[1][5][8]

Unlike primary amines, the nitrogen atom of a secondary amine is not released as ammonia.[7][9] Instead, it reacts with ninhydrin to form a yellow-orange iminium salt, which can be difficult to distinguish from a true negative result (a complete coupling).[2][7][10] This frequently leads to a false negative , where the coupling is incomplete, but the test result misleadingly suggests it is finished.[11] This is the same reason the test gives an ambiguous reddish-brown or yellow color for proline, a secondary amino acid.[5][8]

Section 2: Step-by-Step Experimental Protocols

Adherence to a validated protocol is critical for reproducible results. Below are the standard procedures for the Kaiser test and the recommended alternative for secondary amines.

Protocol 1: Standard Kaiser Test

This protocol is for detecting primary amines after a deprotection step (positive control) or a coupling step.

Reagents:

  • Reagent A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this stock solution with 49 mL of pyridine.[1]

  • Reagent B (Ninhydrin/Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]

  • Reagent C (Phenol/Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[1]

Procedure:

  • Collect 10-15 beads of the peptide-resin into a small, clean glass test tube.

  • Wash the beads thoroughly with ethanol or DMF three times to remove any residual reagents, then remove the final wash solvent.[4][12]

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.[1]

  • Heat the tube in a heating block at 110-120°C for 5 minutes.[1][4]

  • Remove the tube and observe the color of the beads and the solution against a white background.

Protocol 2: Chloranil Test (for Secondary Amines)

This is a more reliable test for confirming the presence of free secondary amines, such as an uncoupled β-amino acid.[13]

Reagents:

  • Reagent 1 (Acetaldehyde/DMF): A 2% solution of acetaldehyde in DMF.

  • Reagent 2 (Chloranil/DMF): A 2% solution of p-chloranil in DMF.

Procedure:

  • Collect 10-15 beads of the peptide-resin into a small test tube.

  • Wash the beads thoroughly with DMF.

  • Add 1-2 drops of Reagent 1 to the beads.

  • Add 1-2 drops of Reagent 2 to the beads.

  • Let the mixture stand at room temperature for 5 minutes.[12]

  • Observe the color of the beads. An intense blue or greenish-blue color indicates the presence of a free secondary amine (incomplete coupling).[12] Colorless or yellowish beads indicate a complete reaction.

Section 3: Troubleshooting Guide & FAQs

This section provides direct answers to common problems encountered when using the Kaiser test for β-amino acid couplings.

Troubleshooting_Workflow Start Kaiser Test on β-Amino Acid Coupling Result Observe Result: Colorless or Yellow Start->Result FalseNeg High risk of FALSE NEGATIVE due to secondary amine Result->FalseNeg Yes Chloranil Perform Confirmatory Chloranil Test FalseNeg->Chloranil ChloranilResult Chloranil Result? Chloranil->ChloranilResult Complete Coupling Complete Proceed to next step ChloranilResult->Complete Colorless Incomplete Coupling Incomplete ChloranilResult->Incomplete Blue/Green Recouple Recouple the β-amino acid. Consider extended time or stronger coupling agents (e.g., HATU). Incomplete->Recouple Recouple->Chloranil Retest Cap If still positive after recoupling, cap unreacted amines with Acetic Anhydride. Recouple->Cap

Sources

Reference Data & Comparative Studies

Validation

Chiral separation techniques for (R,S)-Fmoc-3-amino-2-benzyl-propionic acid enantiomers

Executive Summary The separation of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid (a protected -amino acid) presents a distinct challenge in chromatography due to the bulky hydrophobic Fmoc group and the steric hindrance of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid (a protected


-amino acid) presents a distinct challenge in chromatography due to the bulky hydrophobic Fmoc group and the steric hindrance of the benzyl side chain adjacent to the carboxylic acid.

While standard


-amino acids are routinely separated, 

-amino acids require specific attention to the spatial arrangement of the carbamate (Fmoc) and carboxyl domains. This guide compares the two most effective methodologies: Normal Phase HPLC (NP-HPLC) using polysaccharide-based Chiral Stationary Phases (CSPs) and Supercritical Fluid Chromatography (SFC) .

The Verdict:

  • For R&D/Method Development: NP-HPLC on Amylose-based CSPs (e.g., Chiralpak AD-H) is the "Gold Standard" for reliability and predictability.

  • For High-Throughput/Purification: SFC is the superior alternative, offering 3x faster run times and reduced solvent costs, provided solubility is managed correctly.

Molecular Analysis & Separation Challenges

To select the right column, we must understand the interaction points of the target molecule:

  • Structure: Fmoc-NH-CH2-CH(Benzyl)-COOH.

  • Chiral Center: Located at the C2 position (alpha to the carboxyl, beta to the nitrogen). This makes it a

    
    -homophenylalanine derivative.[1]
    
  • Interaction Sites:

    • 
      -
      
      
      
      Interactions:
      The Fluorenyl (Fmoc) and Benzyl rings provide strong aromatic stacking potential.
    • Hydrogen Bonding: The carbamate (NH-CO-O) and the free carboxylic acid (-COOH) are primary H-bond donors/acceptors.

    • Steric Bulk: The proximity of the benzyl group to the carboxylic acid creates a rigid steric zone that must fit into the chiral selector's groove.

Comparative Analysis: HPLC vs. SFC

The following data summarizes typical performance metrics for Fmoc-protected


-amino acid analogs on polysaccharide columns.
Performance Matrix
FeatureMethod A: Normal Phase HPLC Method B: SFC (Supercritical Fluid)
Primary Column Class Amylose/Cellulose Tris(3,5-dimethylphenylcarbamate)Amylose/Cellulose Tris(3,5-dimethylphenylcarbamate)
Typical Mobile Phase Hexane / Ethanol / TFA (80:20:0.1)CO

/ Methanol / TFA (80:20:0.1)
Selectivity (

)
High (1.2 – 1.8)Moderate to High (1.2 – 1.6)
Resolution (

)
Typically > 2.0 (Baseline)Typically > 1.5 (Baseline)
Run Time 15 – 25 minutes3 – 8 minutes
Solvent Consumption High (Organic solvents)Low (Green chemistry)
Sample Solubility Excellent (Fmoc is lipophilic)Good (Requires co-solvent optimization)
Scientific Rationale
  • HPLC (NP): The non-polar hexane environment maximizes the hydrogen bonding interactions between the analyte and the CSP (which are often masked in Reversed Phase modes).

  • SFC: The supercritical CO

    
     acts as a non-polar solvent similar to hexane but with lower viscosity, allowing higher flow rates. The "modifier" (MeOH) is essential to elute the polar carboxylic acid.
    

Detailed Methodologies

Method A: The "Gold Standard" (NP-HPLC)

This protocol utilizes an Amylose-based CSP (e.g., Chiralpak AD-H or Lux Amylose-1).[2] Amylose helices generally provide a better "fit" for the bulky Fmoc group than cellulose variants for this specific class.

Protocol:

  • Column Selection: Chiralpak AD-H (5 µm, 4.6 x 250 mm) or equivalent.

  • Mobile Phase Preparation:

    • Solvent A: n-Hexane (HPLC Grade).

    • Solvent B: Ethanol (HPLC Grade) or Isopropanol (IPA).

    • Additive: Trifluoroacetic Acid (TFA).[3] Critical: Add 0.1% TFA to the alcohol component to suppress ionization of the -COOH group.

    • Mix: Isocratic 90:10:0.1 (Hexane:EtOH:TFA).

  • Equilibration: Flush column with 20 column volumes (approx. 60 mL) at 1.0 mL/min. Monitor baseline at 254 nm (Fmoc absorption max).

  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. If cloudy, add minimal Dichloromethane (DCM) to solubilize.

  • Screening Gradient (Optional): If 90:10 fails, increase polarity to 80:20.

  • System Suitability:

    • Target Retention Factor (

      
      ): 
      
      
      
      .
    • Target Resolution (

      
      ): 
      
      
      
      .
Method B: The High-Throughput Alternative (SFC)

SFC is preferred for purification scales due to easy solvent removal.

Protocol:

  • Column Selection: Chiralpak AD-3 or Lux Amylose-1 (3 µm, 4.6 x 150 mm).

  • Mobile Phase:

    • A: CO

      
       (SFC Grade).
      
    • B: Methanol + 0.1% TFA (or 0.1% Formic Acid).

  • Conditions:

    • Back Pressure:[4][5] 120–150 bar (ensures supercritical state).

    • Temperature: 35°C – 40°C.

    • Flow Rate: 3.0 – 4.0 mL/min.

  • Gradient: Start 5% B to 40% B over 5 minutes.

  • Optimization: Fmoc-amino acids often elute early in SFC. If retention is too low (

    
    ), reduce Modifier B percentage or lower temperature to 25°C to increase retention.
    

Decision Making & Workflow Visualization

The following diagram outlines the logical decision tree for method development, ensuring a self-validating workflow.

G Start Start: (R,S)-Fmoc-3-amino-2-benzyl-propionic acid Solubility Check Solubility: Is it soluble in Hexane/Alcohol? Start->Solubility NP_Screen Screen NP-HPLC Col: Chiralpak AD-H / OD-H MP: Hex/EtOH/TFA (90:10:0.1) Solubility->NP_Screen Yes (Analytical) SFC_Screen Screen SFC MP: CO2 / MeOH / TFA Solubility->SFC_Screen No / High Throughput Req Check_Rs Check Resolution (Rs) NP_Screen->Check_Rs Success_HPLC Success: Rs > 1.5 Validate Method Check_Rs->Success_HPLC Yes Fail_HPLC Rs < 1.5 or Co-elution Check_Rs->Fail_HPLC No Switch_Col Switch Column: Try Immobilized (IA/IB) or Cellulose-2 Fail_HPLC->Switch_Col Switch_Col->NP_Screen Re-screen Check_SFC Check Retention & Shape SFC_Screen->Check_SFC Check_SFC->Success_HPLC Good Separation Optimize_SFC Optimize: Lower Temp or Change Modifier Check_SFC->Optimize_SFC Poor Separation Optimize_SFC->SFC_Screen

Caption: Logical workflow for selecting and optimizing chiral separation methods for Fmoc-protected amino acids.

Expert Insights & Troubleshooting

The "Memory Effect" in Polysaccharide Columns

When switching between Normal Phase (Hexane) and Reversed Phase solvents on the same column, you risk irreversible swelling of the polymer coating (for coated phases like AD-H/OD-H).

  • Rule: Dedicate specific columns to Normal Phase use. If you must switch, use Immobilized CSPs (e.g., Chiralpak IA, IB, IC) which are robust against solvent shock.

Peak Tailing

Fmoc-amino acids contain a free carboxylic acid. If you observe tailing:

  • Cause: Interaction between -COOH and residual silanols on the silica support.

  • Fix: Increase TFA concentration to 0.2% or switch to a "Zwitterionic" column (like Chiralpak ZWIX) if using SFC, though standard AD-H with TFA is usually sufficient.

Elution Order

While not guaranteed without standards, on Amylose columns (AD-H), the (S)-enantiomer of Fmoc-amino acids often elutes after the (R)-enantiomer due to stronger inclusion complexation. Always verify with a pure standard.

References

  • Phenomenex. (2022). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex Technical Notes. Link

  • Sigma-Aldrich (Supelco). (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Sigma-Aldrich Application Guides. Link

  • Ilisz, I., et al. (2012). A Comparative Study of Enantioseparations of N-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions. Journal of Chromatography A. Link

  • Hamman, C., et al. (2011). Systematic screening of chiral stationary phases for the separation of pharmaceutical compounds.
  • Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H.Link

Sources

Comparative

1H NMR and 13C NMR characterization of (R,S)-Fmoc-3-amino-2-benzyl-propionic acid

Comparative Characterization Guide: (R,S)-Fmoc-3-amino-2-benzyl-propionic Acid Executive Summary Product Identity: (R,S)-Fmoc-3-amino-2-benzyl-propionic acid Synonyms: Fmoc- -Homophenylalanine; Fmoc- -hPhe-OH CAS (Repres...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Characterization Guide: (R,S)-Fmoc-3-amino-2-benzyl-propionic Acid

Executive Summary

Product Identity: (R,S)-Fmoc-3-amino-2-benzyl-propionic acid Synonyms: Fmoc-


-Homophenylalanine; Fmoc-

-hPhe-OH CAS (Representative): 828254-16-6 (R-isomer reference) Molecular Formula:

Molecular Weight: 401.46 g/mol [1]

This guide provides a technical characterization framework for Fmoc-


-homophenylalanine , a critical building block in peptidomimetic drug design. Unlike standard 

-amino acids (like Phenylalanine) or its

-isomer, this

-amino acid introduces specific conformational constraints and proteolytic stability to peptide backbones.

Why This Matters: The distinction between


 and 

isomers is often missed in rapid synthesis but is fatal to structure-activity relationship (SAR) studies. This guide details the NMR "fingerprints" required to validate the specific regiochemistry of the

scaffold.

Comparative Analysis: vs. vs. Architectures

The primary challenge in characterizing this molecule is distinguishing it from its isomers. The table below outlines the structural and spectral differences that define the product's quality.

Feature

-L-Phenylalanine
(Fmoc-Phe-OH)

-Homophenylalanine
(Fmoc-

-hPhe-OH)

-Homophenylalanine
(Target Product)
Backbone Structure



Side Chain Position

-Carbon (next to C=O)

-Carbon (next to NH)

-Carbon (next to C=O)
Proteolytic Stability Low (Native substrate)HighHigh (Resistant to common proteases)
Key 1H NMR Signal

-CH: ~4.3–4.6 ppm (Methine)

-CH: ~4.0–4.4 ppm (Methine)

-CH: ~2.6–2.9 ppm (Methine)
NH Coupling Doublet (coupled to CH)Doublet (coupled to CH)Triplet/Multiplet (coupled to

)
Folding Propensity

-Helix /

-Sheet
14-Helix (stable)12/10-Helix (often destabilizing alone)

Experimental Protocol: NMR Characterization

Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is mandatory.

    • Reasoning: Fmoc-protected

      
      -amino acids are prone to aggregation in 
      
      
      
      , leading to severe line broadening. DMSO disrupts intermolecular H-bonds, yielding sharp signals.
  • Concentration:

    • 
       NMR: 5–10 mg in 0.6 mL.
      
    • 
       NMR: 30–50 mg in 0.6 mL (essential for carbonyl resolution).
      
  • Temperature: 298 K (Standard). If rotamers are observed (split peaks), elevate to 323 K to coalesce signals.

Characterization Workflow

CharacterizationWorkflow Sample Crude Product Prep Dissolve in DMSO-d6 (15 mg/0.6 mL) Sample->Prep H1_NMR 1H NMR Acquisition (16 scans, d1=2s) Prep->H1_NMR Rotamer_Check Rotamer Check (Split peaks?) H1_NMR->Rotamer_Check Temp_Exp Variable Temp NMR (323 K) Rotamer_Check->Temp_Exp Yes C13_NMR 13C & DEPT-135 (1024 scans) Rotamer_Check->C13_NMR No Temp_Exp->C13_NMR Assign Data Assignment (Regiochemistry) C13_NMR->Assign

Figure 1: Step-by-step workflow for validating Fmoc-


-amino acids, accounting for common rotameric issues.

Detailed Spectral Assignment

The following data represents the expected chemical shifts for (R,S)-Fmoc-3-amino-2-benzyl-propionic acid in DMSO-d6.

NMR (400 MHz, DMSO-d6)
RegionShift (

ppm)
MultiplicityIntegralAssignmentComparison Note
Amide 7.4 – 7.6Triplet (br)1H

Coupled to

. In

-isomers, this is a doublet.
Fmoc Aromatic 7.89Doublet2HFmoc

Characteristic Fmoc pattern.
Fmoc Aromatic 7.6 – 7.7Multiplet2HFmoc

Overlap with Benzyl possible.
Aromatic (Mixed) 7.2 – 7.4Multiplet9HFmoc

+ Benzyl

Integration is key (4 Fmoc + 5 Benzyl).
Fmoc Aliphatic 4.2 – 4.4Multiplet3HFmoc

+

The "standard" Fmoc aliphatic signals.
Backbone

3.1 – 3.4 Multiplet2H

Diagnostic: Upfield from

-AA.
Backbone

2.7 – 2.9 Multiplet1H

Diagnostic: This is a methine. In

, this position is a

.
Side Chain 2.6 – 2.8Multiplet2H

Diastereotopic protons (benzyl methylene).
Acid ~12.0Broad Singlet1H

Often invisible if wet DMSO is used.
NMR (100 MHz, DMSO-d6)
  • Carbonyls: ~174.0 ppm (

    
    ), ~156.0 ppm (Fmoc 
    
    
    
    ).
  • Aromatics: 120.0 – 145.0 ppm (Complex region containing Fluorene and Phenyl carbons).

  • Aliphatic Backbone:

    • 
       (Methine):  ~45–48 ppm. (Note: In 
      
      
      
      , the
      
      
      is a methylene at ~35–40 ppm).
    • 
       (Methylene):  ~40–44 ppm.
      
    • Fmoc

      
      :  ~65.5 ppm.
      
    • Fmoc

      
      :  ~47.0 ppm.
      
    • Benzyl

      
      :  ~36–38 ppm.
      

Structural Logic & Troubleshooting

To definitively prove the structure is the


 isomer and not the 

isomer, you must analyze the connectivity.
Logic Diagram: Distinguishing Isomers

IsomerLogic Start Analyze COSY Spectrum NH_Signal Locate NH Proton (~7.5 ppm) Start->NH_Signal Coupling What does NH couple to? NH_Signal->Coupling Result_Beta3 Couples to CH (Methine) (~4.2 ppm) Coupling->Result_Beta3 Doublet Result_Beta2 Couples to CH2 (Methylene) (~3.2 ppm) Coupling->Result_Beta2 Triplet/Multi Conclusion_Beta3 Identify as β3-Isomer (WRONG PRODUCT) Result_Beta3->Conclusion_Beta3 Next_Step Check C-alpha (~2.8 ppm) Result_Beta2->Next_Step Conclusion_Beta2 Identify as β2-Isomer (CORRECT PRODUCT) Next_Step->Conclusion_Beta2 Couples to Benzyl CH2

Figure 2: Logic gate for distinguishing


 vs 

regiochemistry using COSY NMR.
Common Issues (Troubleshooting)
  • Double Peaks (Rotamers): The carbamate bond (N-CO-O) in Fmoc has restricted rotation. In DMSO, this often appears as a "shadow" spectrum (e.g., two Fmoc

    
     doublets).
    
    • Solution: Do not purify yet. Run VT-NMR at 50°C. If peaks merge, it is pure.

  • Water Peak: DMSO-d6 is hygroscopic. Water appears at 3.33 ppm, which overlaps exactly with the critical

    
     signal of this molecule.
    
    • Solution: Use dry DMSO ampules or look for the cross-peaks in 2D COSY which are unaffected by the water singlet.

References

  • Sewald, N. (1998).[2] "Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(06), 837-841. Link

  • Seebach, D., et al. (2004). "β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 87(11), 2735-2766. Link

  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173-180. Link

  • Chem-Impex International. "Product Specification: (R)-Fmoc-3-amino-2-benzyl-propionic acid (Catalog #29683)." Link

  • Sigma-Aldrich. "Fmoc-beta-amino acid derivatives and characterization data." Link

Sources

Validation

Mass spectrometry analysis of peptides containing 3-amino-2-benzyl-propionic acid

Topic: Mass Spectrometry Analysis of Peptides Containing 3-Amino-2-Benzyl-Propionic Acid ( -Homophenylalanine) Content Type: Publish Comparison Guide Technical Guide: Mass Spectrometry Profiling of -Homophenylalanine Pep...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Peptides Containing 3-Amino-2-Benzyl-Propionic Acid (


-Homophenylalanine)
Content Type:  Publish Comparison Guide

Technical Guide: Mass Spectrometry Profiling of -Homophenylalanine Peptides

Comparative Analysis, Fragmentation Mechanics, and Experimental Protocols

Executive Summary

The incorporation of 3-amino-2-benzyl-propionic acid (chemically defined as


-homophenylalanine or 

-hPhe) into peptide sequences presents a distinct analytical challenge. Unlike standard

-amino acids, this

-amino acid homolog introduces a methylene group into the peptide backbone, altering both the mass spectral fingerprint and the chromatographic behavior.

This guide provides a technical comparison of


-hPhe against its primary alternatives: the natural L-Phenylalanine (

-Phe)
and its positional isomer

-homophenylalanine (

-hPhe)
.

Key Technical Takeaways:

  • Mass Shift:

    
    -hPhe introduces a +14.0156 Da  mass shift relative to L-Phenylalanine.
    
  • Isobaric Interference: It is isobaric with

    
    -hPhe; differentiation requires high-resolution chromatography or Ion Mobility Spectrometry (IMS).
    
  • Fragmentation Marker: The diagnostic immonium ion shifts from m/z 120.08 (Phe) to m/z 134.10 (

    
    -hPhe).
    
Part 1: Technical Profile & Structural Context[1]

3-amino-2-benzyl-propionic acid is a


-amino acid where the side chain (benzyl group) is attached to the 

-carbon (position 2), while the amino group is attached to the

-carbon (position 3).
FeatureL-Phenylalanine (

-Phe)

-Homophenylalanine

-Homophenylalanine
Backbone

-Amino (2-amino)

-Amino (3-amino)

-Amino (3-amino)
Side Chain Position

-Carbon

-Carbon

-Carbon
Residue Mass (Monoisotopic) 147.0684 Da161.0841 Da161.0841 Da
Formula (Residue) C

H

NO
C

H

NO
C

H

NO
Primary Utility Native BiologyFoldamers, StabilityProtease Resistance, Turn Induction
Part 2: Comparative Analysis
1. Performance vs. L-Phenylalanine (

-Phe)
  • Mass Spectrometry: The substitution of Phe with

    
    -hPhe results in a predictable mass increase of +14 Da per substitution. This is easily resolved by even low-resolution instruments (e.g., single quadrupole).
    
  • Chromatography (RP-HPLC):

    
    -hPhe is more hydrophobic than 
    
    
    
    -Phe due to the additional methylene group (
    
    
    ) in the backbone.
    • Result: Expect a retention time shift (increase) of 2–5% in standard C18 gradients (0.1% FA/ACN).

  • Fragmentation:

    
    -Phe typically produces a dominant immonium ion at m/z 120.08. 
    
    
    
    -hPhe produces a shifted immonium ion at m/z 134.10 .
2. Performance vs.

-Homophenylalanine (Isobaric Isomer)

This is the critical analytical bottleneck.


-hPhe and 

-hPhe have identical masses (161.0841 Da).
  • Mass Spectrometry: MS1 cannot distinguish them. MS2 fragmentation patterns are highly similar, both yielding

    
     and 
    
    
    
    ions.
  • Differentiation Strategy:

    • Chromatographic Selectivity:

      
      -amino acids often induce different secondary structures (turns) compared to the helix-forming tendencies of 
      
      
      
      peptides. On Phenyl-Hexyl or C18 columns,
      
      
      -hPhe peptides generally elute earlier than their
      
      
      counterparts due to steric shielding of the hydrophobic side chain by the backbone conformation, though this is sequence-dependent.
    • Diagnostic Ions: While both produce m/z 134.10 immonium ions, the ratio of the

      
        ion to the 
      
      
      
      fragment often differs due to the stability of the cyclic intermediate (6-membered ring formation).
Part 3: Deep Dive – Fragmentation Mechanics

In Collision-Induced Dissociation (CID),


-peptides fragment primarily at the amide bond, similar to 

-peptides, yielding

and

ions. However, the mechanism involves a six-membered ring intermediate (homo-oxazolone) rather than the five-membered oxazolone typical of

-peptides.

The "Promiscuous" Fragmentation Pathway:

  • Protonation: The amide nitrogen is protonated.

  • Cyclization: The carbonyl oxygen of the N-terminal neighbor attacks the carbonyl carbon of the

    
    -residue.
    
  • Cleavage: The amide bond breaks, releasing the

    
     ion and leaving a six-membered cyclic 
    
    
    
    ion.

Diagram: Fragmentation Logic of


-hPhe 

FragmentationPathway Precursor Precursor Peptide [M+H]+ Activation CID/HCD Activation (Vibrational Energy) Precursor->Activation Transition 6-Membered Cyclic Intermediate Activation->Transition Proton Transfer Cleavage Amide Bond Cleavage Transition->Cleavage y_ion y-ion Series (C-terminal) Cleavage->y_ion b_ion b-ion Series (N-terminal, +14Da shift) Cleavage->b_ion Immonium Diagnostic Immonium Ion m/z 134.10 b_ion->Immonium High Energy Loss of CO

Caption: CID fragmentation pathway for


-hPhe peptides, highlighting the formation of the diagnostic m/z 134.10 immonium ion via the b-ion series.
Part 4: Experimental Protocols
Workflow Overview

Workflow Sample Peptide Sample (Synthetic or Biological) Digestion Enzymatic Digestion (If protein-bound) *Note: Beta-residues block Trypsin* Sample->Digestion Proteomics SPE SPE Cleanup (C18 or HLB) Sample->SPE Peptidomimetics Digestion->SPE LC LC Separation C18 Column (High Resolution) SPE->LC MS MS/MS Analysis (HCD or CID) LC->MS Data Data Analysis Search for +14Da Shift Extract m/z 134.10 MS->Data

Caption: Analytical workflow for identifying


-hPhe containing peptides. Note that 

-amino acids resist enzymatic cleavage.
Detailed Methodology

1. Sample Preparation

  • Solubility:

    
    -peptides are often more hydrophobic. Dissolve in 50% Acetonitrile (ACN) / 0.1% Formic Acid (FA) initially, then dilute with water.
    
  • Digestion Note: Trypsin and Chymotrypsin will not cleave at the

    
    -hPhe site. If the 
    
    
    
    -amino acid is internal, expect "missed cleavages" in standard proteomic workflows.

2. LC-MS Conditions (Recommended)

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% -> 65% B (Shallow gradient essential for isomer separation)

    • 20-22 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

  • Temperature: 40°C (Higher temp improves peak shape for hydrophobic

    
    -peptides).
    

3. Mass Spectrometry Settings (Orbitrap/Q-TOF)

  • Ionization: ESI Positive Mode.

  • Fragmentation: HCD (Higher-energy Collisional Dissociation).

  • Normalized Collision Energy (NCE): Stepped NCE 25, 30, 35. (

    
    -peptides often require slightly higher energy to fragment the backbone than 
    
    
    
    -peptides).
  • Dynamic Exclusion: 10s (To capture isomers eluting closely).

Part 5: Data Presentation & Validation

Table 1: Diagnostic Ion Comparison

AnalytePrecursor Shift (

vs Phe)
Diagnostic Immonium Ion (m/z)Key Neutral Loss
Phe-Peptide 0120.08-17 (NH

), -28 (CO)

-hPhe-Peptide
+14.0156 134.10 -17 (NH

), -42 (Ketene)

-hPhe-Peptide
+14.0156 134.10 -17 (NH

)

Self-Validation Checklist:

  • Check Precursor: Does the parent mass match the theoretical sequence including the +14 Da shift?

  • Check Immonium: Extract the ion chromatogram (XIC) for m/z 134.1012 (theoretical). Is it present at the apex of the peptide peak?

  • Check Series: Do you see a continuous

    
    -ion series? The mass gap at the 
    
    
    
    -residue should be 161.08 Da.
References
  • Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.[1] Link

  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

  • Schreiber, J. V., et al. (2010). Mass spectrometric characterization of beta-peptides.[2][1][3][4] Journal of Mass Spectrometry.[3] Link

  • Martineau, E., et al. (2018). Differentiation of isomeric alpha/beta-peptides by ion mobility-mass spectrometry. Analytical Chemistry.[5][6][7][8][9] Link

Sources

Comparative

Structural comparison of (R)- and (S)- isomers of Fmoc-3-amino-2-benzyl-propionic acid

An In-Depth Guide to the Structural Comparison of (R)- and (S)-Fmoc-3-amino-2-benzyl-propionic acid Introduction In the landscape of peptide synthesis and drug development, the precise three-dimensional arrangement of at...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Structural Comparison of (R)- and (S)-Fmoc-3-amino-2-benzyl-propionic acid

Introduction

In the landscape of peptide synthesis and drug development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Chiral molecules, existing as non-superimposable mirror images or enantiomers, often exhibit profoundly different biological activities. Fmoc-3-amino-2-benzyl-propionic acid, a protected β-amino acid, is a critical chiral building block used in the synthesis of peptidomimetics and other complex therapeutic agents.[1] Its incorporation into a peptide backbone can induce specific secondary structures and enhance proteolytic stability.[2]

This guide provides a comprehensive structural and performance comparison of the (R)- and (S)-enantiomers of Fmoc-3-amino-2-benzyl-propionic acid. We will delve into the nuanced differences in their three-dimensional architecture and explore the analytical methodologies required to distinguish and separate them. This content is designed for researchers, scientists, and drug development professionals who rely on enantiopure building blocks to achieve their synthetic and therapeutic goals.

Part 1: Foundational Stereochemistry

The fundamental difference between the (R)- and (S)-isomers lies in the spatial orientation of the substituents around the stereocenter at the C2 carbon. While they share the same molecular formula (C25H23NO4) and connectivity, their configurations are mirror images.[1]

  • (R)-Fmoc-3-amino-2-benzyl-propionic acid: The 'R' designation comes from the Latin rectus (right), assigned by the Cahn-Ingold-Prelog (CIP) priority rules.

  • (S)-Fmoc-3-amino-2-benzyl-propionic acid: The 'S' designation comes from the Latin sinister (left).

This seemingly subtle difference is the cornerstone of their distinct behaviors in chiral environments, most notably in biological systems where interactions with enzymes and receptors are highly stereospecific.

Caption: Figure 1. Chemical structures of the (R)- and (S)-isomers.

Part 2: Comparative Structural Analysis

Distinguishing between enantiomers requires analytical techniques that can probe the molecule's three-dimensional space or interact with them in a chiral manner. In achiral environments, most of their physical and spectroscopic properties are identical.

X-Ray Crystallography: The Definitive Proof

X-ray crystallography provides an unambiguous determination of a molecule's solid-state structure, including its absolute stereochemistry.[3][4]

  • Lattice Structure: While the (R)- and (S)-isomers have identical bond lengths, bond angles, and intramolecular distances, they crystallize in different, non-superimposable, mirror-image crystal lattices (enantiomorphic space groups).[5]

  • Absolute Configuration: The data collected can be used to determine the absolute configuration with a high degree of certainty, confirming the R or S assignment.[4]

  • Physical Properties: Properties derived from the crystal lattice, such as melting point and density, are identical for the pure (R)- and (S)-enantiomers. However, the racemic mixture (a 1:1 mixture of R and S) will often have a different melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation. However, standard NMR experiments cannot differentiate between enantiomers.

  • Achiral Conditions: In a standard, achiral NMR solvent (like CDCl3 or DMSO-d6), the 1H and 13C NMR spectra of the (R)- and (S)-isomers are identical. This is because the magnetic environments of corresponding nuclei in each enantiomer are the same.

  • Chiral Conditions: To resolve the signals, a chiral environment must be introduced. This is achieved using:

    • Chiral Solvating Agents (CSAs): These agents (e.g., Mosher's acid) form transient, diastereomeric complexes with each enantiomer.[6] These complexes have slightly different magnetic environments, leading to the separation of NMR signals for the R and S isomers.

    • Chiral Derivatizing Agents (CDAs): The enantiomers are reacted with a chiral agent to form stable diastereomers, which inherently have distinct NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in achiral solvent)

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH) 12.0 - 13.0 (broad s) ~175
Aromatic (Fmoc & Benzyl) 7.2 - 7.9 (m) 120 - 144
Fmoc Methylene (-CH2O-) 4.2 - 4.5 (m) ~67
Fmoc Methine (>CH-) ~4.2 (t) ~47
Amine Methylene (-CH2NH-) 3.2 - 3.5 (m) ~45
Benzyl Methylene (-CH2Ph) 2.8 - 3.1 (m) ~38
Chiral Methine (>CH-) 2.6 - 2.9 (m) ~42

Note: These are predicted values based on similar structures. Actual values may vary based on solvent and experimental conditions.

Chiroptical Methods: A Tale of Light

Chiroptical techniques are based on the differential interaction of chiral molecules with polarized light.

  • Optical Rotation: This is the most fundamental chiroptical property. Enantiomers rotate the plane of polarized light to an equal magnitude but in opposite directions. The (R)-isomer is dextrorotatory (+), while the (S)-isomer is levorotatory (-), or vice versa.

    • (R)-Fmoc-3-amino-2-benzyl-propionic acid: Specific Rotation = +5 ± 0.5º (c=1, in DMF).[1]

    • (S)-Fmoc-3-amino-2-benzyl-propionic acid: Specific Rotation is inferred to be -5 ± 0.5º (c=1, in DMF).

  • Vibrational Circular Dichroism (VCD) & Electronic Circular Dichroism (ECD): These advanced techniques measure the differential absorption of left and right circularly polarized light in the infrared (VCD) and UV-Vis (ECD) regions, respectively. They provide mirror-image spectra for enantiomers and can be used to determine absolute configuration by comparing experimental data to theoretical calculations.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity (e.e.).[7][8] The separation relies on a chiral stationary phase (CSP) that forms transient, diastereomeric interactions with the enantiomers, leading to different retention times.

  • Mechanism: The CSP creates a chiral environment where one enantiomer interacts more strongly than the other, causing it to be retained longer on the column.

  • Stationary Phases: For N-Fmoc protected amino acids, polysaccharide-based CSPs and macrocyclic glycopeptide phases (like teicoplanin or ristocetin A-based columns) are highly effective.[7][8][9]

  • Performance: The (R)- and (S)-isomers will exhibit distinct retention times (tR), allowing for their baseline separation and accurate quantification. The elution order (which isomer elutes first) depends on the specific CSP and mobile phase used.[10]

HPLC_Workflow racemate Racemic Mixture ((R)- and (S)-Isomers) injection Inject into HPLC System racemate->injection column Chiral Stationary Phase (CSP) Column injection->column Mobile Phase detector UV Detector column->detector chromatogram Chromatogram (Separated Peaks) detector->chromatogram

Caption: Figure 2. Experimental workflow for chiral HPLC analysis.

Part 3: Performance in Solid-Phase Peptide Synthesis (SPPS)

The true performance difference between the (R)- and (S)-isomers is realized in their application. In SPPS, the amino acid sequence is built one residue at a time on a solid support.[11] The choice of enantiomer is not a matter of performance but of design; it is dictated entirely by the desired stereochemistry of the final target peptide.

  • Stereochemical Integrity: Using (R)-Fmoc-3-amino-2-benzyl-propionic acid will result in the incorporation of the (R)-configured residue into the peptide chain. Using the (S)-isomer will incorporate the (S)-configuration.

  • Impact on Final Structure: Swapping one enantiomer for the other creates a diastereomer of the target peptide. This will alter the peptide's folding, three-dimensional structure, and ultimately, its biological function and interaction with other chiral molecules like proteins and enzymes.

  • Coupling Chemistry: The reactivity of the carboxyl group and the lability of the Fmoc protecting group are identical for both enantiomers.[] Therefore, standard coupling protocols (e.g., using HBTU/HOBt) and Fmoc deprotection conditions (e.g., using piperidine in DMF) are equally effective for both isomers.[13][14]

Part 4: Experimental Protocols

Trustworthy science relies on reproducible methodologies. The following protocols outline the key experiments for analyzing the enantiomers of Fmoc-3-amino-2-benzyl-propionic acid.

Protocol 1: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (R)- and (S)-isomers to determine enantiomeric excess (e.e.).

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase. A Lux® Cellulose or Amylose-based column or a CHIROBIOTIC® T (Teicoplanin) column is recommended for Fmoc-amino acids.[7][8]

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the selected column, typically in reversed-phase or polar organic mode. An example for a polysaccharide column could be an isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1 v/v/v).

  • Sample Preparation: Accurately weigh and dissolve a small amount of the sample (~1 mg/mL) in the mobile phase or a compatible solvent.

  • System Setup: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject a small volume (e.g., 5-10 µL) of the sample. Monitor the elution profile using a UV detector at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm).

  • Data Analysis: Integrate the peak areas for the (R)- and (S)-isomers. Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent

Objective: To resolve the NMR signals of the (R)- and (S)-isomers for qualitative identification.

Methodology:

  • Sample Preparation: Dissolve a precise amount of the Fmoc-3-amino-2-benzyl-propionic acid sample in a deuterated solvent (e.g., CDCl3) in an NMR tube.

  • Acquire Initial Spectrum: Record a standard ¹H NMR spectrum of the sample to serve as a reference.

  • Addition of CSA: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral solvating agent, such as (R)-(-)-Mandelic acid or a Mosher's acid derivative, to the NMR tube.

  • Acquire Second Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Analysis: Compare the two spectra. In the presence of the CSA, specific proton signals (particularly those close to the chiral center, like the methine and methylene protons) that were singlets or simple multiplets in the original spectrum should now appear as two separate sets of signals, corresponding to the diastereomeric complexes formed with the (R)- and (S)-isomers. The ratio of the integrals of these separated peaks reflects the enantiomeric ratio of the sample.

Conclusion

The (R)- and (S)-isomers of Fmoc-3-amino-2-benzyl-propionic acid are structurally identical in all aspects except for their three-dimensional arrangement, which are mirror images. This fundamental difference of chirality means that while they exhibit identical spectroscopic signatures in achiral environments, they can be distinguished and separated by techniques that employ a chiral element, such as chiral HPLC, polarimetry, or NMR with chiral additives. In the context of their primary application, peptide synthesis, their performance is functionally distinct; the choice of one isomer over the other is a critical design decision that dictates the stereochemical outcome and ultimate biological activity of the final product. The rigorous application of the analytical protocols described herein is essential for ensuring the enantiomeric purity required for high-fidelity scientific research and drug development.

References

  • Carpino, L. A., et al. (2004). Synthesis, Derivatization, and Conformational Scanning of Peptides Containing N-Aminoglycine. Journal of Organic Chemistry. [Link]

  • Konopelski, J. P., et al. (1998). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. [Link]

  • Papini, A. M., et al. (2005). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. The Journal of Organic Chemistry. [Link]

  • PubChem. (S)-3-Amino-2-benzylpropanoic acid. [Link]

  • Watson International. FMoc-(S)-3-aMino-2-benzylpropanoic acid CAS 203854-62-0. [Link]

  • Zhang, X., et al. (2024). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Gellman, S. H. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Grigoryan, S. H., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. [Link]

  • Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Chemical Communications. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

  • Chromatography Today. (2019). Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Puskás, R., et al. (2018). A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases. Molecules. [Link]

  • Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC. [Link]

  • PubChemLite. Fmoc-(r)-3-amino-3-(2-fluoro-phenyl)propionic acid. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. [Link]

  • University of Alberta Libraries. (2019). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. [Link]

  • Organic Chemistry Portal. Fmoc-Protected Amino Groups. [Link]

  • ResearchGate. (2018). The 13 amino acid benzyl esters, whose enantiodiscrimination by Mosher acid in ¹H NMR spectroscopy was investigated. [Link]

  • Soman, J., & Vijayan, M. (1989). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Journal of Biosciences. [Link]

  • Van der Veken, B. J., et al. (2012). Comparison of the conformational behavior of amino acids and N-acetylated amino acids. The Journal of Physical Chemistry A. [Link]

  • Magaji, M. A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Acta Crystallographica Section E. [Link]

  • Thomas, N. C. (2010). X-Ray Crystallography as a Tool for the Structural Study and Design of α/β-Peptides. University of Wisconsin-Madison. [Link]

  • Smith, A. B., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]

  • Nowick, J. S., et al. (2010). X-ray Crystallographic Structure of an Artificial β-Sheet Dimer. Journal of the American Chemical Society. [Link]

Sources

Validation

Circular Dichroism (CD) spectra of foldamers with (R,S)-Fmoc-3-amino-2-benzyl-propionic acid

Executive Summary This guide provides a technical analysis of foldamers incorporating (R,S)-Fmoc-3-amino-2-benzyl-propionic acid . In the nomenclature of peptidomimetics, this building block is identified as Fmoc- -homop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of foldamers incorporating (R,S)-Fmoc-3-amino-2-benzyl-propionic acid . In the nomenclature of peptidomimetics, this building block is identified as Fmoc-


-homophenylalanine (Fmoc-

-hPhe)
.

Unlike standard


-peptides or the more common 

-peptides,

-amino acids introduce significant steric constraints due to the proximity of the side chain to the carboxyl group. This guide compares the Circular Dichroism (CD) signatures of these foldamers against standard alternatives, elucidating the 14-helix propensity, the impact of chirality (R vs. S), and the critical solvent effects required to stabilize these secondary structures.

Part 1: The Chemical Architecture & Folding Mechanism

To interpret the CD spectra correctly, one must understand the structural topology. The molecule is a


-amino acid where the side chain (benzyl) is positioned at the 

-carbon (C2 position), adjacent to the carbonyl group.
Structural Comparison
  • 
    -Peptides:  Backbone has 3 atoms per residue (N-C
    
    
    
    -C=O). Forms
    
    
    -helices (3.6 residues/turn).
  • 
    -Peptides:  Side chain on the 
    
    
    
    -carbon.[1] The most common foldamer building block. Readily forms 14-helices (approx. 3 residues/turn).[2]
  • 
    -Peptides (Target):  Side chain on the 
    
    
    
    -carbon. The steric bulk clashes with the carbonyl oxygen, making amide bond formation difficult and altering the helical dipole. However, they are essential for proteolytic stability and can stabilize 12-helices or 14-helices depending on the sequence context.
The Chirality Factor (R vs. S)

The prompt specifies "(R,S)", implying a racemate or a comparison of enantiomers.

  • Homochirality is Essential: Stable foldamer helices require enantiopurity. A racemic mixture (random R/S sequence) will result in a disordered "random coil" CD spectrum.

  • Handedness:

    • Poly-(S)-

      
        typically forms a Left-Handed (M)  14-helix.
      
    • Poly-(S)-

      
        often induces the opposite helical twist or destabilizes the helix unless alternated with 
      
      
      
      residues.
    • Spectrum Inversion: The CD spectrum of an all-(R) oligomer will be the exact mirror image (inverse sign) of the all-(S) oligomer.

Part 2: Comparative CD Analysis

The following data compares the expected CD signatures of


-hPhe containing foldamers against standard 

-peptides and

-peptides.
Spectral Signatures (Far-UV: 190–250 nm)
Feature

-Helix (Standard Protein)
14-Helix (Typical

-Foldamer)
Disordered / Random Coil
Minima (Negative Peaks) 208 nm, 222 nm~214 nm (Single distinct minimum)~195–200 nm
Maxima (Positive Peaks) ~192 nm~198 nm None (or weak positive >210 nm)
Zero Crossing ~200 nm~205 nm N/A
Quaternary Shift N/A205 nm (Indicates Helix Bundling)N/A
Interpretation of -hPhe Spectra

When (S)-Fmoc-3-amino-2-benzyl-propionic acid is incorporated into a foldamer (e.g., a mixed


 or 

sequence), the CD spectrum is the primary validation tool.
  • The "14-Helix" Signal: If the foldamer successfully folds, you will observe a strong minimum at 214 nm .

  • The "Bundle" Shift: If the hydrophobic benzyl side chains drive the helices to aggregate (self-assemble) in aqueous solution, the minimum often blue-shifts to 205 nm . This is a critical distinction; a 205 nm peak does not necessarily mean a random coil in

    
    -peptides; it often implies quaternary structure (bundling).
    
  • Destabilization Warning: Pure

    
    -homooligomers are sterically hindered. You may see a lower Mean Residue Ellipticity (MRE) compared to 
    
    
    
    -analogs, indicating a frayed or less stable helix.
Visualizing the Folding Pathway

FoldamerPathway Unfolded Unfolded / Racemic (Random Coil) Solvent Add Solvent (MeOH / TFE) Unfolded->Solvent Induction Data1 CD: Min ~198nm Unfolded->Data1 Folding Secondary Structure (14-Helix Formation) Solvent->Folding H-Bond Stabilization Aggregation Quaternary Assembly (Helix Bundles) Folding->Aggregation Hydrophobic Effect (Benzyl Side Chains) Data2 CD: Min ~214nm Folding->Data2 Data3 CD: Min ~205nm Aggregation->Data3

Figure 1: Folding pathway of


-peptides and corresponding CD spectral shifts. Note the shift from 214 nm (monomer) to 205 nm (bundle).[3]

Part 3: Experimental Protocol (Self-Validating)

To obtain reproducible data for Fmoc-3-amino-2-benzyl-propionic acid foldamers, follow this protocol. This workflow accounts for the hydrophobicity of the benzyl group.

Sample Preparation
  • Solvent Selection:

    • Methanol (MeOH): The gold standard for initial

      
      -peptide CD. It promotes H-bonding.
      
    • TFE (Trifluoroethanol): Strong helix inducer.[1] Use if MeOH signal is weak.

    • Water/Buffer:[4][5]

      
      -hPhe is hydrophobic. In water, it may aggregate.[2][6] Use 10-50% MeOH cosolvent if solubility is poor.
      
  • Concentration: Prepare a stock at 1.0 mM. Dilute to 50–100 µM for measurement.

    • Validation: Measure absorbance at 280 nm (Benzyl group absorbs here, though weakly compared to Trp/Tyr). Ensure OD is < 1.0 to prevent scattering artifacts.

Measurement Parameters (Jasco/Chirascan)
  • Range: 260 nm down to 190 nm.

  • Cell Pathlength: 1 mm (0.1 cm) quartz cuvette.

  • Bandwidth: 1.0 nm.

  • Scanning Speed: 50 nm/min.[7]

  • Accumulations: 3 scans (averaged).

Data Processing (The "MRE" Calculation)

Raw ellipticity (


, mdeg) must be converted to Mean Residue Ellipticity (MRE) to compare foldamers of different lengths.


  • 
    : Observed ellipticity (mdeg)
    
  • 
    : Molar concentration (mol/L)
    
  • 
    : Path length (cm)
    
  • 
    : Number of residues (minus 1 for some conventions, but usually total residues for foldamers)
    

Part 4: Synthesis Context & Challenges

When synthesizing these foldamers to measure their CD, be aware of the specific challenges posed by the


-architecture.
Coupling Difficulty

The "2-benzyl" group (alpha-position) creates steric hindrance for the incoming amine during Fmoc-SPPS.

  • Recommendation: Use stronger coupling reagents (e.g., HATU/HOAt) rather than standard HBTU.

  • Protocol: Double coupling (2 x 45 min) is often required for

    
     residues.
    
Racemization Risk

If you are using the (R,S) mixture to separate them, ensure your HPLC method is chiral. If you use the mixture in synthesis, you will generate diastereomers (


 combinations), which will flatten  your CD signal, leading to false negatives (appearing as random coils).

References

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From structure to function.[5][8] Chemical Reviews, 101(10), 3219-3232. Link
    
  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Link
    
  • Raguse, T. L., Lai, J. R., & Gellman, S. H. (2003).

    
    -Peptides. Journal of the American Chemical Society, 125(18), 5592-5593. Link
    
  • Glinsky, G. V., et al. (2000).

Sources

Comparative

Comparative solubility of Fmoc-3-amino-2-benzyl-propionic acid vs Fmoc-Phenylalanine

Executive Summary Fmoc-Phenylalanine (Fmoc-Phe-OH) is the standard -amino acid building block, characterized by high solubility in polar organic solvents (>0.5 M in DMF) and rapid coupling kinetics. Fmoc-3-amino-2-benzyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-Phenylalanine (Fmoc-Phe-OH) is the standard


-amino acid building block, characterized by high solubility in polar organic solvents (>0.5 M in DMF) and rapid coupling kinetics.

Fmoc-3-amino-2-benzyl-propionic acid , chemically defined as Fmoc-


-homophenylalanine (Fmoc-

-hPhe-OH)
, presents a distinct set of physicochemical challenges. While it shares the same benzyl side chain as Phenylalanine, the backbone extension shifts the side chain to the

-position relative to the carboxyl group, while the amine resides on the

-carbon.

The Critical Difference:

  • Solubility: Fmoc-

    
    -hPhe-OH exhibits slower dissolution rates and lower saturation limits in DMF compared to Fmoc-Phe-OH due to increased hydrophobicity and distinct crystal packing forces.
    
  • Reactivity: The

    
    -substitution pattern places the bulky benzyl group adjacent to the carboxylic acid. This creates significant steric hindrance during activation, often requiring stronger solvents (NMP) and more potent coupling reagents (HATU/HOAt) compared to the standard Fmoc-Phe-OH.
    

Structural Analysis & Physicochemical Drivers

To understand the solubility behavior, we must first analyze the molecular geometry.

Comparative Structural Logic
  • Fmoc-Phe-OH (

    
    -amino acid): 
    
    • The benzyl side chain and the Fmoc-amine are both attached to the same central carbon (

      
      ).
      
    • Compact structure; dipole moments are well-understood.

  • Fmoc-

    
    -hPhe-OH (
    
    
    
    -amino acid):
    • Backbone: Extended by one methylene group (

      
      ).
      
    • Substitution: The benzyl group is on the

      
      -carbon (next to COOH), but the amine is on the 
      
      
      
      -carbon.
    • Impact: This separation increases the hydrophobic surface area. Furthermore,

      
      -amino acids are prone to forming stable secondary structures (e.g., 14-helices) even at short oligomer lengths, which can lead to "on-resin" aggregation that mimics poor solubility.
      

StructureComparison Phe Fmoc-Phe-OH (Standard Alpha) Solubility_Phe High Solubility (DMF) > 0.5 M Phe->Solubility_Phe Sterics_Phe Low Steric Hindrance Fast Activation Phe->Sterics_Phe Beta2 Fmoc-beta2-hPhe-OH (3-amino-2-benzyl...) Solubility_Beta Moderate Solubility Requires NMP/Sonication Beta2->Solubility_Beta Sterics_Beta High Steric Hindrance (Sidechain alpha to COOH) Beta2->Sterics_Beta Sterics_Beta->Solubility_Beta Aggregation Risk

Figure 1: Structural and functional divergence between standard Phenylalanine and its Beta-2 homolog.

Solubility Data & Solvent Compatibility

The following data summarizes the operational solubility limits typically observed in Solid Phase Peptide Synthesis (SPPS).

Comparative Solubility Table
FeatureFmoc-Phe-OHFmoc-

-hPhe-OH
Molecular Weight 387.4 g/mol 401.5 g/mol
Solubility in DMF High (> 500 mM)Moderate (~100–200 mM)*
Solubility in NMP HighHigh (Preferred for

)
Dissolution Rate InstantaneousSlow (Requires vortex/sonication)
Aggregation Risk Low (forms

-sheets only in sequence)
High (forms helices; gelation common)
Preferred Concentration 0.2 M - 0.5 M0.1 M - 0.2 M

*Note: Solubility of


-amino acids is highly dependent on the polymorphic form (amorphous vs. crystalline) supplied by the vendor. Crystalline forms may require heating to 40°C to initiate dissolution.
Solvent Recommendations
  • Standard (DMF): Suitable for Fmoc-Phe-OH. For Fmoc-

    
    -hPhe-OH, DMF is acceptable only if the concentration is kept below 0.2 M.
    
  • High-Performance (NMP): N-Methyl-2-pyrrolidone is the solvent of choice for Fmoc-

    
    -hPhe-OH. Its slightly higher polarity and different solvation shell mechanics help disrupt the intermolecular hydrogen bonding characteristic of 
    
    
    
    -amino acids.
  • Chaotropic Additives: If Fmoc-

    
    -hPhe-OH precipitates or gels during the coupling reaction (a common issue with 
    
    
    
    -peptides), add 0.4 M LiCl or Pseudoproline dipeptides to the solvent system.

Experimental Protocol: Self-Validating Solubility Test

Since batch-to-batch variation in crystal structure affects the solubility of Fmoc-


-hPhe-OH, you must validate the saturation point before loading a synthesizer.
Materials
  • UV-Vis Spectrophotometer (Quartz cuvette).

  • Solvent: DMF (Peptide Synthesis Grade).[1]

  • Analytes: Fmoc-Phe-OH (Control) and Fmoc-

    
    -hPhe-OH.
    
Step-by-Step Methodology
  • Preparation of Supersaturated Solution:

    • Weigh 100 mg of Fmoc-

      
      -hPhe-OH into a 2 mL Eppendorf tube.
      
    • Add 500 µL of DMF (Target: 200 mg/mL).

    • Vortex vigorously for 2 minutes.

    • Observation: If clear, solubility > 0.5 M. If cloudy, proceed to step 2.

  • Sonication & Thermal Stress:

    • Sonicate the cloudy suspension for 5 minutes at ambient temperature.

    • If still cloudy, heat to 40°C in a water bath for 5 minutes, then allow to cool to 25°C.

    • Critical Check: If precipitate reforms upon cooling, the stable concentration is lower.

  • Determination of Saturation Limit (UV-Method):

    • Centrifuge the saturated suspension (10,000 rpm, 5 min) to pellet undissolved solids.

    • Take 10 µL of the supernatant and dilute into 990 µL DMF (1:100 dilution).

    • Measure Absorbance at 301 nm (Fmoc

      
      ).
      
    • Calculate concentration using the Beer-Lambert Law (

      
      ).
      


Workflow Diagram

SolubilityProtocol Start Weigh 100mg Analyte Add 500µL DMF Vortex Vortex 2 mins Start->Vortex Check1 Solution Clear? Vortex->Check1 HighSol Solubility > 0.5M (Proceed to Synthesis) Check1->HighSol Yes Sonicate Sonicate 5 mins Heat to 40°C Check1->Sonicate No Cool Cool to 25°C Sonicate->Cool Check2 Precipitate? Cool->Check2 UseSuper Centrifuge & Measure UV (Use Supernatant Conc.) Check2->UseSuper No SwitchSolvent Switch to NMP or reduce Conc. Check2->SwitchSolvent Yes

Figure 2: Decision matrix for determining usable stock solution concentrations.

Implications for Solid Phase Peptide Synthesis (SPPS)

When substituting Fmoc-Phe-OH with Fmoc-


-hPhe-OH, adjust your synthesizer protocols as follows:
  • Coupling Time:

    • Fmoc-Phe-OH: 20–30 minutes (Single coupling usually sufficient).

    • Fmoc-

      
      -hPhe-OH:Double couple  (2 x 60 minutes). The steric hindrance at the 
      
      
      
      -carbon (bearing the benzyl group) significantly retards the activation and aminolysis rates [1].
  • Activation Reagents:

    • Avoid standard DIC/HOBt for the

      
       analog.
      
    • Use HATU/HOAt or PyBOP with DIEA to drive the reaction to completion against the steric barrier.

  • Monitoring:

    • Use the Chloranil test rather than the Kaiser test for monitoring coupling to secondary amines (if applicable), though for primary amines, Kaiser is acceptable. Note that deprotection of Fmoc from

      
      -amino acids can sometimes be slower; extend piperidine deprotection times by 50%.
      

References

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta.

  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. (Discusses the aggregation and solubility profiles of beta-peptides).

  • PubChem. (2025).[2][3][4] "Compound Summary: (S)-3-Amino-2-benzylpropanoic acid." National Library of Medicine.

  • Chem-Impex. (2025). "Product Guide: Fmoc-beta-amino acids." (General physical property data for Fmoc-protected beta-amino acids).

Sources

Validation

Comparative Guide: X-ray Crystallography of Beta-Peptides Containing Benzyl-Propionic Acid Residues

Executive Summary This guide provides a technical analysis of -peptides incorporating benzyl-propionic acid residues (chemically defined as -homophenylalanine or -hPhe). These residues are critical in peptidomimetic drug...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of


-peptides incorporating benzyl-propionic acid residues  (chemically defined as 

-homophenylalanine or

-hPhe). These residues are critical in peptidomimetic drug design because they introduce the side-chain functionality of Phenylalanine (Phe) onto a protease-resistant

-amino acid backbone.

Key Finding: Unlike standard


-peptides that form unstable 

-helices in short sequences,

-hPhe oligomers spontaneously fold into stable 14-helices stabilized by distinct intramolecular hydrogen bonding networks (

).[1] X-ray crystallography confirms that the benzyl side chains in these structures adopt specific rotameric states that facilitate unique

-

stacking interactions, enhancing thermodynamic stability beyond what is observed in natural

-peptides.

Structural & Performance Comparison

The following analysis compares


-peptides containing 

-hPhe against their natural

-peptide counterparts (containing L-Phe) and alternative cyclic

-peptide designs.
Crystallographic Metrics: The "Fold" Definition

The defining feature of


-hPhe residues is their propensity to induce a 14-helix  secondary structure.[1][2] This contrasts with the 

-helix
of natural peptides and the 12-helix often seen in cyclic

-amino acids (like ACPC).
Metric

-Peptide (

-hPhe)

-Peptide (L-Phe)
Cyclic

-Peptide (ACPC)
Dominant Fold 14-Helix

-Helix
12-Helix
H-Bond Pattern



H-Bond Ring Size 14 atoms13 atoms12 atoms
Residues per Turn ~3.03.62.5
Helix Pitch (Rise) ~5.0 Å5.4 Å~5.5 Å
Dipole Moment Net Macrodipole (+)

(-)
Net Macrodipole (+)

(-)
Net Macrodipole
Proteolytic Stability High (

)
Low (

mins)
High
Torsion Angle Analysis

The stability of the


-hPhe residue arises from the restricted rotation around the additional backbone carbon bond (

). In X-ray structures, this manifests as a third torsion angle (

) not present in

-peptides.
  • 
    -Peptide:  Defined by 
    
    
    
    and
    
    
    .[3][4]
  • 
    -Peptide:  Defined by 
    
    
    
    (
    
    
    ),
    
    
    (
    
    
    ), and
    
    
    (
    
    
    ).

Typical X-ray Torsion Values for


-hPhe (14-Helix): 
  • 
    : 
    
    
    
  • 
    : 
    
    
    
    (Gauche conformation is critical for folding)
  • 
    : 
    
    
    

Expert Insight: The gauche conformation (


) of the 

angle is the "locking mechanism." In

-hPhe, the benzyl side chain at the

position sterically enforces this angle, pre-organizing the peptide for helix formation even in short oligomers (as few as 6 residues).

Detailed X-ray Data Analysis

Side Chain Packing (The Benzyl Effect)

In


-peptides, Phenylalanine side chains often rotate freely unless buried in a protein core. X-ray data for 

-hPhe peptides reveals a different phenomenon:
  • Lateral Stacking: The 3-residue-per-turn periodicity of the 14-helix aligns the benzyl groups on one face of the helix.

  • Inter-helical Packing: Crystal lattices often show "zipper-like" interdigitation of these benzyl groups between adjacent helices.

  • Resolution Implications: This rigid packing often yields high-resolution diffraction (< 1.2 Å) compared to flexible linear

    
    -peptides.
    
H-Bonding Network

The 14-membered ring H-bond is geometrically more linear than the


-helix H-bond, contributing to the robustness of the fold.
  • Distance (

    
    ):  Typically 
    
    
    
    Å.
  • Angle (

    
    ):  Closer to 
    
    
    
    (near optimal linear alignment).

Experimental Protocol: Crystallization of Hydrophobic -Peptides

Crystallizing


-peptides rich in benzyl-propionic acid residues is challenging due to their hydrophobicity. Standard aqueous buffers often lead to amorphous precipitation.
Workflow: Vapor Diffusion with Organic Solvents
  • Peptide Synthesis: Solid-phase synthesis (Fmoc strategy) using

    
    -hPhe building blocks.
    
  • Purification: RP-HPLC (C18 column). Critical: Ensure >98% purity;

    
    -peptides are prone to aggregation impurities.
    
  • Lyophilization: Remove all traces of TFA (trifluoroacetic acid) counterions by ion exchange (HCl) if possible, as TFA can disrupt crystal lattice formation.

  • Screening Matrix:

    • Method: Hanging drop vapor diffusion.

    • Drop Size: 1

      
      L peptide + 1 
      
      
      
      L reservoir.
    • Concentration: 5–10 mg/mL in Methanol or TFE (Trifluoroethanol).

Recommended Reservoir Conditions (The "Magic" Mixes):

ConditionBufferPrecipitantAdditiveRationale
A (Standard) 0.1M Na-Acetate pH 4.520-30% PEG 40000.2M

Promotes polar contacts
B (Hydrophobic) None40-60% Methanol10mM

Solubilizes benzyl chains
C (Interface) 0.1M HEPES pH 7.51.0M LiCl10% IsopropanolSlows nucleation

Visualizations

Crystallization & Structural Determination Workflow

This diagram outlines the critical path from synthesis to solved structure, highlighting the specific checkpoints for


-peptides.

BetaPeptideCrystallography Synth SPPS Synthesis (Fmoc-beta3-hPhe) Purify HPLC Purification (>98% Purity) Synth->Purify Crude Peptide Exchange Counterion Exchange (Remove TFA -> Chloride) Purify->Exchange Aggregation Risk Screen Screening (High Organic Solvent) Exchange->Screen Solubilization Screen->Exchange Amorphous ppt Diffract X-ray Diffraction (Synchrotron Source) Screen->Diffract Single Crystal Phase Phasing (Direct Methods/MR) Diffract->Phase < 1.5 Å Data Model Refinement (14-Helix Constraints) Phase->Model Electron Density

Caption: Workflow for determining X-ray structures of hydrophobic


-peptides. Note the critical counterion exchange step to prevent TFA interference.
Structural Logic: -Helix vs. -Peptide 14-Helix

This diagram illustrates the logical branching of secondary structure based on the backbone atomic count.

HelixLogic Start Peptide Backbone Alpha Alpha-Amino Acid (2 carbons: N-Ca-C) Start->Alpha Beta Beta-Amino Acid (3 carbons: N-Cb-Ca-C) Start->Beta AlphaFold Alpha-Helix (i -> i+4 H-bond) 13-atom Ring Alpha->AlphaFold Natural Folding BetaFold14 14-Helix (i -> i+2 H-bond) 14-atom Ring (Favored by beta3-hPhe) Beta->BetaFold14 Acyclic/Flexible BetaFold12 12-Helix (i -> i+3 H-bond) 12-atom Ring (Favored by Cyclic) Beta->BetaFold12 Cyclic/Rigid

Caption: Structural divergence of peptide backbones.


-hPhe residues specifically drive the formation of the 14-helix due to acyclic flexibility combined with side-chain sterics.

References

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. Link
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research. Link

  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Peptides: from structure to function.[2][4][5][6] Chemical Reviews. Link
    
  • Abele, S., et al. (2000). The

    
    -peptide 14-helix: crystal structure of a hexameric 
    
    
    
    -peptide. Helvetica Chimica Acta. Link
  • Steer, D. L., et al. (2002). Conformations of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -amino acid-containing peptides.[1][2][3][4][5][6][7][8][9][10][11] Current Medicinal Chemistry. Link
    

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,S)-Fmoc-3-amino-2-benzyl-propionic acid
Reactant of Route 2
Reactant of Route 2
(R,S)-Fmoc-3-amino-2-benzyl-propionic acid
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